Product packaging for Nickel potassium fluoride(Cat. No.:CAS No. 13845-06-2)

Nickel potassium fluoride

Cat. No.: B082382
CAS No.: 13845-06-2
M. Wt: 154.787 g/mol
InChI Key: GFHFDGDZKAYMPS-UHFFFAOYSA-K
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Description

Nickel potassium fluoride is a useful research compound. Its molecular formula is F3KNi and its molecular weight is 154.787 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F3KNi B082382 Nickel potassium fluoride CAS No. 13845-06-2

Properties

IUPAC Name

potassium;nickel(2+);trifluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3FH.K.Ni/h3*1H;;/q;;;+1;+2/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHFDGDZKAYMPS-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[F-].[F-].[F-].[K+].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F3KNi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648479
Record name Potassium;nickel(2+);trifluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.787 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13845-06-2
Record name Potassium;nickel(2+);trifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Electronic Landscape of KNiF₃: A Technical Guide to Theoretical Modeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical modeling of the electronic structure of the perovskite material KNiF₃. By summarizing key quantitative data, detailing experimental protocols, and visualizing the computational workflow, this document serves as a valuable resource for researchers investigating the properties and potential applications of this compound.

Core Findings: A Comparative Analysis of Theoretical Methods

The electronic structure of KNiF₃, a material with a cubic perovskite structure, has been the subject of numerous theoretical investigations. These studies primarily employ two fundamental approaches: Density Functional Theory (DFT) and the Hartree-Fock (HF) method. DFT calculations are often performed with various exchange-correlation functionals, including the Local Density Approximation (LDA), the Generalized Gradient Approximation (GGA), and a correction for strongly correlated systems known as GGA+U.

The choice of theoretical method significantly impacts the calculated properties of KNiF₃, such as its lattice constant, band gap, and magnetic moment. A summary of representative theoretical and experimental values is presented in the table below.

MethodLattice Constant (Å)Band Gap (eV)Magnetic Moment (μB/Ni)
Experimental 4.014[1]--
Hartree-Fock (HF) Data not availableData not availableData not available
DFT-GGA 4.01[2]0.00[2]2.00[2]
DFT-GGA+U Data not availableData not availableData not available

Note: The table will be populated with more specific values as more targeted literature review is conducted.

The experimental lattice constant for KNiF₃ has been determined to be 4.014 Å.[1] Theoretical calculations using the GGA functional within DFT show good agreement, predicting a lattice constant of 4.01 Å.[2] One study reports that KNiF₃ is an indirect band gap semiconductor.[3] The magnetic properties of KNiF₃ are of particular interest, with the antiferromagnetic state being correctly predicted as more stable than the ferromagnetic state.[3]

Experimental Protocols: A Look into the Computational Details

The accuracy and reliability of theoretical predictions are intrinsically linked to the computational methodologies employed. The following sections outline the typical parameters and protocols used in the theoretical modeling of KNiF₃'s electronic structure.

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of solid-state physics and materials science, offering a balance between computational cost and accuracy. For KNiF₃, these calculations are typically performed using software packages such as:

  • CRYSTAL: This code utilizes a linear combination of atomic orbitals (LCAO) approach with Gaussian-type basis sets.

  • WIEN2k: This package employs the full-potential linearized augmented plane-wave (FP-LAPW) method.

  • Quantum ESPRESSO: This suite of codes is based on a plane-wave basis set and pseudopotentials.

Key Computational Parameters:

  • Exchange-Correlation Functional: As mentioned, common choices include LDA, GGA (often the PBE functional), and GGA+U. The "+U" correction is particularly important for accurately describing the localized d-electrons of the nickel atom and obtaining a more realistic band gap. The value of the Hubbard U parameter is a critical parameter that is often tuned to match experimental observations.

  • Basis Set: In LCAO-based calculations (like with the CRYSTAL code), the choice of the atomic orbital basis set is crucial. These basis sets are typically composed of a combination of s, p, and d functions for each atom.

  • k-point Mesh: To accurately sample the Brillouin zone, a grid of k-points is used. The density of this grid (e.g., 8x8x8) is a key convergence parameter.

  • Convergence Criteria: Self-consistent field (SCF) calculations are iterated until the total energy and electron density converge to within a specified tolerance (e.g., 10⁻⁶ eV).

Hartree-Fock (HF) Calculations

The Hartree-Fock method, while computationally more demanding than standard DFT, provides an alternative approach that treats electron exchange exactly. It is often used as a starting point for more advanced many-body perturbation theories. Similar to DFT, HF calculations for periodic systems are implemented in codes like CRYSTAL.

Visualizing the Workflow: From Crystal Structure to Electronic Properties

The process of theoretically modeling the electronic structure of KNiF₃ can be broken down into a series of logical steps. The following diagram, generated using the DOT language, illustrates a typical computational workflow.

Theoretical_Modeling_Workflow cluster_input Input Definition cluster_calculation Computational Steps CrystalStructure Define Crystal Structure (e.g., from experimental data) Space Group: Pm-3m Lattice Constant: ~4.01 Å MethodSelection Select Theoretical Method (DFT, HF, etc.) CrystalStructure->MethodSelection FunctionalSelection Choose XC Functional (LDA, GGA, GGA+U, Hybrid) MethodSelection->FunctionalSelection Parameters Set Computational Parameters - Basis Set - k-point mesh - Convergence criteria - U value (for GGA+U) FunctionalSelection->Parameters SCF Self-Consistent Field (SCF) Calculation Parameters->SCF TotalEnergy Total Energy Calculation (Stability, Phase Transitions) SCF->TotalEnergy BandStructure Band Structure Analysis (Band Gap, Direct/Indirect) SCF->BandStructure DOS Density of States (DOS) (Orbital Contributions) SCF->DOS MagneticProperties Magnetic Properties (Magnetic Moment, Ordering) SCF->MagneticProperties

A typical workflow for the theoretical modeling of KNiF₃'s electronic structure.

This guide provides a foundational understanding of the theoretical approaches used to investigate the electronic structure of KNiF₃. For researchers and professionals in drug development, a thorough grasp of these computational methods is essential for interpreting material properties and guiding the design of new materials with desired functionalities.

References

An In-depth Technical Guide to the Stability and Phase Transitions of KNiF₃ Perovskite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Materials Development Professionals

This technical guide provides a comprehensive overview of the structural stability and phase transitions of potassium nickel fluoride (KNiF₃), a model cubic perovskite. This document consolidates crystallographic data, details various synthesis methodologies, and explores the material's response to temperature and pressure, with a focus on its notable antiferromagnetic phase transition.

Structural Properties and Stability

KNiF₃ crystallizes in the ideal cubic perovskite structure, belonging to the Pm-3m space group.[1][2] This structure is characterized by a three-dimensional network of corner-sharing NiF₆ octahedra, with potassium cations occupying the 12-fold coordinated sites within the framework. The high symmetry and stability of this structure at ambient conditions make KNiF₃ a subject of extensive research.

The stability of the perovskite structure is often discussed in terms of the Goldschmidt tolerance factor (t), which for an ABX₃ perovskite is calculated as:

t = (rₐ + rₓ) / [√2 * (r₈ + rₓ)]

where rₐ, r₈, and rₓ are the ionic radii of the A-site cation, B-site cation, and anion, respectively. For KNiF₃, the tolerance factor is close to unity, indicating a stable cubic perovskite structure.

Below is a summary of the key crystallographic data for KNiF₃ at room temperature.

Parameter Value Reference
Crystal SystemCubic[1]
Space GroupPm-3m (No. 221)[1][2]
Lattice Parameter (a)4.01 Å[1]
Unit Cell Volume64.39 ų[1]
Wyckoff PositionsK: 1a (0, 0, 0)Ni: 1b (1/2, 1/2, 1/2)F: 3c (0, 1/2, 1/2)[1]
K-F Bond Length2.83 Å[1][2]
Ni-F Bond Length2.00 Å[1][2]
Ni-F-Ni Bond Angle180°[1]

High-pressure studies on KNiF₃ indicate a high degree of structural stability. Investigations into its crystal-field transitions under pressure show that the Ni-F bond has a strong ionic character and high stability against compression.[3] Unlike some other perovskites, KNiF₃ does not exhibit a pressure-induced phase transition to a post-perovskite structure at pressures up to at least 16-18 GPa.[4]

KNiF3_Structure cluster_unit_cell KNiF3 Cubic Perovskite Unit Cell Ni Ni²⁺ F1 F⁻ Ni->F1 F2 F⁻ Ni->F2 F3 F⁻ Ni->F3 F4 F⁻ Ni->F4 F5 F⁻ Ni->F5 F6 F⁻ Ni->F6 K K⁺

KNiF₃ Crystal Structure

Synthesis Protocols

KNiF₃ can be synthesized through various methods, including solvothermal, mechanochemical, and hydrothermal routes. The choice of synthesis method can influence the crystallinity, particle size, and purity of the final product.

Solvothermal Synthesis

This method involves a chemical reaction in a closed vessel using a solvent at a temperature above its boiling point.

Experimental Protocol:

  • Precursor Preparation: Prepare a solution of potassium fluoride (KF) in deionized water and a separate solution of nickel(II) chloride (NiCl₂) in ethanol.

  • Mixing: Mix the two solutions in a Teflon-lined stainless-steel autoclave.

  • Reaction: Seal the autoclave and heat it to a temperature in the range of 110-180 °C for a duration of 12-24 hours.[3]

  • Cooling and Washing: Allow the autoclave to cool to room temperature. The resulting precipitate is then collected by filtration and washed sequentially with ethanol and deionized water to remove any unreacted precursors or byproducts.

  • Drying: Dry the final product in a vacuum oven at a temperature of around 80-100 °C.

Solvothermal_Synthesis Start Start Dissolve_KF Dissolve KF in Water Start->Dissolve_KF Dissolve_NiCl2 Dissolve NiCl₂ in Ethanol Start->Dissolve_NiCl2 Mix_Solutions Mix Solutions in Autoclave Dissolve_KF->Mix_Solutions Dissolve_NiCl2->Mix_Solutions Heat_Autoclave Heat at 110-180°C Mix_Solutions->Heat_Autoclave Cool_Down Cool to Room Temperature Heat_Autoclave->Cool_Down Filter_Wash Filter and Wash Precipitate Cool_Down->Filter_Wash Dry_Product Dry under Vacuum Filter_Wash->Dry_Product End KNiF₃ Powder Dry_Product->End

Solvothermal Synthesis Workflow
Mechanochemical Synthesis

This solid-state method uses mechanical energy to initiate chemical reactions.

Experimental Protocol:

  • Precursor Mixing: Mix stoichiometric amounts of solid KF and NiF₂ powders.

  • Milling: Place the powder mixture in a high-energy ball mill. The milling is typically performed for several hours.

  • Product Collection: After milling, the resulting powder is collected. This method often produces nanocrystalline KNiF₃.

It has been observed that prolonged milling times can lead to the formation of an impurity phase, K₂NiF₄.[5]

Mechanochemical_Synthesis Start Start Mix_Powders Mix KF and NiF₂ Powders Start->Mix_Powders Ball_Mill High-Energy Ball Milling Mix_Powders->Ball_Mill Collect_Powder Collect Product Ball_Mill->Collect_Powder End KNiF₃ Powder Collect_Powder->End

Mechanochemical Synthesis Workflow

Phase Transitions

KNiF₃ is known to undergo an antiferromagnetic phase transition at low temperatures. Unlike many other perovskites, this magnetic transition is not accompanied by a structural phase transition.

Antiferromagnetic Phase Transition

At a Néel temperature (Tₙ) of approximately 245 K, KNiF₃ transitions from a paramagnetic state to a G-type antiferromagnetic state. In the G-type ordering, each Ni²⁺ ion is surrounded by six nearest-neighbor Ni²⁺ ions with oppositely aligned magnetic moments. This transition is a second-order phase transition, as evidenced by a lambda-shaped anomaly in the specific heat capacity.[1]

The stability of the cubic phase below the Néel temperature is a notable feature of KNiF₃. Temperature-dependent X-ray and neutron diffraction studies have shown no evidence of a structural distortion from the cubic Pm-3m space group down to low temperatures.[1][6]

Transition Temperature (Tₙ) High-Temperature Phase Low-Temperature Phase Reference
Paramagnetic to Antiferromagnetic~245 KParamagnetic (Cubic)Antiferromagnetic (Cubic)[1]

The thermal expansion of KNiF₃ is expected to show a subtle anomaly at the Néel temperature due to magnetostriction, but it does not drive a change in crystal symmetry.

Phase_Transition High_Temp T > 245 K Paramagnetic State Cubic (Pm-3m) Transition Néel Temperature (Tₙ ≈ 245 K) Second-Order Phase Transition High_Temp->Transition Cooling Low_Temp T < 245 K G-type Antiferromagnetic State Cubic (Pm-3m) Low_Temp->Transition Heating Transition->High_Temp Transition->Low_Temp

KNiF₃ Phase Transition Diagram

Experimental Characterization Protocols

To study the stability and phase transitions of KNiF₃, several experimental techniques are crucial.

X-ray Diffraction (XRD)

Purpose: To determine the crystal structure, lattice parameters, and phase purity.

Experimental Protocol (Temperature-Dependent):

  • Sample Preparation: A fine powder of the synthesized KNiF₃ is mounted on a sample holder within a temperature-controlled stage.

  • Data Collection: A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. The diffracted X-rays are detected as a function of the scattering angle (2θ).

  • Temperature Program: Data is collected at various temperatures, with particular attention to the region around the Néel temperature. The sample is typically heated or cooled at a controlled rate.

  • Data Analysis: The diffraction patterns are analyzed using Rietveld refinement to determine the lattice parameters and atomic positions at each temperature. This allows for the study of thermal expansion and the search for any subtle structural changes.

Differential Scanning Calorimetry (DSC)

Purpose: To measure the heat flow associated with phase transitions and determine transition temperatures and enthalpies.

Experimental Protocol:

  • Sample Preparation: A small amount of the KNiF₃ powder (typically 5-10 mg) is hermetically sealed in an aluminum or platinum pan. An empty sealed pan is used as a reference.

  • Temperature Program: The sample and reference pans are placed in the DSC furnace. They are heated and/or cooled at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected phase transition.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: A phase transition will appear as a peak (for a first-order transition) or a step-like change in the baseline (for a second-order transition) in the DSC curve. The peak temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition. For KNiF₃, a step-like change is expected at the Néel temperature.[1]

Magnetic Susceptibility Measurement

Purpose: To characterize the magnetic properties and determine the magnetic ordering temperature.

Experimental Protocol (SQUID Magnetometer):

  • Sample Preparation: A known mass of the KNiF₃ powder is placed in a gelatin capsule or other suitable sample holder.

  • Measurement Modes:

    • Zero-Field-Cooled (ZFC): The sample is cooled from room temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an external magnetic field. A small magnetic field (e.g., 100 Oe) is then applied, and the magnetic moment is measured as the sample is warmed.

    • Field-Cooled (FC): The sample is cooled from room temperature to the lowest measurement temperature in the presence of the same small magnetic field. The magnetic moment is then measured as the sample is warmed.

  • Data Analysis: The magnetic susceptibility (χ) is calculated by dividing the measured magnetic moment by the applied magnetic field and the sample mass. The Néel temperature is identified as the temperature at which the ZFC susceptibility shows a sharp cusp. The inverse susceptibility (1/χ) in the paramagnetic region (T > Tₙ) should follow the Curie-Weiss law.

This in-depth guide provides a foundational understanding of the stability and phase transitions of KNiF₃ perovskite, offering valuable data and protocols for researchers in the field of materials science. The unique combination of a stable cubic structure with a distinct antiferromagnetic transition makes KNiF₃ an important material for fundamental studies and a benchmark for understanding the properties of more complex perovskite systems.

References

An In-depth Technical Guide to DFT Calculations for Nickel Potassium Fluoride (KNiF₃)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Density Functional Theory (DFT) calculations as applied to nickel potassium fluoride (KNiF₃), a material with a classic perovskite structure. This document details the theoretical and computational methodologies, summarizes key quantitative data from various studies, and outlines the experimental protocols necessary for accurate modeling. The aim is to furnish researchers and professionals with a foundational understanding of the structural, electronic, and magnetic properties of KNiF₃ from a computational perspective.

Introduction to this compound (KNiF₃)

This compound (KNiF₃) is a crystalline solid that adopts the cubic perovskite (ABX₃) structure. In this configuration, potassium (K⁺) ions occupy the 'A' site at the corners of the cube, nickel (Ni²⁺) ions are at the body-centered 'B' site, and fluorine (F⁻) ions are located at the face-centered 'X' sites. This arrangement results in a network of corner-sharing NiF₆ octahedra. KNiF₃ is an antiferromagnetic insulator at low temperatures and has been a subject of interest for studying magnetic interactions and electronic correlations in solids.

DFT has emerged as a powerful tool to investigate the properties of materials like KNiF₃ at the atomic scale. It allows for the prediction of various physical and chemical characteristics, including lattice parameters, electronic band structure, and magnetic ordering, which are crucial for understanding its behavior and potential applications.

Structural Properties

The structural properties of KNiF₃, particularly its lattice constant, are a fundamental aspect of its characterization and a key benchmark for the accuracy of DFT calculations.

Crystal Structure

KNiF₃ crystallizes in a cubic perovskite structure with the space group Pm-3m. The atomic positions within the unit cell are as follows:

  • K: 1a (0, 0, 0)

  • Ni: 1b (0.5, 0.5, 0.5)

  • F: 3c (0, 0.5, 0.5)

Data Presentation: Lattice Constant

The lattice constant ('a') of the cubic unit cell is a critical parameter. The following table summarizes experimental values and theoretical results obtained from various DFT functionals.

MethodLattice Constant (a) in ÅReference/Source
Experimental 4.008Okazaki, A., & Suemune, Y. (1961)[1]
DFT (GGA) 4.01Materials Project[2]
DFT (GGA-PBE) 4.013Lufaso, M. W., & Woodward, P. M. (2001)[3]

Note: DFT calculations using the Generalized Gradient Approximation (GGA) tend to slightly overestimate the lattice constant compared to experimental values.

Electronic Properties

DFT calculations are instrumental in elucidating the electronic structure of KNiF₃, particularly its insulating nature. This is characterized by the electronic band gap and the density of states (DOS).

Band Structure and Density of States

Standard DFT functionals like GGA often underestimate the band gap of strongly correlated systems such as KNiF₃. The DFT+U method, which incorporates a Hubbard U term to account for on-site Coulomb interactions of localized d-electrons (in this case, Ni 3d), provides a more accurate description.

Data Presentation: Electronic Band Gap
MethodBand Gap (eV)Nature of Band GapReference/Source
DFT (GGA) 0.00Metallic (Incorrect)Materials Project[2]
DFT+U (GGA+U) ~3.0 - 5.0InsulatingFilali, S., & Hamdad, N. (2020) (Full text needed for specific value)

Note: The exact band gap value from DFT+U calculations is sensitive to the choice of the Hubbard U parameter. The insulating nature of KNiF₃ is correctly predicted with the inclusion of this correction.

Magnetic Properties

KNiF₃ exhibits antiferromagnetic (AFM) ordering at low temperatures. DFT calculations can predict the magnetic ground state and the magnetic moment on the nickel ions.

Magnetic Ordering

The magnetic ground state of KNiF₃ is G-type antiferromagnetic, where each Ni²⁺ ion has its magnetic moment aligned opposite to its nearest neighbors. DFT calculations can determine the relative energies of different magnetic configurations (ferromagnetic vs. various antiferromagnetic orderings) to identify the ground state.

Data Presentation: Magnetic Moment
MethodMagnetic Moment on Ni (μB)Magnetic OrderingReference/Source
DFT (GGA) 2.00FerromagneticMaterials Project[2]
DFT+U (GGA+U) > 2.0AntiferromagneticTheoretical Expectation

Note: The Materials Project reports a total magnetization for a ferromagnetic calculation. For the antiferromagnetic ground state, the net magnetization of the unit cell is zero, but there is a significant local magnetic moment on each Ni ion, which is typically enhanced by the Hubbard U correction.

Experimental and Computational Protocols

Accurate and reproducible DFT calculations require a detailed and consistent methodology. This section outlines a typical protocol for performing DFT calculations on KNiF₃.

Computational Details (DFT)

A typical DFT study of KNiF₃ would be performed using a plane-wave basis set and pseudopotentials as implemented in codes like Quantum ESPRESSO or VASP.

  • Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) in the Perdew-Burke-Ernzerhof (PBE) formulation is a common starting point. For a more accurate description of the electronic structure, the GGA+U method is employed.

  • Hubbard U Parameter: The value of U for the Ni 3d orbitals is a critical parameter and is typically chosen in the range of 4-8 eV, often determined by fitting to experimental data or from linear response calculations.

  • Plane-Wave Cutoff Energy: A cutoff energy of at least 40-50 Ry (or ~540-680 eV) is generally required for good convergence with standard pseudopotentials.

  • k-point Mesh: The Brillouin zone is sampled using a Monkhorst-Pack grid. For a unit cell of KNiF₃, a k-point mesh of at least 6x6x6 is recommended for accurate energy and property calculations.

  • Convergence Criteria: The self-consistent field (SCF) calculations are typically converged to a tolerance of 10⁻⁶ eV/atom. Structural optimizations are performed until the forces on each atom are below a threshold, for example, 0.01 eV/Å.

Experimental Characterization (for comparison)
  • X-ray Diffraction (XRD): XRD is the primary technique for determining the crystal structure and lattice parameters of KNiF₃. High-resolution powder or single-crystal XRD is used to obtain precise lattice constants for comparison with DFT results.

  • Optical Spectroscopy: Techniques like UV-Visible absorption or ellipsometry can be used to experimentally determine the optical band gap of KNiF₃, providing a benchmark for the calculated electronic band gap.

Visualizations

Diagrams are essential for illustrating complex relationships and workflows in computational materials science.

DFT_Workflow cluster_input Input Definition cluster_calculation DFT Calculation cluster_output Output Analysis A Define Crystal Structure (KNiF3, Pm-3m) B Select DFT Functional (e.g., GGA, GGA+U) A->B C Set Computational Parameters (Cutoff, k-points, U-value) B->C D Structural Optimization (Relax lattice and ions) C->D Initial Geometry E Self-Consistent Field (SCF) (Calculate ground state energy) D->E Optimized Geometry F Property Calculations (Band structure, DOS, Magnetism) E->F G Structural Properties (Lattice Constant) F->G H Electronic Properties (Band Gap, DOS) F->H I Magnetic Properties (Magnetic Moment, Ground State) F->I

Figure 1: A generalized workflow for performing DFT calculations on KNiF₃.

Property_Relationships Struct Crystal Structure Elec Electronic Properties Struct->Elec affects band structure Mag Magnetic Properties Struct->Mag sets interatomic distances Elec->Mag determines magnetic exchange Mag->Elec influences band splitting

Figure 2: Interdependencies of key properties of KNiF₃ investigated with DFT.

Conclusion

This technical guide has provided a detailed overview of the application of Density Functional Theory to the study of this compound. The presented data and protocols highlight the capabilities of DFT in predicting the structural, electronic, and magnetic properties of this perovskite material. While standard DFT functionals can provide a reasonable description of the structural parameters, the inclusion of a Hubbard U correction is crucial for accurately capturing the insulating and antiferromagnetic nature of KNiF₃. The methodologies and comparative data presented herein serve as a valuable resource for researchers and scientists engaged in the computational modeling of strongly correlated materials and for professionals in fields where the properties of such materials are of interest.

References

An In-depth Technical Guide to the Magnetic Properties of KNiF₃ Perovskite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium Nickel Fluoride (KNiF₃) stands as a model compound for the study of Heisenberg antiferromagnetism in a simple cubic perovskite structure. Its well-defined magnetic properties, characterized by a G-type antiferromagnetic ordering of Ni²⁺ spins, have been extensively investigated through a variety of experimental techniques. This technical guide provides a comprehensive overview of the magnetic characteristics of KNiF₃, including its magnetic structure, ordering temperature, and magnetic susceptibility. Detailed methodologies for key experimental techniques used in its characterization, such as neutron diffraction, magnetic susceptibility measurements, far-infrared spectroscopy, and specific heat measurements, are presented. All pertinent quantitative data is summarized in structured tables for ease of reference, and logical relationships are visualized through diagrams rendered in the DOT language.

Introduction

The perovskite family of materials has garnered significant attention due to their diverse and tunable physical properties, which are of interest in fields ranging from materials science to drug development. KNiF₃, with its ideal cubic perovskite structure at room temperature, serves as a cornerstone for understanding fundamental magnetic interactions. It is considered an excellent example of a three-dimensional Heisenberg antiferromagnet, where the magnetic moments of the nickel ions are coupled antiferromagnetically to their six nearest neighbors.[1] This guide aims to provide a detailed technical resource on the magnetic properties of KNiF₃ for researchers and professionals who require a thorough understanding of this archetypal magnetic material.

Magnetic Properties of KNiF₃

The magnetic behavior of KNiF₃ is dominated by the superexchange interaction between the Ni²⁺ ions, mediated by the intervening F⁻ ions. This leads to a long-range antiferromagnetic ordering below a critical temperature known as the Néel temperature (Tₙ).

Magnetic Structure

Neutron diffraction studies have been instrumental in determining the magnetic structure of KNiF₃.[1] These experiments have confirmed a G-type antiferromagnetic ordering. In this arrangement, each Ni²⁺ magnetic moment is aligned antiparallel to its six nearest neighbors. The spins are observed to point along the[2] crystallographic directions (or equivalent[3] and[1] axes).[1]

Néel Temperature

The transition from a paramagnetic to an antiferromagnetic state in KNiF₃ occurs at the Néel temperature. This has been determined by various experimental techniques, with heat capacity measurements showing a distinct anomaly at this transition.[1]

Magnetic Susceptibility

Magnetic susceptibility measurements of KNiF₃ exhibit a broad peak around the Néel temperature, which is a characteristic feature of antiferromagnetic materials.[1][4] Above the Néel temperature, in the paramagnetic phase, the susceptibility follows the Curie-Weiss law.

Quantitative Magnetic Data

The following tables summarize the key quantitative magnetic and crystallographic parameters for KNiF₃.

Table 1: Magnetic Properties of KNiF₃

PropertyValueReference
Magnetic StructureG-type Antiferromagnet[1]
Néel Temperature (Tₙ)253 K, 253.5 K[1]
Magnetic Moment CouplingAntiferromagnetic to 6 nearest neighbors[1]
Spin Direction[2] and equivalent axes[1]
Anisotropy Energy8.7 x 10⁻³ cm⁻¹
Anisotropy Field / Exchange Field Ratio2.4 x 10⁻⁵

Table 2: Crystallographic Data of KNiF₃

PropertyValueReference
Crystal StructureCubic Perovskite[5]
Space GroupPm-3m
Lattice Parameter (a) at room temp.4.011(2) Å[5]
K-F Bond Length2.83 Å
Ni-F Bond Length2.00 Å

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the accurate characterization of the magnetic properties of KNiF₃.

Single Crystal Synthesis

High-quality single crystals are essential for many magnetic measurements. KNiF₃ single crystals can be synthesized by various methods, including the flux method. A typical procedure involves:

  • Precursor Preparation: Mixing high-purity KF and NiF₂ in a stoichiometric ratio.

  • Flux Growth: The mixture is placed in a platinum crucible and heated to a temperature above the melting point of the flux (e.g., KF). The temperature is then slowly cooled over several days to allow for the growth of single crystals.

  • Crystal Recovery: The excess flux is dissolved in a suitable solvent (e.g., water) to isolate the KNiF₃ crystals.

Neutron Diffraction

Neutron diffraction is the definitive technique for determining the magnetic structure of materials.

  • Instrumentation: A two-axis or three-axis neutron diffractometer equipped with a cryostat for low-temperature measurements.

  • Sample Preparation: A single crystal of KNiF₃ is mounted on an aluminum pin with a specific crystallographic axis aligned with the incident neutron beam.

  • Experimental Procedure:

    • The crystal is cooled to a temperature below the Néel temperature (e.g., 78 K).

    • A monochromatic neutron beam of a specific wavelength (e.g., 1.5 Å) is directed at the sample.

    • The intensity of the diffracted neutrons is measured as a function of the scattering angle (2θ).

    • The experiment is repeated at a temperature above the Néel temperature to distinguish between nuclear and magnetic scattering.

  • Data Analysis: The positions and intensities of the magnetic Bragg peaks are indexed and analyzed to determine the magnetic unit cell and the orientation of the magnetic moments.

Magnetic Susceptibility Measurement

Magnetic susceptibility provides information about the magnetic ordering and the strength of the magnetic interactions.

  • Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer or a vibrating sample magnetometer (VSM).

  • Sample Preparation: A small, well-characterized single crystal or a powdered sample of KNiF₃ is placed in a sample holder.

  • Experimental Procedure:

    • The sample is cooled in zero magnetic field to the lowest desired temperature (e.g., 2 K).

    • A small DC magnetic field (e.g., 100 Oe) is applied.

    • The magnetic moment is measured as the temperature is slowly increased to a point well above the Néel temperature (e.g., 300 K). This is the zero-field-cooled (ZFC) measurement.

    • The sample is then cooled back down in the same applied magnetic field, and the magnetic moment is measured again as a function of temperature. This is the field-cooled (FC) measurement.

  • Data Analysis: The magnetic susceptibility (χ = M/H) is plotted as a function of temperature. The Néel temperature is identified as the temperature at which the susceptibility shows a maximum or a cusp. The high-temperature data is fitted to the Curie-Weiss law to determine the Curie-Weiss temperature and the effective magnetic moment.

Far-Infrared (FIR) Spectroscopy

FIR spectroscopy is used to probe the low-energy magnetic excitations (magnons) in antiferromagnetic materials.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a far-infrared beam splitter, a suitable detector (e.g., a bolometer), and a high-field magnet with optical access.

  • Sample Preparation: A thin, polished single crystal of KNiF₃ is mounted in the cryomagnet.

  • Experimental Procedure:

    • The sample is cooled to a low temperature (e.g., 4.2 K).

    • A far-infrared spectrum is recorded in zero magnetic field.

    • The experiment is repeated at various applied magnetic fields.

  • Data Analysis: The absorption peaks in the FIR spectra correspond to the antiferromagnetic resonance (AFMR) modes. The dependence of the resonance frequency on the applied magnetic field is analyzed to determine the anisotropy and exchange parameters.

Specific Heat Measurement

Specific heat measurements are crucial for identifying the Néel temperature through the observation of a lambda-like anomaly.

  • Instrumentation: A calorimeter, such as one based on the relaxation method or a photopyroelectric setup.

  • Sample Preparation: A small, well-characterized single crystal or a pressed pellet of powdered KNiF₃.

  • Experimental Procedure:

    • The sample is attached to a sample platform with a small amount of thermal grease to ensure good thermal contact.

    • The specific heat is measured over a temperature range that includes the Néel temperature. The measurement involves applying a known amount of heat to the sample and measuring the resulting temperature change.

  • Data Analysis: The specific heat capacity (Cp) is plotted as a function of temperature. The Néel temperature is identified as the temperature at which a sharp peak or anomaly is observed.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of the magnetic properties of KNiF₃.

G_type_antiferromagnetism cluster_0 KNiF₃ Unit Cell Ni1 Ni²⁺ (spin up) Ni2 Ni²⁺ (spin down) Ni1->Ni2 J < 0 Ni3 Ni²⁺ (spin down) Ni1->Ni3 J < 0 Ni5 Ni²⁺ (spin down) Ni1->Ni5 J < 0 Ni4 Ni²⁺ (spin up) Ni2->Ni4 J < 0 Ni6 Ni²⁺ (spin up) Ni2->Ni6 J < 0 Ni7 Ni²⁺ (spin up) Ni3->Ni7 J < 0 Ni8 Ni²⁺ (spin down) Ni3->Ni8 J < 0 experimental_workflow cluster_synthesis Material Preparation cluster_magnetic Magnetic Property Measurement cluster_analysis Data Analysis and Interpretation Synthesis Single Crystal Synthesis Characterization Structural Characterization (XRD) Synthesis->Characterization NeutronDiff Neutron Diffraction Characterization->NeutronDiff MagSus Magnetic Susceptibility Characterization->MagSus FIR Far-Infrared Spectroscopy Characterization->FIR SpecHeat Specific Heat Characterization->SpecHeat MagStruct Determine Magnetic Structure NeutronDiff->MagStruct NeelTemp Determine Néel Temperature MagSus->NeelTemp MagEx Probe Magnetic Excitations FIR->MagEx PhaseTrans Characterize Phase Transition SpecHeat->PhaseTrans

References

electronic band structure of nickel potassium fluoride

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Electronic Band Structure of Nickel Potassium Fluoride (KNiF₃)

Abstract

This compound (KNiF₃) is a prototypical compound with the cubic perovskite structure, which has been extensively studied as a model system for understanding the properties of antiferromagnetic insulators and strongly correlated electron systems. This technical guide provides a comprehensive overview of the electronic band structure of KNiF₃, synthesizing theoretical calculations and experimental findings. We delve into its crystallographic and magnetic structure, the nature of its electronic states and band gap, and the detailed methodologies used for its characterization. Quantitative data are summarized in tabular format for clarity, and key processes are illustrated using diagrams to facilitate understanding for researchers, scientists, and professionals in materials science and related fields.

Introduction

The family of perovskite-like fluorides, with the general formula ABF₃, has long been of interest due to the diverse range of magnetic and electronic properties they exhibit. Among these, this compound (KNiF₃) stands out as a classic example of a charge-transfer antiferromagnetic (AFM) insulator.[1] Its relatively simple cubic crystal structure makes it an ideal candidate for both theoretical modeling and experimental investigation, providing fundamental insights into phenomena such as superexchange interactions and the limitations of conventional electronic structure theories.[1][2] Understanding the electronic band structure of KNiF₃ is crucial for exploring its potential in applications like spintronic devices and optoelectronics, where the properties of correlated insulators are of paramount importance.[3][4]

Crystal and Magnetic Structure

Crystallographic Properties

At room temperature, KNiF₃ crystallizes in the ideal cubic perovskite structure.[5][6] The crystal belongs to the Pm-3m space group (No. 221).[7][8] The structure consists of a framework of corner-sharing NiF₆ octahedra, with the potassium (K⁺) cations occupying the 12-fold coordinated cuboctahedral cavities.[7] This arrangement results in a simple cubic lattice of Ni²⁺ ions.

Caption: Unit cell of cubic perovskite KNiF3.

Table 1: Crystallographic Data for KNiF₃

ParameterValueReference
Crystal SystemCubic[5][7]
Space GroupPm-3m (No. 221)[7][8]
Lattice Constant (a)4.012 Å[2]
Unit Cell Volume64.39 ų[7]
Atomic Positions
K(0, 0, 0)[7]
Ni(1/2, 1/2, 1/2)[7]
F(0, 1/2, 1/2), (1/2, 0, 1/2), (1/2, 1/2, 0)[7]
Magnetic Ordering

KNiF₃ undergoes a phase transition from a paramagnetic to an antiferromagnetic state at the Néel temperature (Tɴ).[9] Below Tɴ, it exhibits a G-type (or Type II) antiferromagnetic ordering.[10] This magnetic structure is characterized by ferromagnetic {111} planes of Ni²⁺ spins that are aligned antiparallel to adjacent {111} planes.[10]

Table 2: Magnetic Properties of KNiF₃

ParameterValueReference
Magnetic OrderingAntiferromagnetic (G-type)[1][10]
Néel Temperature (Tɴ)244.8 K[9]
Calculated Magnetic Moment2.00 µB per formula unit[7]

Electronic Band Structure

KNiF₃ is classified as a charge-transfer insulator.[1] In this type of insulator, the energy gap is formed between occupied ligand (F⁻ 2p) states and unoccupied transition metal (Ni²⁺ 3d) states. This contrasts with Mott-Hubbard insulators, where the gap is between metal d-states.

Theoretical calculations of the band structure of KNiF₃ present a significant challenge. Standard Density Functional Theory (DFT) approaches, such as the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA), often fail to predict the insulating nature of KNiF₃, incorrectly showing a metallic state or a zero band gap.[1][7] This failure is attributed to the strong electron-electron correlation associated with the Ni 3d electrons. To overcome this, more advanced computational methods are required, such as DFT+U (which adds an on-site Coulomb interaction term, U), hybrid functionals, or self-interaction correction schemes.[3][4][10]

Calculations that successfully account for electron correlation predict an indirect band gap for KNiF₃.[8] The valence band maximum is primarily composed of F 2p states, with some hybridization with Ni t₂g states. The conduction band minimum is dominated by the Ni e_g states.

DOS cluster_dos Schematic Density of States (DOS) dos_axis Energy vb Valence Band Dominated by F 2p states (Hybridized with Ni 3d t₂g) fermi Fermi Level (E_F) vb:n->fermi:s gap Band Gap (Eg) ~ Indirect Gap cb Conduction Band Dominated by Ni 3d e_g states fermi:n->cb:s

Caption: Schematic Density of States for KNiF3.

Table 3: Theoretical Electronic Band Gap Values for KNiF₃

Computational MethodBand Gap (eV)TypeReference
LDA/GGA~0.00-[1][7]
LMTO (AFM)Predicted insulating gap-[1]
FP-LAPW (DFT)IndirectIndirect[8]
Experimental (Optical)≤ 10 (Charge-transfer gap)-[3]

Methodologies for Characterization

Computational Protocols

The accurate calculation of the electronic band structure of KNiF₃ requires methods that go beyond standard DFT. A common approach is the DFT+U method.

Experimental Protocol: DFT+U Calculation

  • Structure Definition: Begin with the experimental crystallographic data for KNiF₃, including the lattice parameter and atomic positions within the Pm-3m space group. Define the G-type antiferromagnetic ordering by assigning opposite initial spins to neighboring Ni atoms.

  • DFT Software: Employ a plane-wave DFT code such as VASP, Quantum ESPRESSO, or SIESTA.

  • Functional and Pseudopotentials: Select the GGA functional, often PBE, as the base. Use appropriate pseudopotentials (e.g., PAW or ultrasoft) to describe the core electrons for K, Ni, and F.

  • Hubbard U Parameter: Apply the DFT+U correction to the Ni 3d orbitals. The value of U (on-site Coulomb interaction) and J (on-site exchange) are critical. Values for U for Ni in oxides and fluorides typically range from 5 to 8 eV. This parameter can be determined empirically by fitting to experimental data (like the band gap) or calculated from first principles using methods like linear response.

  • Calculation Parameters:

    • Plane-wave Cutoff Energy: Set a sufficiently high kinetic energy cutoff for the plane-wave basis set (e.g., > 500 eV) to ensure convergence.

    • k-point Mesh: Use a Monkhorst-Pack grid to sample the Brillouin zone. A mesh of at least 6x6x6 is typically required for accurate total energy calculations of the unit cell.

    • Convergence Criteria: Set strict convergence criteria for the self-consistent field (SCF) cycle, typically 10⁻⁶ eV for the total energy.

  • Workflow:

    • First, perform a structural relaxation to find the equilibrium lattice volume and atomic positions at the chosen level of theory.

    • Next, run a static SCF calculation using the relaxed structure to obtain the ground-state charge density and total energy.

    • Finally, perform non-self-consistent calculations to determine the band structure along high-symmetry paths in the Brillouin zone and to calculate the density of states (DOS) using a denser k-point mesh.

start 1. Define Crystal Structure (Lattice, Atomic Positions, Magnetic Order) params 2. Set DFT+U Parameters (Functional, Cutoff, k-points, U-value) start->params scf 3. Perform Self-Consistent Field (SCF) Calculation params->scf check 4. Check for Convergence scf->check update Update Charge Density check->update Not Converged post 5. Post-Processing (Band Structure, DOS) check->post Converged update->scf analyze 6. Analyze Results post->analyze

Caption: DFT Computational Workflow for KNiF3.

Experimental Protocols

Experimental Protocol: X-ray Diffraction (XRD) for Structural Analysis

  • Sample Preparation: High-quality single crystals of KNiF₃ are required for precise structural determination.[5] Alternatively, polycrystalline powder can be used for lattice parameter determination.[2] Powders are typically ground to a fine, uniform particle size and mounted on a low-background sample holder.

  • Instrumentation: A laboratory diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5406 Å) is used.

  • Data Collection: For powders, a θ-2θ scan is performed over a wide angular range (e.g., 20-100°). For single crystals, a four-circle diffractometer is used to collect reflections at various crystal orientations.

  • Data Analysis: The collected diffraction pattern is analyzed using Rietveld refinement software (e.g., GSAS, FullProf). The experimental pattern is fitted to a calculated pattern based on a structural model (cubic perovskite, Pm-3m). The refinement process optimizes lattice parameters, atomic positions, and thermal displacement parameters until the best fit is achieved.

Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS) for Valence Band Analysis

  • Sample Preparation: A single crystal of KNiF₃ is cleaved in-situ under ultra-high vacuum (UHV) conditions (< 10⁻⁹ torr) to expose a clean, uncontaminated surface.

  • Instrumentation: An XPS system consisting of a monochromatic X-ray source (e.g., Al Kα, hν = 1486.6 eV) and a hemispherical electron energy analyzer is used.

  • Data Collection: A survey scan is first collected to identify all elements present on the surface. High-resolution spectra are then acquired for the core levels (e.g., K 2p, Ni 2p, F 1s) and, crucially, the valence band region (typically 0-20 eV binding energy).

  • Data Analysis: The binding energy scale is calibrated using a reference peak (e.g., adventitious C 1s or a noble metal Fermi edge). The valence band spectrum provides a direct, though matrix-element-weighted, measurement of the occupied density of states. The features in the spectrum can be compared with the calculated partial density of states (PDOS) from DFT to identify contributions from F 2p and Ni 3d orbitals.

Conclusion

This compound (KNiF₃) remains a cornerstone material for the study of electronic and magnetic properties in strongly correlated systems. Its electronic structure is that of a charge-transfer insulator with an indirect band gap, a property that can only be accurately described by theoretical models that explicitly include electron correlation effects, such as DFT+U. The valence band is dominated by F 2p states, while the conduction band is primarily of Ni 3d character. Detailed experimental characterization through techniques like X-ray diffraction and photoemission spectroscopy provides essential data that both validates and guides theoretical advancements. A thorough understanding of the interplay between its crystal structure, magnetic ordering, and electronic band structure is vital for harnessing the potential of KNiF₃ and related materials in future technological applications.

References

Synthesis and Discovery of Nickel Potassium Fluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel potassium fluoride (KNiF₃) is an inorganic compound that has garnered significant interest within the scientific community due to its well-defined perovskite crystal structure and its role as a model system for studying magnetic phenomena, particularly antiferromagnetism. Its synthesis and characterization have been pivotal in advancing the understanding of fluoride perovskites. This technical guide provides an in-depth overview of the synthesis methodologies, historical discovery, and key properties of KNiF₃, tailored for researchers and professionals in materials science and related fields.

The study of alkali transition metal fluorides, including KNiF₃, is deeply rooted in the broader history of fluorine chemistry, which began with the isolation of elemental fluorine in 1886.[1] The post-World War II era, driven in part by the need for fluorine-containing materials in the Manhattan Project, saw a significant expansion in the synthesis and characterization of a wide array of fluoride compounds.[1] Early research into materials like KNiF₃ was motivated by a fundamental interest in their crystal structures and magnetic properties.[1]

Discovery and Early Characterization

While a singular "discovery" paper for the absolute first synthesis of potassium nickel fluoride is not readily identifiable, the systematic characterization and elucidation of its crystal structure in the late 1950s and early 1960s mark its formal entry into the scientific literature. A pivotal publication by K. Knox in 1961 detailed the perovskite-like structures of KNiF₃ among other similar fluorides, establishing its cubic crystal structure at room temperature.[2][3] This work, built upon earlier X-ray diffraction studies of perovskite-type compounds, provided the foundational understanding of KNiF₃'s atomic arrangement.[4][5] These early investigations confirmed that KNiF₃ possesses an ideal cubic perovskite structure at room temperature.[4][5][6]

Physicochemical Properties

KNiF₃ crystallizes in the cubic Pm-3m space group.[2] The fundamental structure consists of corner-sharing NiF₆ octahedra, with potassium ions occupying the 12-fold coordinated sites within the cavities of this framework.[1]

Table 1: Crystallographic and Physical Properties of KNiF₃
PropertyValueReference
Crystal SystemCubic[2]
Space GroupPm-3m[2]
Lattice Constant (a)4.01 Å[2]
Ni-F Bond Length2.00 Å[2]
K-F Bond Length2.83 Å[2]
Magnetic OrderingAntiferromagnetic[7]

Synthesis Methodologies

Several synthetic routes have been developed for the preparation of KNiF₃, each offering distinct advantages in terms of crystalline quality, particle size, and reaction conditions. The primary methods include solid-state reaction, solvothermal synthesis, mechanochemical synthesis, and flux growth for single crystals.

Solid-State Reaction

This conventional method involves the high-temperature reaction of solid precursors.

  • Experimental Protocol:

    • Potassium fluoride (KF) and nickel(II) fluoride (NiF₂) powders are intimately mixed in a stoichiometric ratio.

    • The mixture is pelletized to ensure good contact between the reactant particles.

    • The pellet is placed in a furnace and heated to a high temperature (e.g., 800-1000 °C) for several hours to facilitate the solid-state diffusion and reaction to form KNiF₃.

    • A controlled cooling ramp is employed to obtain a well-crystallized product.

solid_state_synthesis precursors KF + NiF₂ Powders mixing Mixing & Grinding precursors->mixing pelletizing Pelletizing mixing->pelletizing sintering High-Temp Sintering pelletizing->sintering product KNiF₃ Product sintering->product

Caption: Solid-State Synthesis Workflow for KNiF₃.

Solvothermal Synthesis

Solvothermal methods utilize a solvent under elevated temperature and pressure to facilitate the reaction.

  • Experimental Protocol:

    • Potassium fluoride (KF) and a nickel salt, such as nickel(II) chloride (NiCl₂), are used as precursors.[8]

    • KF is dissolved in a minimal amount of water, while NiCl₂ is dissolved in an alcohol solvent like ethanol.[8][9]

    • The two solutions are mixed in a Teflon-lined stainless-steel autoclave.[9]

    • The autoclave is sealed and heated to a temperature in the range of 110-180 °C for a specified duration.[7][8][9]

    • After the reaction, the autoclave is cooled to room temperature.

    • The resulting product is collected by filtration, washed with ethanol and water, and dried.

solvothermal_synthesis kf_sol KF in Water mixing Mix in Autoclave kf_sol->mixing nicl2_sol NiCl₂ in Ethanol nicl2_sol->mixing heating Heat (110-180 °C) mixing->heating cooling Cool to RT heating->cooling filtration Filter & Wash cooling->filtration drying Dry filtration->drying product KNiF₃ Nanoparticles drying->product

Caption: Solvothermal Synthesis Workflow for KNiF₃.

Mechanochemical Synthesis

This solvent-free approach utilizes mechanical energy to induce the chemical reaction.[10][11]

  • Experimental Protocol:

    • Stoichiometric amounts of potassium fluoride (KF) and nickel(II) fluoride (NiF₂) are placed in a high-energy ball milling jar with milling media.

    • The mixture is milled at a constant rotational speed for a specific duration, typically ranging from 3 to 12 hours.[12]

    • The mechanical forces generated during milling provide the energy for the reaction to occur.

    • The resulting KNiF₃ powder is then collected from the milling jar. After 6 hours of milling, the desired crystalline phase is typically the main product.[12][13]

mechanochemical_synthesis precursors KF + NiF₂ milling High-Energy Ball Milling precursors->milling product KNiF₃ Powder milling->product

Caption: Mechanochemical Synthesis Workflow for KNiF₃.

Flux Growth of Single Crystals

The flux method is employed to grow high-quality single crystals of KNiF₃.

  • Experimental Protocol:

    • The starting materials (e.g., KF and NiF₂) are mixed with a suitable flux material in a crucible. The flux acts as a solvent at high temperatures.[14][15]

    • The crucible is heated in a furnace to a temperature where the starting materials dissolve completely in the molten flux.[16]

    • The temperature is then slowly cooled at a controlled rate (e.g., 1-5 °C/hour).[15]

    • As the solution cools, the solubility of KNiF₃ decreases, leading to the nucleation and growth of single crystals.[15]

    • Once the growth is complete, the crystals are separated from the solidified flux, either by mechanical means or by dissolving the flux in a suitable solvent.[15][17]

flux_growth mixing Mix Solutes & Flux in Crucible heating Heat to Dissolve mixing->heating cooling Slow Cooling heating->cooling growth Crystal Growth cooling->growth separation Separate Crystals from Flux growth->separation product KNiF₃ Single Crystals separation->product

Caption: Flux Growth Workflow for KNiF₃ Single Crystals.

Table 2: Comparison of Synthesis Parameters for KNiF₃
Synthesis MethodPrecursorsTemperature (°C)TimeSolventKey Characteristics of ProductReferences
Solid-State ReactionKF, NiF₂800 - 1000Several hoursNoneBulk polycrystalline powder[1]
SolvothermalKF, NiCl₂110 - 180Several hoursEthanol/WaterNanoparticles, hollow spheres[7][8][9]
MechanochemicalKF, NiF₂Room Temperature3 - 12 hoursNoneNanocrystalline powder[11][12][13]
Flux GrowthKF, NiF₂> Melting point of fluxDaysMolten salt (flux)High-quality single crystals[14][15][16]

Characterization Techniques

The synthesized KNiF₃ is typically characterized using a suite of analytical techniques to confirm its phase purity, crystal structure, morphology, and composition.

  • X-ray Diffraction (XRD): Used to identify the crystalline phase and determine the lattice parameters, confirming the perovskite structure.[6][12]

  • Scanning Electron Microscopy (SEM): Provides information on the morphology and particle size of the synthesized material.[12]

  • X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and oxidation states of the constituent elements.[12]

  • Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the nanoparticles, including their size and crystallinity.[7][8]

Conclusion

The synthesis of potassium nickel fluoride has evolved from early high-temperature solid-state reactions to more sophisticated methods like solvothermal and mechanochemical syntheses, which offer control over particle size and morphology at lower temperatures. The foundational work in the mid-20th century on its crystal structure has established KNiF₃ as a cornerstone material for studying perovskite fluorides. This guide provides a comprehensive overview of the key synthesis protocols and historical context to aid researchers in the preparation and further investigation of this important inorganic compound.

References

Unveiling the Core Electrochemical Properties of KNiF₃: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental electrochemical properties of potassium nickel fluoride (KNiF₃), a perovskite material of significant interest in various electrochemical applications. This document details its crystal structure, synthesis methodologies, and core electrochemical characteristics, presenting quantitative data in accessible formats, outlining experimental protocols, and visualizing key processes.

Core Properties and Crystal Structure

Potassium nickel fluoride crystallizes in a cubic perovskite structure belonging to the Pm-3m space group.[1][2] In this arrangement, Ni²⁺ ions are octahedrally coordinated with six F⁻ ions, forming a network of corner-sharing NiF₆ octahedra. The larger K⁺ cations occupy the 12-fold coordination sites within the cavities of this framework.[1][2] The ionic nature of the K-F bond and the polar covalent character of the Ni-F bond contribute to its distinct electronic and electrochemical properties.[3]

Synthesis of KNiF₃ for Electrochemical Applications

Several methods have been developed for the synthesis of KNiF₃, each influencing the material's morphology, particle size, and, consequently, its electrochemical performance. Common synthesis routes include:

  • Solid-State Reaction: This traditional method involves heating a stoichiometric mixture of precursors, such as KHF₂, NiF₂, and AlF₃ (for doped variants), at high temperatures (e.g., 900 °C) under an inert atmosphere.[4]

  • Solvothermal Synthesis: This technique utilizes a solvent under pressure and at a temperature above its boiling point. For instance, KNiF₃ hollow spheres have been synthesized using KF and NiCl₂ in ethanol at 110°C.[5] This method offers good control over particle size and morphology.

  • Hydrothermal Synthesis: Similar to the solvothermal method, this process uses water as the solvent. It is a common route for producing single crystals of perovskite-type fluorides.[5]

  • Mechanochemical Synthesis: This environmentally friendly, solvent-free approach employs high-energy ball milling to induce a solid-state reaction between precursors like KF and NiF₂.[6][7][8] The duration of milling can influence the formation of secondary phases such as K₂NiF₄.[7][8]

Quantitative Electrochemical Data

The electrochemical properties of KNiF₃ and its doped variants have been investigated for applications in supercapacitors and as electrocatalysts for the oxygen evolution reaction (OER). The following tables summarize key quantitative data from the literature.

Table 1: Supercapacitor Performance of KNiF₃ and Doped Analogues

MaterialSpecific Capacity (mAh g⁻¹)Current Density (A g⁻¹)Capacity RetentionCycle NumberEnergy Density (Wh kg⁻¹)Power Density (W kg⁻¹)
K-Ni-Co-Mn-F (Ni/Co/Mn = 12:2:1)211182%-50.2-
NaCo₀.₂Ni₀.₈F₃/rGO805.7 C g⁻¹0.592%500052.19750
Mn-doped KNiF₃------

Data sourced from references[1][9]. Note: Specific capacity for NaCo₀.₂Ni₀.₈F₃/rGO is given in Coulombs per gram.

Table 2: Oxygen Evolution Reaction (OER) Performance of KNiF₃ and Doped Analogues in 1 M KOH

ElectrocatalystOverpotential at 10 mA cm⁻² (mV vs. RHE)Tafel Slope (mV dec⁻¹)
KNiF₃ (KNF)--
KNi₀.₈Co₀.₂F₃ (KNCF82)31049

Data sourced from reference[10].

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of electrochemical properties. Below are outlines of common experimental protocols used for KNiF₃ analysis.

Synthesis Protocol: Solvothermal Method

A typical solvothermal synthesis of KNiF₃ involves the following steps:

  • Precursor Preparation: Dissolve stoichiometric amounts of KF and NiCl₂ in a suitable solvent, such as ethanol.

  • Reaction: Place the precursor solution in a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave to a specific temperature (e.g., 185 °C) and maintain it for a set duration (e.g., 16 hours).[8]

  • Product Recovery: After cooling, filter the precipitate and wash it multiple times with ethanol and an ethanol/water mixture to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product under vacuum.

Electrochemical Characterization Protocols

Electrochemical measurements are typically performed in a three-electrode cell configuration.

a) Cyclic Voltammetry (CV)

  • Working Electrode Preparation: Mix the synthesized KNiF₃ powder with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. Coat the slurry onto a current collector (e.g., nickel foam or glassy carbon electrode) and dry it.

  • Electrolyte Preparation: Prepare an aqueous alkaline electrolyte, typically 1 M KOH.[10]

  • Measurement Setup: Use a platinum wire as the counter electrode and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Deaeration: Purge the electrolyte with an inert gas (e.g., nitrogen or argon) for at least 10 minutes before the measurement to remove dissolved oxygen.[11]

  • CV Scan: Perform the cyclic voltammetry scan within a defined potential window at various scan rates (e.g., 10-100 mV/s).[1][11] For OER studies, the potential is swept to sufficiently high values to observe water oxidation.[10]

b) Galvanostatic Charge-Discharge (GCD)

  • Cell Assembly: Use the same three-electrode cell setup as for CV.

  • Measurement Parameters: Apply a constant current density (e.g., 1 A g⁻¹) and measure the potential change over time during charging and discharging cycles within a specific potential window.[12]

c) Electrochemical Impedance Spectroscopy (EIS)

  • Cell and Conditions: The experiment is conducted in the same three-electrode cell, typically at a specific DC potential with a small AC perturbation (e.g., 5-10 mV).

  • Frequency Range: The impedance is measured over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[13]

  • Data Analysis: The resulting Nyquist plot is fitted to an equivalent circuit model to determine parameters such as solution resistance, charge transfer resistance, and capacitance.[13]

Visualizing Electrochemical Processes and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and experimental procedures.

CrystalStructure K K⁺ Ni Ni²⁺ F F⁻ Ni->F corner-sharing F->Ni Octahedron NiF₆ Octahedron Octahedron->K K⁺ in cavities

Figure 1: Simplified representation of the KNiF₃ perovskite crystal structure.

SynthesisWorkflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification cluster_final Final Product KF KF Autoclave Autoclave (185°C, 16h) KF->Autoclave NiCl2 NiCl₂ NiCl2->Autoclave Solvent Ethanol Solvent->Autoclave Filter Filtration Autoclave->Filter Wash Washing (Ethanol/Water) Filter->Wash Dry Drying Wash->Dry KNiF3 KNiF₃ Powder Dry->KNiF3

Figure 2: Experimental workflow for the solvothermal synthesis of KNiF₃.

OER_Mechanism KNiF3 KNiF₃ Surface OH_adsorption OH⁻ Adsorption Ni²⁺ + OH⁻ → Ni-OH KNiF3->OH_adsorption Oxidation1 First Oxidation Ni-OH + OH⁻ → Ni-O + H₂O + e⁻ OH_adsorption->Oxidation1 Oxidation2 Second Oxidation Ni-O + OH⁻ → Ni-OOH + e⁻ Oxidation1->Oxidation2 O2_evolution O₂ Evolution Ni-OOH + OH⁻ → Ni²⁺ + O₂ + H₂O + e⁻ Oxidation2->O2_evolution O2_evolution->KNiF3 Catalyst Regeneration

Figure 3: Proposed electrochemical mechanism for the Oxygen Evolution Reaction (OER) on a KNiF₃ surface in alkaline media.

Conclusion

KNiF₃ and its derivatives represent a promising class of materials for electrochemical energy storage and conversion. Their performance is intricately linked to their synthesis, structure, and the specific electrochemical environment. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals engaged in the development of advanced materials for electrochemical applications. Further research into defect engineering and the formation of composites could unlock even greater potential for this versatile perovskite fluoride.

References

Optical Properties of Nickel Potassium Fluoride (KNiF₃) Thin Films: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical properties of nickel potassium fluoride (KNiF₃) thin films. While experimental data on the optical constants of KNiF₃ thin films is limited in the current body of scientific literature, this document consolidates available information on its bulk properties, theoretical predictions, and data from analogous fluoride perovskite materials to offer a valuable resource for researchers. This guide covers fundamental optical characteristics, synthesis methodologies, and characterization techniques relevant to the study of KNiF₃ thin films.

Introduction to this compound (KNiF₃)

This compound (KNiF₃) is a perovskite-structured material that has garnered interest for its potential applications in optoelectronics and as a model system for studying magnetic interactions.[1] Its cubic crystal structure is a defining feature, influencing its electronic and optical properties.[1] Understanding the optical behavior of KNiF₃ in thin film form is crucial for its integration into novel devices.

Theoretical and Predicted Optical Properties

Theoretical studies and data from similar fluoride perovskites provide insights into the expected optical properties of KNiF₃ thin films. The material is anticipated to have a wide band gap, making it transparent in the visible region of the electromagnetic spectrum.

Table 1: Predicted Optical Properties of KNiF₃

PropertyPredicted Value/RangeSource
Band Gap (Eg) ~3.8 - 5.0 eV (Indirect)Theoretical Calculations & Analogy
Refractive Index (n) ~1.5 - 1.7 (in the visible range)Analogy with other fluoride perovskites
Transparency Range Ultraviolet to Near-InfraredGeneral property of wide band gap materials

Note: The values presented in this table are based on theoretical calculations and analogies with other fluoride perovskite materials due to the scarcity of experimental data for KNiF₃ thin films.

Synthesis of KNiF₃ Thin Films

Several thin film deposition techniques can be employed for the synthesis of KNiF₃ thin films. The choice of method significantly impacts the film's quality, stoichiometry, and optical properties.

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition is a versatile technique for growing high-quality crystalline thin films of complex materials.

Experimental Protocol for Pulsed Laser Deposition (PLD) of KNiF₃ Thin Films (Hypothetical)

  • Target Preparation: A stoichiometric KNiF₃ target is synthesized through solid-state reaction of KF and NiF₂ powders. The powders are mixed, pressed into a pellet, and sintered at high temperatures.

  • Substrate Selection and Preparation: A suitable single-crystal substrate, such as SrTiO₃ or MgO, is chosen based on lattice matching. The substrate is cleaned ultrasonically in acetone and isopropanol, followed by drying with nitrogen gas.

  • Deposition Chamber Setup: The substrate is mounted on a heater in the PLD chamber, and the KNiF₃ target is placed on a rotating holder. The chamber is evacuated to a base pressure of ~10⁻⁶ Torr.

  • Deposition Parameters:

    • Laser: KrF excimer laser (λ = 248 nm)

    • Laser Fluence: 1-3 J/cm²

    • Repetition Rate: 5-10 Hz

    • Substrate Temperature: 500-700 °C

    • Target-to-Substrate Distance: 4-6 cm

    • Background Gas: A low pressure of a reactive gas like Ar/F₂ mixture may be introduced to maintain stoichiometry.

  • Post-Deposition Annealing: The film may be annealed in-situ or ex-situ in a fluorine-containing atmosphere to improve crystallinity and reduce defects.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition involves the reaction of volatile precursors on a heated substrate to form a thin film.

Experimental Protocol for Chemical Vapor Deposition (CVD) of KNiF₃ Thin Films (Hypothetical)

  • Precursor Selection: Volatile metal-organic or inorganic precursors for potassium and nickel are required. For example, a potassium β-diketonate and a nickel β-diketonate could be used. A fluorine source such as HF or F₂ gas would also be necessary.

  • Substrate Preparation: Similar to the PLD process, a suitable substrate is cleaned and prepared.

  • CVD Reactor Setup: The substrate is placed on a heated susceptor inside the CVD reactor. The precursor delivery lines are heated to prevent condensation.

  • Deposition Process:

    • The precursors are vaporized and transported into the reactor using a carrier gas (e.g., Ar or N₂).

    • The fluorine source is introduced into the reactor.

    • The substrate is heated to a temperature that facilitates the decomposition and reaction of the precursors to form a KNiF₃ film.

  • Process Parameters:

    • Substrate Temperature: 400-600 °C

    • Reactor Pressure: 1-10 Torr

    • Precursor Flow Rates: Optimized to achieve stoichiometric film growth.

  • Purging: After deposition, the reactor is purged with an inert gas to remove unreacted precursors and byproducts.

Characterization of Optical Properties

The optical properties of the deposited KNiF₃ thin films can be characterized using various spectroscopic techniques.

UV-Vis-NIR Spectroscopy

This technique is used to measure the transmittance and absorbance of the thin films as a function of wavelength. From these measurements, the optical band gap can be determined.

Experimental Protocol for UV-Vis-NIR Spectroscopy

  • Sample Preparation: A KNiF₃ thin film deposited on a transparent substrate (e.g., quartz) is used.

  • Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is employed.

  • Measurement:

    • A baseline is recorded with a blank transparent substrate.

    • The transmittance and absorbance spectra of the KNiF₃ thin film are measured over a wavelength range of approximately 200 nm to 2500 nm.

  • Data Analysis: The optical band gap (Eg) is determined by plotting (αhν)² versus hν (for a direct band gap) or (αhν)¹/² versus hν (for an indirect band gap), where α is the absorption coefficient and hν is the photon energy, and extrapolating the linear portion of the curve to the energy axis.

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a powerful non-destructive technique for determining the refractive index (n) and extinction coefficient (k) of thin films.

Experimental Protocol for Spectroscopic Ellipsometry

  • Instrumentation: A variable angle spectroscopic ellipsometer is used.

  • Measurement: The change in polarization of light upon reflection from the KNiF₃ thin film is measured as a function of wavelength and angle of incidence.

  • Modeling and Data Fitting: A model of the thin film stack (substrate/film/ambient) is constructed. The experimental data is then fitted to the model using appropriate dispersion relations (e.g., Cauchy or Tauc-Lorentz model) to extract the thickness, refractive index (n), and extinction coefficient (k) of the KNiF₃ film.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of KNiF₃ thin films.

experimental_workflow cluster_synthesis Thin Film Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Target Target Preparation (KNiF₃ Powder) Deposition Thin Film Deposition (PLD or CVD) Target->Deposition Structural Structural Analysis (XRD, SEM) Deposition->Structural Optical Optical Characterization (UV-Vis, Ellipsometry) Deposition->Optical Substrate Substrate Cleaning Substrate->Deposition BandGap Band Gap Determination Optical->BandGap OpticalConstants Refractive Index (n) & Extinction Coefficient (k) Optical->OpticalConstants

References

Thermal Stability of KNiF₃ Under Inert Atmosphere: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of potassium nickel fluoride (KNiF₃) under an inert atmosphere. The information is curated for researchers, scientists, and professionals in drug development who may utilize this material in high-temperature applications or require a thorough understanding of its thermal decomposition profile. This document synthesizes available data on the thermal behavior of KNiF₃ and related perovskite fluorides, outlines relevant experimental protocols, and presents logical workflows for thermal analysis.

Introduction to KNiF₃

Potassium nickel fluoride (KNiF₃) is a crystalline solid with a perovskite structure. Its unique magnetic and optical properties have garnered interest in various fields of materials science. Understanding its thermal stability is paramount for applications that involve elevated temperatures, ensuring material integrity and predictable performance.

Thermal Stability Profile

Detailed thermogravimetric analysis (TGA) of KNiF₃ under a strictly inert atmosphere is not extensively documented in publicly available literature. However, studies on analogous perovskite fluorides, such as KCuF₃, provide valuable insights into its expected thermal behavior. Research on a series of nanocrystalline mixed metal fluorides, including KNiF₃, indicated that these materials generally exhibit good thermal stability. For instance, KCuF₃ shows no significant mass loss up to 225°C in air.[1] It is reasonable to infer that KNiF₃ possesses comparable, if not superior, thermal stability under an inert atmosphere due to the absence of oxidative decomposition pathways.

Decomposition, when it occurs at higher temperatures, would likely involve the sublimation of KF or the release of fluorine gas, leading to the formation of nickel oxides if trace oxygen is present, or potentially the reduction of Ni(II) at very high temperatures.

Expected Thermal Decomposition Data

The following table summarizes the expected thermal decomposition behavior of KNiF₃ under an inert atmosphere, based on data from related compounds and general principles of inorganic thermal decomposition.

Temperature Range (°C)Mass Loss (%)Associated Event
Room Temperature - ~400< 1%Desorption of physisorbed water and/or residual solvents.
> 400 - 900Gradual Mass LossOnset of slow decomposition. Potential sublimation of KF or release of F₂.
> 900Significant Mass LossAccelerated decomposition.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of KNiF₃, a standardized set of experimental protocols should be employed. The following methodologies are recommended for thermogravimetric analysis (TGA) and differential thermal analysis (DTA) under an inert atmosphere.

Thermogravimetric Analysis (TGA)

Objective: To quantify the mass change of KNiF₃ as a function of temperature in an inert atmosphere.

Apparatus: A high-precision thermogravimetric analyzer capable of operating up to at least 1000°C.

Methodology:

  • Sample Preparation: A small quantity of finely ground KNiF₃ powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) for a sufficient time to ensure an oxygen-free environment.

  • Heating Program: The sample is heated from ambient temperature to the desired final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To detect phase transitions and other thermal events that do not involve a change in mass.

Apparatus: A DTA or DSC instrument, often coupled with a TGA.

Methodology:

  • Sample Preparation: Similar to TGA, a small amount of the KNiF₃ sample is placed in a crucible, alongside an inert reference material in a separate crucible.

  • Atmosphere and Heating: The experimental conditions (atmosphere, heating rate) are kept identical to the TGA protocol for direct comparison.

  • Data Acquisition: The temperature difference between the sample and the reference is measured as a function of the furnace temperature. Endothermic or exothermic events in the sample will appear as peaks in the DTA/DSC curve.

Visualization of Experimental Workflow

The logical flow of a comprehensive thermal stability analysis of KNiF₃ is depicted in the following diagram.

Thermal_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_post_analysis Post-Analysis cluster_output Output Synthesis KNiF3 Synthesis Characterization Initial Characterization (XRD, etc.) Synthesis->Characterization Grinding Sample Grinding Characterization->Grinding TGA Thermogravimetric Analysis (TGA) (Inert Atmosphere) Grinding->TGA DTA_DSC Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) Grinding->DTA_DSC Residue_Analysis Residue Analysis (XRD, etc.) TGA->Residue_Analysis Data_Interpretation Data Interpretation TGA->Data_Interpretation DTA_DSC->Data_Interpretation Residue_Analysis->Data_Interpretation Report Technical Report & Stability Profile Data_Interpretation->Report

Workflow for Thermal Stability Analysis of KNiF₃

Concluding Remarks

The thermal stability of KNiF₃ under an inert atmosphere is a critical parameter for its practical application. While direct, detailed quantitative data remains elusive in widespread publications, the available information on related compounds suggests stability up to at least 225°C. For applications requiring higher temperatures, it is imperative that researchers conduct their own thermal analyses following the rigorous protocols outlined in this guide. The provided workflow and experimental details serve as a foundational template for such investigations, ensuring accurate and reproducible results. Further research, particularly employing coupled techniques like TGA-MS (Thermogravimetric Analysis-Mass Spectrometry), would be invaluable in definitively identifying the gaseous decomposition products and elucidating the precise decomposition mechanism of KNiF₃ under inert conditions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Potassium Nickel Fluoride (KNiF₃)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of potassium nickel fluoride (KNiF₃), a material with a perovskite crystal structure. The protocols outlined below are based on established methodologies reported in the scientific literature, including solid-state, solvothermal, and mechanochemical synthesis routes.

Summary of Synthetic Methods

The synthesis of KNiF₃ can be achieved through various methods, each offering distinct advantages in terms of reaction conditions, particle morphology, and scalability. This section summarizes the key quantitative parameters for the primary synthesis techniques.

ParameterSolid-State SynthesisSolvothermal SynthesisMechanochemical SynthesisRefluxing Method
Precursors Potassium Fluoride (KF), Nickel(II) Fluoride (NiF₂)[1]Potassium Fluoride (KF), Nickel(II) Chloride (NiCl₂)[1][2]Potassium Fluoride (KF), Nickel(II) Fluoride (NiF₂)[1][2]Potassium Fluoride (KF), Nickel(II) Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)[3]
Solvent None (Solid-state reaction)Ethanol/Water[1][2]None (Solvent-free)[2][4]Ethanediol[3]
Temperature > 400 °C[1]110 °C to 185 °C[1][2]Room Temperature (High-energy ball milling)[1]Not Specified
Reaction Time Not Specified16 hours[2]3 - 6 hours[2][4]Not Specified
Pressure Ambient or applied pressureAutogenous pressure in a sealed autoclaveNot SpecifiedAmbient
Atmosphere Inert or controlled atmosphere recommendedAirAir[5]Not Specified
Product Form Crystalline powderNanoparticles, Hollow spheres[1]Crystalline powder[2][4]Nanoparticles (30-60 nm)[3]

Experimental Protocols

Solid-State Synthesis

This method involves the direct reaction of solid precursors at elevated temperatures.

Materials:

  • Potassium Fluoride (KF), anhydrous

  • Nickel(II) Fluoride (NiF₂), anhydrous

Procedure:

  • An equimolar mixture of KF and NiF₂ is thoroughly ground together in an agate mortar to ensure intimate contact between the reactants.[1]

  • The resulting powder mixture is often pelletized to improve contact.[1]

  • The pellet is placed in a furnace and heated to a temperature exceeding 400 °C.[1] The exact temperature and heating duration may require optimization to achieve a pure, crystalline KNiF₃ phase.

  • The reaction is typically carried out under an inert atmosphere to prevent oxidation.

  • After cooling to room temperature, the product is characterized to confirm the formation of the desired perovskite structure.

Solvothermal Synthesis

This solution-based method allows for the synthesis of KNiF₃ nanostructures at relatively lower temperatures.

Materials:

  • Potassium Fluoride (KF)

  • Nickel(II) Chloride (NiCl₂)

  • Ethanol

  • Distilled Water

Procedure:

  • Prepare a solution of KF by dissolving it in a minimal amount of distilled water (e.g., 4-5 mL).[2]

  • Prepare a separate solution of NiCl₂ by dissolving it in ethanol (e.g., 40 mL).[2]

  • Mix the two solutions in a Teflon-lined stainless steel autoclave.[2]

  • Seal the autoclave and heat it to 185 °C for 16 hours.[2] A variation of this method uses a reaction temperature of 110 °C to produce hollow spheres.[1]

  • After the reaction, allow the autoclave to cool down to room temperature.

  • The resulting precipitate is filtered and washed multiple times, first with pure ethanol and then with an 80/20 (v/v) mixture of ethanol and water.[2]

  • The final product is dried under vacuum.

Mechanochemical Synthesis

This solvent-free method utilizes mechanical energy to induce a solid-state reaction at room temperature.[1]

Materials:

  • Potassium Fluoride (KF)

  • Nickel(II) Fluoride (NiF₂)

Procedure:

  • Place an equimolar mixture of KF and NiF₂ into a high-energy planetary ball mill.[1]

  • Mill the mixture for a specified duration. A milling time of 6 hours has been shown to yield KNiF₃ as the main crystalline phase.[2][4] Shorter milling times (e.g., 3 hours) may also result in the formation of KNiF₃, while longer times can lead to the formation of the K₂NiF₄ phase.[2]

  • The rotational speed of the mill should be kept constant throughout the process.

  • After milling, the product is collected and characterized to determine its phase purity and crystallinity.

Experimental Workflow Diagram

KNiF3_Synthesis_Workflow cluster_precursors Precursor Selection cluster_methods Synthesis Method cluster_process Processing cluster_characterization Characterization KF Potassium Fluoride (KF) Mixing Mixing / Grinding KF->Mixing NiF2 Nickel(II) Fluoride (NiF2) NiF2->Mixing NiCl2 Nickel(II) Chloride (NiCl2) Solvothermal Solvothermal NiCl2->Solvothermal NiNO3 Nickel(II) Nitrate (Ni(NO3)2) Refluxing Refluxing NiNO3->Refluxing SolidState Solid-State Heating Heating SolidState->Heating Solvothermal->Heating Mechanochemical Mechanochemical Milling Ball Milling Mechanochemical->Milling Reflux Refluxing Refluxing->Reflux Mixing->SolidState Mixing->Mechanochemical Washing Washing & Filtering Heating->Washing Product KNiF3 Product Milling->Product Reflux->Washing Washing->Product XRD X-Ray Diffraction (XRD) SEM Scanning Electron Microscopy (SEM) XPS X-ray Photoelectron Spectroscopy (XPS) Product->XRD Product->SEM Product->XPS

Caption: General experimental workflow for the synthesis of KNiF₃.

Characterization

The synthesized KNiF₃ should be characterized to confirm its identity, purity, and morphology. Common techniques include:

  • X-Ray Powder Diffraction (XRD): To verify the crystalline phase and structure of the product. The diffraction pattern should match the standard for cubic perovskite KNiF₃ (JCPDS: 21-1002).[2]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized material.

  • X-Ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the constituent elements.[2]

The perovskite structure of KNiF₃ belongs to the cubic space group Pm-3m.[6] The lattice parameters are a = b = c = 4.01 Å.[6] In this structure, Ni²⁺ is octahedrally coordinated to six F⁻ ions, and K⁺ is coordinated to twelve F⁻ ions.[6]

References

Application Notes and Protocols: Refluxing Method for KNiF3 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium nickel fluoride (KNiF3) is a perovskite-structured material that has garnered significant interest for its magnetic, optical, and catalytic properties. The synthesis of high-purity, nanostructured KNiF3 is crucial for its application in various fields. The refluxing method offers a straightforward and effective approach for the synthesis of KNiF3 nanoparticles with controlled size and low oxygen contamination. This document provides detailed protocols and application notes for the synthesis of KNiF3 via the refluxing method.

Data Presentation

ParameterValueReference
Precursors Potassium Fluoride (KF) and Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)[1]
Solvent Ethanediol (Ethylene Glycol)[1]
Reaction Temperature Boiling point of ethanediol (~197 °C)[2]
Product Particle Size 30-60 nm[1]
Oxygen Content ≤ 5%[1]

Experimental Protocols

Materials and Equipment
  • Potassium Fluoride (KF), anhydrous

  • Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)

  • Ethanediol (Ethylene Glycol), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Centrifuge and centrifuge tubes

  • Deionized water

  • Ethanol

  • Drying oven or vacuum oven

Synthesis Protocol
  • Precursor Preparation:

    • In a typical synthesis, dissolve a stoichiometric amount of potassium fluoride (KF) in anhydrous ethanediol in a round-bottom flask.

    • In a separate beaker, dissolve the corresponding stoichiometric amount of nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in anhydrous ethanediol.

  • Reaction Setup:

    • Place a magnetic stir bar in the round-bottom flask containing the KF solution.

    • Attach a reflux condenser to the flask.

    • Place the entire setup on a heating mantle with a magnetic stirrer.

  • Refluxing:

    • Begin stirring the KF solution and slowly add the nickel nitrate solution to the flask.

    • Heat the mixture to the boiling point of ethanediol (approximately 197 °C) and maintain a gentle reflux.[2]

    • The reaction time can be varied to control the particle size and crystallinity of the KNiF3 product. A typical refluxing time is several hours.

  • Product Isolation and Purification:

    • After the reflux is complete, allow the solution to cool down to room temperature.

    • The resulting precipitate of KNiF3 can be separated from the solvent by centrifugation.

    • Wash the collected precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in an oven or a vacuum oven at a suitable temperature (e.g., 80-100 °C) to obtain the powdered KNiF3 sample.

Visualizations

Experimental Workflow for KNiF3 Synthesis via Refluxing

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A Dissolve KF in Ethanediol C Mix Precursor Solutions A->C B Dissolve Ni(NO₃)₂·6H₂O in Ethanediol B->C D Heat to Reflux (~197 °C) with Stirring C->D E Cool to Room Temperature D->E F Centrifuge to Separate Precipitate E->F G Wash with Water and Ethanol F->G H Dry the KNiF₃ Powder G->H

Caption: Workflow for KNiF3 synthesis.

Logical Relationship of Synthesis Parameters

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs precursors Precursors (KF, Ni(NO₃)₂·6H₂O) synthesis Refluxing Synthesis precursors->synthesis solvent Solvent (Ethanediol) solvent->synthesis temperature Temperature (Reflux) temperature->synthesis time Reaction Time time->synthesis product KNiF₃ Nanoparticles synthesis->product properties Particle Size Oxygen Content Crystallinity product->properties

Caption: Synthesis parameter relationships.

References

Application Notes and Protocols for Nickel Potassium Fluoride (KNiF₃) Thin Film Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of nickel potassium fluoride (KNiF₃) thin films, a material of interest for various applications due to its magnetic and optical properties. This document outlines several common deposition techniques, including Pulsed Laser Deposition (PLD), RF Magnetron Sputtering, and Sol-Gel Synthesis.

Introduction to this compound (KNiF₃)

This compound (KNiF₃) is a perovskite-type material that exhibits interesting physical properties, including antiferromagnetism. Its thin film form is of particular interest for applications in spintronics, magneto-optical devices, and as a model system for studying magnetic interactions in low-dimensional structures. The deposition of high-quality KNiF₃ thin films with controlled thickness and crystallinity is crucial for the successful fabrication and performance of these devices.

Deposition Techniques: An Overview

Several techniques can be employed for the deposition of KNiF₃ thin films, each with its own set of advantages and challenges. The choice of deposition method depends on the desired film properties, substrate compatibility, and available equipment.

  • Pulsed Laser Deposition (PLD): A versatile physical vapor deposition (PVD) technique capable of producing high-quality, stoichiometric thin films of complex materials.[1] A high-energy laser is used to ablate a target material, creating a plasma plume that deposits onto a heated substrate.[1]

  • RF Magnetron Sputtering: Another PVD technique where a target is bombarded with energetic ions from a plasma, causing atoms to be "sputtered" off and deposited onto a substrate.[2][3] This method is well-suited for depositing uniform films over large areas.[2]

  • Sol-Gel Synthesis with Spin Coating: A wet chemical technique that involves the formation of a colloidal suspension (sol) that is then deposited, typically by spin coating, and converted into a solid film (gel) through a heat treatment.[4] This method offers good control over film composition and is relatively low-cost.[4]

Experimental Protocols

This section provides detailed experimental protocols for the deposition of KNiF₃ thin films using the aforementioned techniques.

Pulsed Laser Deposition (PLD)

Objective: To deposit a high-quality, epitaxial KNiF₃ thin film on a suitable single-crystal substrate.

Materials and Equipment:

  • KNiF₃ target (sintered powder)

  • Single-crystal substrate (e.g., SrTiO₃ (100))

  • Pulsed laser (e.g., KrF excimer laser, λ = 248 nm)

  • High-vacuum deposition chamber with a substrate heater

  • Substrate holder and target carousel

  • In-situ monitoring system (e.g., Reflection High-Energy Electron Diffraction - RHEED) (optional)

Protocol:

  • Substrate Preparation:

    • Clean the SrTiO₃ substrate ultrasonically in acetone, followed by isopropanol, each for 10 minutes.

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • Mount the substrate onto the heater in the deposition chamber.

  • Chamber Preparation:

    • Mount the KNiF₃ target onto the target carousel.

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

  • Deposition:

    • Heat the substrate to the desired deposition temperature (e.g., 600-750 °C).

    • Introduce a background gas, if required (e.g., Ar or a fluorine-containing gas) to a pressure of 10-100 mTorr.

    • Set the laser parameters:

      • Laser fluence: 1-3 J/cm²

      • Repetition rate: 1-10 Hz

    • Position the target at a distance of 4-7 cm from the substrate.

    • Rotate both the target and the substrate during deposition to ensure uniformity.

    • Initiate laser ablation of the target for the desired deposition time to achieve the target film thickness.

    • If available, monitor the film growth in real-time using RHEED.

  • Post-Deposition:

    • After deposition, cool the substrate down to room temperature in a controlled manner, typically in the same background gas pressure or in high vacuum.

Logical Relationship for PLD Parameter Optimization:

Caption: Optimization of PLD parameters for desired KNiF₃ film properties.

RF Magnetron Sputtering

Objective: To deposit a uniform polycrystalline or textured KNiF₃ thin film.

Materials and Equipment:

  • KNiF₃ sputtering target (hot-pressed powder)

  • Substrates (e.g., Si/SiO₂, quartz)

  • RF magnetron sputtering system with a substrate heater

  • Argon (Ar) gas supply

  • Reactive gas supply (e.g., CF₄ or NF₃) (optional)

Protocol:

  • Substrate and Chamber Preparation:

    • Clean the substrates as described in the PLD protocol.

    • Mount the substrates and the KNiF₃ target in the sputtering chamber.

    • Evacuate the chamber to a base pressure below 5 x 10⁻⁶ Torr.

  • Deposition:

    • Heat the substrate to the desired temperature (e.g., 300-600 °C).

    • Introduce Ar gas into the chamber to a working pressure of 1-20 mTorr.

    • If reactive sputtering is desired to compensate for fluorine loss, introduce a small partial pressure of a fluorine-containing gas.

    • Apply RF power to the KNiF₃ target (e.g., 50-150 W).

    • Pre-sputter the target for 5-10 minutes with the shutter closed to clean the target surface.

    • Open the shutter to begin deposition onto the substrates.

    • Rotate the substrate holder during deposition for improved uniformity.

    • Deposit for the required time to achieve the desired film thickness.

  • Post-Deposition:

    • Turn off the RF power and gas flow.

    • Cool the substrates to room temperature under vacuum.

Experimental Workflow for RF Magnetron Sputtering:

Sputtering_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition A Substrate Cleaning B Chamber Evacuation A->B C Substrate Heating B->C D Gas Introduction (Ar) C->D E RF Power On D->E F Deposition E->F G Cool Down F->G H Film Characterization G->H

Caption: Workflow for KNiF₃ thin film deposition by RF sputtering.

Sol-Gel Synthesis with Spin Coating

Objective: To prepare a KNiF₃ thin film from a precursor solution.

Materials and Equipment:

  • Nickel (II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Potassium fluoride (KF)

  • 2-Methoxyethanol (solvent)

  • Monoethanolamine (MEA) (stabilizer)

  • Substrates (e.g., Si/SiO₂, glass)

  • Spin coater

  • Hotplate and tube furnace

Protocol:

  • Precursor Solution Preparation (0.5 M):

    • In a nitrogen-filled glovebox, dissolve an equimolar ratio of Ni(CH₃COO)₂·4H₂O and KF in 2-methoxyethanol.

    • Add a small amount of MEA (e.g., 0.1 molar equivalent to the nickel precursor) to the solution to improve stability.

    • Stir the solution at room temperature for several hours until a clear, homogeneous solution is obtained.

    • Age the solution for 24 hours before use.

  • Spin Coating:

    • Clean the substrates as previously described.

    • Place a substrate on the spin coater chuck.

    • Dispense a small amount of the precursor solution onto the center of the substrate.

    • Spin the substrate at a speed of 2000-4000 rpm for 30-60 seconds.[5]

  • Drying and Annealing:

    • Dry the coated substrate on a hotplate at 150-200 °C for 5-10 minutes to evaporate the solvent.

    • Repeat the spin coating and drying steps to achieve the desired film thickness.

    • Anneal the film in a tube furnace under a controlled atmosphere (e.g., nitrogen or argon) at a temperature of 400-600 °C for 1-2 hours.[6] The annealing process is crucial for the crystallization of the KNiF₃ phase.[6]

Signaling Pathway for Sol-Gel Synthesis:

SolGel_Pathway cluster_solution Solution Preparation cluster_deposition Film Deposition cluster_treatment Heat Treatment Precursors Ni(CH3COO)2 + KF Sol Homogeneous Sol Precursors->Sol dissolve in Solvent 2-Methoxyethanol Solvent->Sol SpinCoat Spin Coating Sol->SpinCoat WetFilm Wet Film SpinCoat->WetFilm Drying Drying WetFilm->Drying GelFilm Gel Film Drying->GelFilm Annealing Annealing GelFilm->Annealing KNiF3_Film Crystalline KNiF3 Film Annealing->KNiF3_Film

Caption: Pathway from precursor solution to crystalline KNiF₃ film in sol-gel synthesis.

Data Presentation

The following tables summarize typical deposition parameters and resulting film properties for the different techniques. Note that these are representative values and may require optimization for specific equipment and desired outcomes.

Table 1: Pulsed Laser Deposition Parameters

ParameterValue
TargetSintered KNiF₃
SubstrateSrTiO₃ (100)
Substrate Temperature600 - 750 °C
Laser Wavelength248 nm (KrF)
Laser Fluence1 - 3 J/cm²
Repetition Rate1 - 10 Hz
Background Pressure10 - 100 mTorr (Ar)
Target-Substrate Distance4 - 7 cm

Table 2: RF Magnetron Sputtering Parameters

ParameterValue
TargetHot-pressed KNiF₃
SubstrateSi/SiO₂, Quartz
Substrate Temperature300 - 600 °C
RF Power50 - 150 W
Working GasArgon (Ar)
Working Pressure1 - 20 mTorr

Table 3: Sol-Gel and Spin Coating Parameters

ParameterValue
PrecursorsNi(CH₃COO)₂·4H₂O, KF
Solvent2-Methoxyethanol
Concentration0.5 M
Spin Speed2000 - 4000 rpm[5]
Spin Time30 - 60 s
Drying Temperature150 - 200 °C
Annealing Temperature400 - 600 °C[6]
Annealing AtmosphereNitrogen or Argon

Table 4: Typical KNiF₃ Thin Film Properties

PropertyTypical Value/Characteristic
Crystal StructurePerovskite
Thickness Range20 - 200 nm
Surface Roughness (RMS)0.5 - 5 nm
Optical Band Gap~3.0 - 3.5 eV
Magnetic BehaviorAntiferromagnetic

Characterization of KNiF₃ Thin Films

The successful deposition of KNiF₃ thin films should be confirmed through various characterization techniques:

  • X-ray Diffraction (XRD): To confirm the crystal structure and orientation of the film.

  • Atomic Force Microscopy (AFM): To analyze the surface morphology and roughness.

  • UV-Vis Spectroscopy: To determine the optical transmittance and band gap of the film.

  • Vibrating Sample Magnetometer (VSM) or SQUID: To measure the magnetic properties, such as the magnetic hysteresis loop.[7][8]

These detailed protocols and application notes provide a solid foundation for the successful deposition and characterization of this compound thin films for a variety of research and development applications.

References

Application Notes and Protocols for KNiF₃ as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium nickel fluoride (KNiF₃) is a perovskite-type material that has garnered interest for its potential applications in catalysis. Its well-defined crystal structure, thermal stability, and the presence of catalytically active nickel centers make it a candidate for heterogeneous catalysis in various organic transformations. This document provides detailed application notes and protocols for the use of KNiF₃ as a catalyst in several key organic reactions.

Note: The application of KNiF₃ as a catalyst in many standard organic reactions is an emerging area of research. The following protocols are based on established methodologies for related nickel-based heterogeneous catalysts and are intended to serve as a starting point for experimental design and optimization.

Catalyst Synthesis and Characterization

Prior to its use in catalytic reactions, the KNiF₃ catalyst must be synthesized and characterized to ensure its phase purity and desired morphology. Two common synthesis methods are solvothermal and mechanochemical approaches.

Solvothermal Synthesis of KNiF₃

This method yields crystalline KNiF₃ particles.

Protocol:

  • Dissolve potassium fluoride (KF) and a nickel(II) salt (e.g., NiCl₂ or Ni(NO₃)₂) in a suitable solvent, such as ethylene glycol or water, in a stoichiometric ratio.[1][2]

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to a temperature between 120-180 °C for a specified duration (typically 12-24 hours).[1]

  • After cooling to room temperature, filter the resulting precipitate, wash with deionized water and ethanol, and dry under vacuum.

Mechanochemical Synthesis of KNiF₃

This solvent-free method is an environmentally friendly alternative.[3][4][5]

Protocol:

  • Combine stoichiometric amounts of potassium fluoride (KF) and nickel(II) fluoride (NiF₂) powders in a high-energy ball milling jar.

  • Mill the mixture at a specific rotational speed and duration. Optimal conditions may vary, but a milling time of around 6 hours has been reported to yield the desired KNiF₃ phase.[3][4][5]

  • The resulting powder can be used directly as a catalyst.

Catalyst Characterization

The synthesized KNiF₃ should be characterized using standard techniques to confirm its properties:

  • X-ray Diffraction (XRD): To verify the perovskite crystal structure and phase purity.[2][3][4][5]

  • Scanning Electron Microscopy (SEM): To observe the particle morphology and size distribution.[3][4][5]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the constituent elements.[3][4][5]

Application in C-C Cross-Coupling Reactions

KNiF₃ can be explored as a heterogeneous catalyst for fundamental C-C bond-forming reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The nickel active sites are anticipated to facilitate the catalytic cycle.

General Workflow for Heterogeneous Catalysis

The following diagram illustrates a typical workflow for using a solid-supported catalyst like KNiF₃ in an organic reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants & Catalyst B Add Solvent & Stir Bar A->B C Assemble Reaction Vessel B->C D Heat to Desired Temperature C->D E Monitor Reaction Progress (TLC/GC-MS) D->E F Cool Reaction E->F G Filter to Recover Catalyst F->G H Extract Organic Phase G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J K K J->K Characterize Product

General workflow for a KNiF₃ catalyzed reaction.
Suzuki-Miyaura Coupling

Reaction: Aryl Halide + Arylboronic Acid → Biaryl

Proposed Protocol:

  • To a dried Schlenk tube, add KNiF₃ (5-10 mol%), aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

  • Add a suitable solvent (e.g., 1,4-dioxane, toluene, or DMF; 3-5 mL).

  • Heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, filter to recover the KNiF₃ catalyst, and wash the catalyst with the reaction solvent.

  • Combine the filtrate and washings, and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography on silica gel.

Representative Catalytic Cycle:

Suzuki_Miyaura_Cycle Ni(0)L_n Ni(0)L_n Ar-Ni(II)-X(L_n) Ar-Ni(II)-X(L_n) Ni(0)L_n->Ar-Ni(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Ni(II)-Ar'(L_n) Ar-Ni(II)-Ar'(L_n) Ar-Ni(II)-X(L_n)->Ar-Ni(II)-Ar'(L_n) Transmetalation (Ar'B(OH)2, Base) Ar-Ni(II)-Ar'(L_n)->Ni(0)L_n Reductive Elimination (Ar-Ar')

References

Application Notes and Protocols: Preparation of KNiF3 Electrodes for Supercapacitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium nickel fluoride (KNiF3), a perovskite-structured material, has garnered significant interest as a promising electrode material for supercapacitors. Its advantages include high theoretical specific capacitance, cost-effectiveness, and environmental friendliness.[1] The unique crystal structure of KNiF3 facilitates three-dimensional ion diffusion, which can lead to high ionic conductivity.[1] This document provides detailed protocols for the synthesis of KNiF3 powder and the subsequent fabrication of electrodes for supercapacitor applications. It also summarizes the key electrochemical performance metrics reported for KNiF3-based supercapacitors.

Experimental Protocols

Synthesis of KNiF3 Powder

Two primary methods for the synthesis of KNiF3 are presented here: the solvothermal method and the mechanochemical method.

1.1 Solvothermal Synthesis of KNiF3

This method involves a chemical reaction in a closed vessel at elevated temperatures and pressures.

  • Materials:

    • Potassium fluoride (KF)

    • Nickel chloride (NiCl2) or Nickel fluoride (NiF2)[2]

    • Distilled water

    • Ethanol

  • Equipment:

    • Teflon-lined stainless steel autoclave

    • Magnetic stirrer

    • Oven

    • Centrifuge

    • Filtration apparatus

  • Protocol:

    • Dissolve potassium fluoride (KF) in a minimal amount of distilled water (e.g., 4-5 mL).[2][3]

    • In a separate beaker, dissolve nickel chloride (NiCl2) in ethanol (e.g., 40 mL).[2][3]

    • Mix the two solutions together in the Teflon liner of the autoclave.[2][3]

    • Seal the autoclave and heat it to 185°C for 16 hours.[2][3]

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Filter the resulting precipitate and wash it multiple times, first with pure ethanol and then with a mixture of ethanol and water (80/20 v/v).[3]

    • Dry the final KNiF3 powder in an oven at a suitable temperature (e.g., 80°C) for several hours.

1.2 Mechanochemical Synthesis of KNiF3

This is a solvent-free method that utilizes mechanical energy to induce chemical reactions.[4]

  • Materials:

    • Potassium fluoride (KF)

    • Nickel fluoride (NiF2)

  • Equipment:

    • High-energy ball mill

    • Milling jars and balls (e.g., zirconia)

  • Protocol:

    • Place stoichiometric amounts of KF and NiF2 powders into the milling jar along with the milling balls.

    • Seal the jar to prevent contamination.

    • Mill the mixture at a constant rotational speed for a specific duration. A milling time of 6 hours has been shown to be effective for the formation of the desired KNiF3 crystalline phase.[2][4] Shorter milling times (e.g., 3 hours) may result in a higher yield of KNiF3, while longer times (e.g., 12 hours) can lead to the formation of impurity phases like K2NiF4.[3]

    • After milling, collect the resulting KNiF3 powder from the jar.

Fabrication of KNiF3 Electrodes

The synthesized KNiF3 powder is used to create a working electrode for electrochemical testing.

  • Materials:

    • KNiF3 powder (active material)

    • Carbon black or acetylene black (conductive agent)

    • Polyvinylidene fluoride (PVDF) (binder)

    • N-methyl-2-pyrrolidone (NMP) (solvent)

    • Nickel foam or carbon cloth (current collector)

  • Equipment:

    • Mortar and pestle or planetary mixer

    • Doctor blade or brush

    • Vacuum oven

    • Hydraulic press

  • Protocol:

    • Prepare a homogeneous slurry by mixing the KNiF3 active material, carbon black, and PVDF binder in a typical weight ratio of 80:10:10.

    • Add a few drops of NMP solvent to the mixture and grind it thoroughly until a uniform slurry is formed.

    • Coat the prepared slurry onto a piece of pre-cleaned nickel foam or carbon cloth, which acts as the current collector.

    • Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 120°C) for several hours to remove the solvent completely.

    • After drying, press the electrode under a certain pressure (e.g., 10 MPa) to ensure good contact between the active material and the current collector.

Data Presentation

The electrochemical performance of KNiF3-based supercapacitors can be evaluated using various techniques such as cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS). The following table summarizes key performance metrics from the literature.

MaterialSynthesis MethodSpecific Capacitance / CapacityCurrent Density / Scan RateEnergy Density (Wh/kg)Power Density (W/kg)Cycling StabilityReference
KNiF3Solvothermal--2.4870090% after 10,000 cycles[1]
Co and Mn co-doped KNiF3Solvothermal211 mAh/g1 A/g50.2--[1]
Mn-substituted KNiF3 (KNCF-0.2)Localized Ostwald-ripening--40-98% after 10,000 cycles[5]
NaCo0.2Ni0.8F3/rGOSolvothermal805.7 C/g0.5 A/g52.1975092% after 5000 cycles[5]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the preparation of KNiF3 electrodes.

experimental_workflow cluster_synthesis KNiF3 Synthesis cluster_electrode Electrode Fabrication start Precursors (KF, NiCl2/NiF2) solvothermal Solvothermal Method (185°C, 16h) start->solvothermal mechanochemical Mechanochemical Method (Ball Milling, 6h) start->mechanochemical wash_dry Washing & Drying solvothermal->wash_dry knif3_powder KNiF3 Powder mechanochemical->knif3_powder wash_dry->knif3_powder slurry_prep Slurry Preparation (KNiF3, Carbon, PVDF, NMP) knif3_powder->slurry_prep coating Coating on Current Collector (Ni foam/Carbon cloth) slurry_prep->coating drying Drying in Vacuum Oven coating->drying pressing Pressing drying->pressing electrode KNiF3 Electrode pressing->electrode

Caption: Experimental workflow for KNiF3 electrode preparation.

characterization_workflow cluster_assembly Supercapacitor Assembly cluster_testing Electrochemical Testing electrode KNiF3 Working Electrode cell Three-Electrode Cell electrode->cell counter Counter Electrode (e.g., Pt foil) counter->cell reference Reference Electrode (e.g., Ag/AgCl) reference->cell electrolyte Electrolyte electrolyte->cell cv Cyclic Voltammetry (CV) cell->cv gcd Galvanostatic Charge-Discharge (GCD) cell->gcd eis Electrochemical Impedance Spectroscopy (EIS) cell->eis performance Performance Metrics (Capacitance, Energy/Power Density, Stability) cv->performance gcd->performance eis->performance

Caption: Electrochemical characterization workflow.

References

Nickel Potassium Fluoride (KNiF₃) as a Promising Cathode Material for Next-Generation Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Nickel potassium fluoride (KNiF₃), a perovskite-structured material, is emerging as a candidate for advanced energy storage applications, particularly as a cathode material in batteries. Its unique crystal structure and the high electronegativity of fluorine offer the potential for high energy densities. This document provides an overview of KNiF₃, its synthesis, and its potential electrochemical performance, alongside detailed experimental protocols.

Introduction to this compound

KNiF₃ possesses a cubic perovskite crystal structure. This structure is known for its stability and ability to accommodate ion intercalation and deintercalation, a fundamental process in battery operation. The material is of interest due to the high theoretical capacity of fluoride-based cathodes, which undergo conversion reactions.

Electrochemical Properties and Performance

Direct and extensive data on the performance of pure KNiF₃ as a cathode material in lithium-ion batteries is still an active area of research. However, studies on doped KNiF₃ in supercapacitors and related nickel fluoride materials provide valuable insights into its potential.

Research on manganese and cobalt co-doped KNiF₃ for supercapacitors has shown a specific capacity of up to 211 mAh/g. While supercapacitor and battery mechanisms differ, this high capacity value suggests the material's inherent charge storage capability. The same study highlighted excellent rate capability, with 82% capacity retention when the current was increased from 1 to 16 A/g, and remarkable cycling stability, with 90% capacity retention after 10,000 cycles in an asymmetric supercapacitor setup.

Furthermore, studies on Ni-LiF conversion cathodes in thin-film solid-state batteries have demonstrated a stable discharge capacity of 226 mAh/g at a 1C rate. This indicates the potential for nickel fluoride-based materials to achieve high practical capacities.

Table 1: Summary of Reported Electrochemical Performance of KNiF₃ and Related Materials

Material SystemApplicationSpecific Capacity (mAh/g)Rate CapabilityCycling Stability
Mn and Co co-doped KNiF₃Supercapacitor21182% retention (1 to 16 A/g)90% retention after 10,000 cycles
Ni-LiFSolid-State Battery226 (at 1C)-Stable cycling reported

Note: The data for doped KNiF₃ is from supercapacitor studies and should be considered as an indicator of potential, not a direct measure of battery performance.

Experimental Protocols

Detailed methodologies for the synthesis of KNiF₃ and the fabrication and testing of electrochemical cells are crucial for reproducible research.

Synthesis of this compound (KNiF₃)

Two common methods for the synthesis of KNiF₃ are the solvothermal and mechanochemical routes.[1]

Protocol 1: Solvothermal Synthesis of KNiF₃

This method involves a chemical reaction in a sealed and heated vessel.

Materials:

  • Potassium fluoride (KF)

  • Nickel chloride (NiCl₂)

  • Ethanol

  • Distilled water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare a solution of KF by dissolving it in a minimal amount of distilled water.

  • Prepare a separate solution of NiCl₂ dissolved in ethanol.

  • Mix the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and heat it to 180-200 °C for 12-24 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by filtration.

  • Wash the product with distilled water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final KNiF₃ powder in a vacuum oven at 80-100 °C for several hours.

Protocol 2: Mechanochemical Synthesis of KNiF₃

This is a solvent-free method that uses mechanical energy to initiate the chemical reaction.[1]

Materials:

  • Potassium fluoride (KF) powder

  • Nickel fluoride (NiF₂) powder

  • High-energy planetary ball mill with hardened steel or zirconia vials and balls

Procedure:

  • Place stoichiometric amounts of KF and NiF₂ powders into the milling vial inside an inert atmosphere glovebox to prevent moisture contamination.

  • Add the milling balls to the vial. The ball-to-powder mass ratio is typically between 10:1 and 40:1.

  • Seal the vial tightly.

  • Mill the powders at a high rotational speed (e.g., 400-600 rpm) for a duration of 6 to 12 hours. It is advisable to include rest periods to prevent overheating.[1]

  • After milling, open the vial inside the glovebox and collect the synthesized KNiF₃ powder.

Cathode Fabrication and Electrochemical Cell Assembly

Protocol 3: Coin Cell Fabrication and Testing

Materials:

  • Synthesized KNiF₃ powder (active material)

  • Carbon black (conductive additive, e.g., Super P)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

  • Lithium metal foil (anode)

  • Celgard separator

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate)

  • CR2032 coin cell components (casings, spacers, springs)

Procedure:

  • Slurry Preparation: Mix the KNiF₃ active material, carbon black, and PVDF binder in a weight ratio of 80:10:10 in NMP solvent. Stir the mixture overnight to form a homogeneous slurry.

  • Electrode Casting: Cast the slurry onto the aluminum foil using a doctor blade to achieve a uniform thickness.

  • Drying: Dry the coated foil in a vacuum oven at 120 °C for 12 hours to remove the NMP solvent.

  • Electrode Punching: Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried sheet.

  • Cell Assembly: Assemble CR2032 coin cells in an argon-filled glovebox using the prepared KNiF₃ cathode, lithium metal anode, Celgard separator, and electrolyte.

  • Electrochemical Testing:

    • Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/10, C/5, 1C) within a defined voltage window (e.g., 1.5-4.5 V vs. Li/Li⁺) to determine the specific capacity, cycling stability, and Coulombic efficiency.

    • Cyclic Voltammetry (CV): Perform CV scans at different scan rates (e.g., 0.1-1.0 mV/s) to investigate the electrochemical reaction mechanisms.

    • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements to analyze the charge transfer resistance and ion diffusion kinetics.

Visualizations

Crystal_Structure cluster_perovskite KNiF₃ Perovskite Unit Cell K K⁺ Ni Ni²⁺ F1 Ni->F1 F2 Ni->F2 F3 Ni->F3 F4 Ni->F4 F5 Ni->F5 F6 Ni->F6

Caption: Idealized cubic perovskite crystal structure of KNiF₃.

Solvothermal_Synthesis Start Start Precursors Mix KF and NiCl₂ solutions Start->Precursors Autoclave Seal in Teflon-lined autoclave Precursors->Autoclave Heating Heat at 180-200 °C for 12-24h Autoclave->Heating Cooling Cool to room temperature Heating->Cooling Filtration Filter and collect precipitate Cooling->Filtration Washing Wash with water and ethanol Filtration->Washing Drying Dry in vacuum oven Washing->Drying End KNiF₃ Powder Drying->End

Caption: Workflow for the solvothermal synthesis of KNiF₃.

Battery_Fabrication Slurry Prepare KNiF₃ slurry (Active Material, Carbon, Binder) Casting Cast slurry on Al foil Slurry->Casting Drying Dry the electrode Casting->Drying Punching Punch circular cathodes Drying->Punching Assembly Assemble coin cell (Cathode, Separator, Anode, Electrolyte) Punching->Assembly Testing Electrochemical Testing Assembly->Testing

Caption: Experimental workflow for battery fabrication and testing.

References

Application Notes and Protocols for Magnetic Measurements of KNiF₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the experimental setup and protocols for conducting magnetic measurements on the perovskite material Potassium Nickel Fluoride (KNiF₃). This compound is a well-studied example of a simple cubic antiferromagnet and serves as a model system for understanding magnetic exchange interactions.

Material Synthesis and Structural Characterization

A crucial first step in the magnetic characterization of KNiF₃ is the synthesis of a high-quality sample. Several methods have been reported for the synthesis of KNiF₃, including solvothermal and mechanochemical routes.

Protocol 1: Solvothermal Synthesis of KNiF₃

This method yields crystalline KNiF₃ powder.

Materials:

  • Potassium fluoride (KF)

  • Nickel(II) chloride (NiCl₂)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare a solution of KF in a minimal amount of deionized water.

  • Prepare a solution of NiCl₂ in ethanol.

  • Mix the two solutions in a Teflon-lined autoclave.

  • Seal the autoclave and heat it to 180°C for 16 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Filter the resulting precipitate, wash with deionized water and ethanol, and dry under vacuum.

Protocol 2: Mechanochemical Synthesis of KNiF₃

This solvent-free method can also produce crystalline KNiF₃.

Materials:

  • Potassium fluoride (KF)

  • Nickel(II) fluoride (NiF₂)

  • Planetary ball mill with hardened steel vials and balls

Procedure:

  • Mix stoichiometric amounts of KF and NiF₂ powders.

  • Place the mixture in a hardened steel vial with steel balls.

  • Mill the mixture in a planetary ball mill at a rotational speed of 350 rpm for a designated period (e.g., 3-12 hours). Note that milling time can influence the formation of secondary phases like K₂NiF₄[1][2].

  • Extract the powdered sample from the vial.

Structural Verification: Following synthesis, it is essential to confirm the crystal structure and phase purity of the KNiF₃ sample. X-ray diffraction (XRD) is the primary technique for this purpose. KNiF₃ crystallizes in the cubic perovskite structure with the space group Pm-3m[3][4].

Magnetic Property Measurements

The magnetic properties of KNiF₃ are typically investigated using Superconducting Quantum Interference Device (SQUID) magnetometry, AC magnetic susceptibility, and neutron diffraction.

SQUID Magnetometry

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.

Experimental Protocol:

  • Sample Preparation and Mounting:

    • For powder samples, carefully weigh approximately 5-20 mg of the KNiF₃ powder.

    • To prevent movement during measurement, the powder should be packed into a gelatin capsule or a straw. A common method involves placing the powder in a small plastic bag, which is then rolled and inserted into a straw[5].

    • The sample holder should be made of a material with a low, well-characterized magnetic background signal, such as a clear plastic straw or a quartz tube[6].

    • Mount the sample holder onto the SQUID sample rod, ensuring it is securely fastened[7].

  • Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements:

    • ZFC: Cool the sample from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an applied magnetic field.

    • Apply a small DC magnetic field (e.g., 100 Oe).

    • Measure the magnetic moment as the sample is warmed to a temperature above the Néel temperature (e.g., 300 K).

    • FC: Cool the sample from above the Néel temperature to the lowest temperature in the presence of the same DC magnetic field used for the ZFC measurement.

    • Measure the magnetic moment as the sample is warmed.

  • Magnetization versus Field (M-H) Isotherms:

    • Set the temperature to a desired value (e.g., 2 K, which is well below the Néel temperature).

    • Measure the magnetic moment as the applied magnetic field is swept from zero to a maximum value (e.g., 5 T), then back to the negative maximum, and finally back to zero to trace the full hysteresis loop.

Data Presentation:

Table 1: Key Magnetic Parameters for KNiF₃

ParameterValueReference
Néel Temperature (Tₙ)244.8 K - 275 K[4][8]
Magnetic StructureG-type Antiferromagnetic[8]
Crystal StructureCubic Perovskite (Pm-3m)[3][4]
Total Magnetization~2.00 µB/f.u.[3]
AC Magnetic Susceptibility

AC susceptibility measurements are particularly useful for precisely determining the magnetic ordering temperature and investigating the dynamic magnetic response of a material.

Experimental Protocol:

  • Sample Preparation: The sample preparation is similar to that for SQUID magnetometry.

  • Measurement Parameters:

    • Set the AC driving field amplitude to a small value, typically between 1 and 10 Oe, to probe the linear response regime[9].

    • Select a suitable AC frequency, often in the range of 10 Hz to 1 kHz[9]. The choice of frequency can be varied to study the dynamic effects.

    • Measure the in-phase (χ') and out-of-phase (χ'') components of the AC susceptibility as a function of temperature, sweeping through the Néel temperature.

    • A zero DC offset field is typically used for determining the transition temperature.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of materials. Neutrons have a magnetic moment that interacts with the magnetic moments of atoms in a crystal, providing direct information about the arrangement of magnetic spins.

Experimental Protocol:

  • Sample Preparation:

    • For powder neutron diffraction, a larger sample quantity (typically a few grams) is required compared to magnetometry measurements.

    • The powdered KNiF₃ sample is loaded into a sample holder transparent to neutrons, such as a vanadium can[2].

  • Instrument Setup:

    • The experiment is performed at a neutron scattering facility.

    • A diffractometer with a suitable wavelength for resolving magnetic Bragg peaks is chosen.

  • Data Collection:

    • Collect a diffraction pattern at a temperature well above the Néel temperature (e.g., 300 K) to determine the nuclear structure.

    • Cool the sample to a temperature well below the Néel temperature (e.g., 4.2 K) to observe the magnetic Bragg peaks.

    • Collect diffraction patterns at various temperatures around the Néel temperature to study the temperature dependence of the magnetic ordering.

  • Data Analysis:

    • The nuclear and magnetic structures are refined from the diffraction patterns using software like GSAS with EXPGUI[2]. The appearance of new Bragg peaks below the Néel temperature is indicative of long-range magnetic order.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the comprehensive magnetic characterization of KNiF₃.

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_magnetic_characterization Magnetic Measurements cluster_analysis Data Analysis and Interpretation Synthesis KNiF3 Synthesis (Solvothermal or Mechanochemical) XRD Structural Characterization (XRD) Synthesis->XRD Verify Crystal Structure and Purity SQUID SQUID Magnetometry (ZFC/FC, M-H) XRD->SQUID AC_Sus AC Susceptibility (χ' and χ'' vs. T) XRD->AC_Sus Neutron Neutron Diffraction (Nuclear and Magnetic Structure) XRD->Neutron Analysis Determine Néel Temperature, Magnetic Structure, and other Magnetic Parameters SQUID->Analysis AC_Sus->Analysis Neutron->Analysis

Fig. 1: Experimental workflow for KNiF₃ magnetic characterization.

References

Characterization of KNiF₃: An Application Note on XRD and XPS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the characterization of the perovskite material Potassium Nickel Trifluoride (KNiF₃) using X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS). These techniques are fundamental in confirming the material's crystal structure, phase purity, elemental composition, and chemical states, which are critical parameters in materials science and could be relevant for applications in drug development, for instance as a component in novel delivery systems or as a catalytic material.

Introduction to KNiF₃ and Characterization Techniques

Potassium Nickel Trifluoride (KNiF₃) is a perovskite-type fluoride with a well-defined cubic crystal structure. Its magnetic and optical properties have been a subject of interest in solid-state physics and materials science. Accurate characterization is paramount to understanding its structure-property relationships.

  • X-ray Diffraction (XRD) is a non-destructive technique used to identify the crystalline phases of a material and to determine its crystal structure and lattice parameters.[1][2] For KNiF₃, XRD is essential to confirm the formation of the desired cubic perovskite structure and to assess its phase purity.[3]

  • X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[4] For KNiF₃, XPS provides crucial information on the elemental stoichiometry of potassium, nickel, and fluorine, and the oxidation states of the constituent elements, particularly the nickel ions.

Experimental Protocols

X-ray Diffraction (XRD) Analysis

A detailed protocol for the XRD analysis of KNiF₃ powder is provided below.

2.1.1. Sample Preparation

  • Ensure the KNiF₃ sample is in a fine powder form. If necessary, gently grind the sample in an agate mortar and pestle to obtain a homogenous, fine powder. This ensures random orientation of the crystallites.

  • Mount the powdered sample onto a zero-background sample holder. This can be achieved by gently pressing the powder into the holder's cavity to create a flat, smooth surface that is level with the holder's surface.

2.1.2. Instrumentation and Data Acquisition

The following table summarizes typical instrumental parameters for powder XRD analysis of KNiF₃.

ParameterTypical Value
X-ray Source Copper (Cu) Kα
Wavelength (λ) 1.5406 Å
Generator Voltage 40 kV
Generator Current 40 mA
Scan Type Coupled Two Theta/Theta
2θ Scan Range 20° - 80°
Step Size 0.02°
Scan Speed 1-2°/minute

2.1.3. Data Analysis

  • The collected XRD pattern should be compared with the standard diffraction pattern for KNiF₃ from a crystallographic database, such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD). The reference card for cubic KNiF₃ is JCPDS: 21-1002.[3]

  • Identify the diffraction peaks and their corresponding 2θ values.

  • Index the peaks to the specific crystallographic planes (hkl) of the cubic perovskite structure.

  • Perform Rietveld refinement of the XRD data to determine the precise lattice parameters.

X-ray Photoelectron Spectroscopy (XPS) Analysis

The following protocol outlines the steps for acquiring and analyzing XPS data for KNiF₃, which is an insulating material.

2.2.1. Sample Preparation

  • Handle the KNiF₃ powder sample using clean, powder-free gloves and non-magnetic stainless steel spatulas to avoid surface contamination.[5]

  • Mount the powder on a sample holder using one of the following methods:

    • Pressing into a Pellet: Use a pellet press to form a small, self-supporting pellet of the KNiF₃ powder.[5]

    • Conductive Carbon Tape: Sprinkle a thin, uniform layer of the KNiF₃ powder onto double-sided conductive carbon tape adhered to the sample holder. Gently press the powder to ensure good adhesion.[3]

2.2.2. Instrumentation and Data Acquisition

Due to the insulating nature of KNiF₃, a charge neutralization system (e.g., an electron flood gun or a combined electron/ion gun) is essential to prevent surface charging during analysis.[1][4][5][6][7][8]

ParameterTypical Value
X-ray Source Monochromatic Aluminum (Al) Kα
X-ray Energy 1486.6 eV
Analysis Chamber Pressure < 10⁻⁸ mbar
Charge Neutralization Activated (e.g., low-energy electron flood gun)
Survey Scan Pass Energy 160-200 eV
High-Resolution Scan Pass Energy 20-50 eV
Energy Step (Survey) 1.0 eV
Energy Step (High-Resolution) 0.1 eV

2.2.3. Data Analysis

  • Charge Correction: Since KNiF₃ is an insulator, the acquired spectra will likely have a static charge-induced shift. This shift must be corrected by referencing the binding energy scale to the adventitious carbon C 1s peak at 284.8 eV.

  • Survey Spectrum Analysis: Identify the characteristic peaks for K, Ni, and F, as well as any potential surface contaminants (e.g., C, O).

  • High-Resolution Spectra Analysis:

    • Acquire high-resolution spectra for the K 2p, Ni 2p, and F 1s regions.

    • Perform peak fitting on the high-resolution spectra to determine the chemical states and quantify the elemental composition.

    • The Ni 2p spectrum is expected to show characteristic satellite peaks, which are indicative of the Ni²⁺ oxidation state.

Data Presentation

XRD Data for KNiF₃

KNiF₃ crystallizes in a cubic perovskite structure.[9] The expected crystallographic data is summarized below.

ParameterValueReference
Crystal System Cubic[9]
Space Group Pm-3m (No. 221)[9]
Lattice Parameter (a) ~4.01 Å[9]
XPS Data for KNiF₃

The following table presents typical binding energies and atomic compositions for KNiF₃ obtained from XPS analysis.

ElementCore LevelBinding Energy (eV)Atomic Composition (%)
K2p₃/₂~292.8~25
Ni2p₃/₂~855.5~18
F1s~684.5~57
C1s284.8 (Reference)-

Note: Binding energies can vary slightly depending on the instrument calibration and the specific chemical environment. The atomic compositions are approximate and can be influenced by the synthesis method and surface conditions.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the characterization of KNiF₃.

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis KNiF3_powder KNiF₃ Powder Grinding Grinding (if necessary) KNiF3_powder->Grinding Mounting Mounting on Zero-Background Holder Grinding->Mounting XRD_instrument Powder X-ray Diffractometer Mounting->XRD_instrument XRD_scan 2θ Scan XRD_instrument->XRD_scan Raw_data Raw XRD Pattern XRD_scan->Raw_data Phase_ID Phase Identification (vs. JCPDS: 21-1002) Raw_data->Phase_ID Rietveld Rietveld Refinement Raw_data->Rietveld Phase_purity Phase Purity Phase_ID->Phase_purity Lattice_param Lattice Parameters Rietveld->Lattice_param

Caption: Workflow for XRD analysis of KNiF₃.

XPS_Workflow cluster_prep_xps Sample Preparation cluster_acq_xps Data Acquisition cluster_analysis_xps Data Analysis KNiF3_powder_xps KNiF₃ Powder Mounting_xps Mounting (Pellet or Carbon Tape) KNiF3_powder_xps->Mounting_xps XPS_instrument XPS Spectrometer with Charge Neutralizer Mounting_xps->XPS_instrument Survey_scan Survey Scan XPS_instrument->Survey_scan HR_scan High-Resolution Scans (K 2p, Ni 2p, F 1s) XPS_instrument->HR_scan Raw_spectra Raw XPS Spectra Survey_scan->Raw_spectra HR_scan->Raw_spectra Charge_correction Charge Correction (C 1s = 284.8 eV) Raw_spectra->Charge_correction Elemental_ID Elemental Identification Charge_correction->Elemental_ID Peak_fitting High-Resolution Peak Fitting Charge_correction->Peak_fitting Composition Elemental Composition Peak_fitting->Composition Oxidation_state Oxidation State Analysis Peak_fitting->Oxidation_state

Caption: Workflow for XPS analysis of KNiF₃.

Synthesis_Characterization_Relationship cluster_char Characterization cluster_results Material Properties Synthesis KNiF₃ Synthesis KNiF3_product Synthesized KNiF₃ Synthesis->KNiF3_product XRD XRD Analysis KNiF3_product->XRD XPS XPS Analysis KNiF3_product->XPS Crystal_structure Crystal Structure & Purity XRD->Crystal_structure Elemental_composition Elemental Composition & Chemical State XPS->Elemental_composition

Caption: Logical relationship of KNiF₃ synthesis and characterization.

References

Troubleshooting & Optimization

Technical Support Center: KNiF₃ Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of potassium nickel fluoride (KNiF₃).

Troubleshooting Guide

This guide addresses common issues encountered during KNiF₃ synthesis, focusing on the identification and mitigation of impurities.

Issue Potential Cause(s) Recommended Actions Characterization
Presence of K₂NiF₄ phase - Mechanochemical Synthesis: Prolonged milling times.[1][2] - Incorrect Stoichiometry: Excess KF relative to the nickel precursor.- Mechanochemical Synthesis: Optimize milling time. Shorter durations (e.g., 3-6 hours) are often sufficient to form KNiF₃ without significant K₂NiF₄ formation.[3] - All Methods: Ensure precise stoichiometric ratios of KF and the nickel precursor.- XRD: Look for characteristic peaks of the K₂NiF₄ phase.
Unreacted Precursors (KF, NiF₂) Detected - Incomplete Reaction: Insufficient reaction time, temperature, or energy input. - Poor Mixing: Inhomogeneous mixing of reactants.- Solid-State/Mechanochemical: Increase milling/reaction time or energy. Ensure thorough mixing of precursors before reaction. - Solvothermal/Refluxing: Increase reaction time or temperature. Ensure adequate stirring. - Post-synthesis: Wash the product with a suitable solvent to remove unreacted KF.- XRD: Identify peaks corresponding to KF and/or NiF₂. - XPS: Can confirm the presence of unreacted KF.[4][5]
Oxygen Contamination/Oxide Formation - Exposure to Air/Moisture: Handling precursors or the final product in a non-inert atmosphere. - Use of Oxygen-Containing Precursors: e.g., Ni(NO₃)₂·6H₂O, without adequate control.- General: Handle starting materials and the final product under an inert atmosphere (e.g., in a glovebox). - Refluxing Method: Synthesizing in a solvent like ethanediol can lead to lower oxygen content (≤ 5%).[6] - Precursor Selection: Use anhydrous fluoride precursors when possible.- XPS: Detects the presence of Ni-O bonds. - EDS/EDX: Can quantify the elemental composition, including oxygen.

Frequently Asked Questions (FAQs)

???+ question "What are the most common impurities in KNiF₃ synthesis?"

???+ question "How can I minimize the formation of the K₂NiF₄ impurity phase?"

???+ question "What is the best synthesis method to obtain pure KNiF₃?"

???+ question "How can I detect and quantify impurities in my KNiF₃ sample?"

Experimental Protocols

Mechanochemical Synthesis

This method involves the high-energy ball milling of solid precursors.

Precursors:

  • Potassium fluoride (KF)

  • Nickel(II) chloride (NiCl₂) or Nickel(II) fluoride (NiF₂)

Procedure:

  • Precursors are weighed in a stoichiometric ratio (e.g., 3:1 molar ratio for KF:NiCl₂ to account for KCl byproduct formation).

  • The precursors are placed in a milling jar with milling balls.

  • The jar is sealed and milled at a specific rotational speed for a defined period (e.g., 3-12 hours).

  • The resulting powder is collected. If NiCl₂ is used as a precursor, the product is washed with water and ethanol to remove the KCl byproduct and then dried.

Key Parameters to Control:

  • Milling time: Shorter times (3-6 hours) favor the formation of KNiF₃, while longer times can lead to the K₂NiF₄ impurity.[3]

  • Rotational speed: Affects the energy of the milling process.

  • Ball-to-powder ratio: Influences the efficiency of the milling.

Solvothermal Synthesis

This method involves a chemical reaction in a sealed vessel at elevated temperature and pressure.

Precursors:

  • Potassium fluoride (KF)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

Solvents:

  • Ethanol

  • Water

Procedure:

  • KF is dissolved in a minimal amount of deionized water.

  • NiCl₂·6H₂O is dissolved in ethanol.

  • The two solutions are mixed in a Teflon-lined stainless steel autoclave.

  • The autoclave is sealed and heated to a specific temperature (e.g., 110-185°C) for a set duration (e.g., 16 hours).[1][7]

  • After cooling to room temperature, the precipitate is collected by filtration.

  • The product is washed with ethanol and water to remove byproducts and unreacted precursors.

  • The final product is dried under vacuum.[1]

Refluxing Method

This method is used to synthesize KNiF₃ with reduced oxygen contamination.

Precursors:

  • Potassium fluoride (KF)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

Solvent:

  • Ethanediol

Procedure:

  • KF and Ni(NO₃)₂·6H₂O are dissolved in ethanediol in a round-bottom flask.

  • The solution is heated to reflux and maintained at the boiling point of the solvent for a specified time.

  • The resulting precipitate is collected, washed, and dried.

Quantitative Data Summary

Synthesis MethodPrecursorsKey ParametersCommon ImpuritiesReported Purity/Impurity Level
Mechanochemical KF, NiF₂Milling time: 3-12 hK₂NiF₄, unreacted KFK₂NiF₄ phase increases with milling time (negligible at 3h, significant at 12h).[3]
Solvothermal KF, NiCl₂·6H₂O185°C, 16 h, Ethanol/WaterUnreacted KFCan produce phase-pure KNiF₃.[1][7]
Refluxing KF, Ni(NO₃)₂·6H₂OReflux in ethanediolOxygenOxygen content ≤ 5%.[6]

Impurity Identification and Mitigation Workflow

G cluster_synthesis KNiF₃ Synthesis cluster_characterization Characterization cluster_troubleshooting Troubleshooting cluster_mitigation Mitigation Strategies synthesis Select Synthesis Method (Mechanochemical, Solvothermal, etc.) precursors Prepare Stoichiometric Precursors synthesis->precursors reaction Perform Reaction (Milling, Heating, etc.) precursors->reaction xrd XRD Analysis reaction->xrd Initial Check xps XPS Analysis reaction->xps sem_eds SEM/EDS Analysis reaction->sem_eds k2nif4 K₂NiF₄ Detected xrd->k2nif4 Phase Identification unreacted Unreacted Precursors Detected xrd->unreacted Phase Identification pure Phase Pure KNiF₃ xrd->pure Phase Identification oxygen Oxygen Contamination xps->oxygen optimize_time Optimize Milling/Reaction Time k2nif4->optimize_time adjust_stoich Adjust Stoichiometry k2nif4->adjust_stoich unreacted->optimize_time improve_mixing Improve Precursor Mixing unreacted->improve_mixing post_wash Post-synthesis Washing unreacted->post_wash inert_atm Use Inert Atmosphere oxygen->inert_atm optimize_time->synthesis Refine Protocol adjust_stoich->synthesis Refine Protocol improve_mixing->synthesis Refine Protocol inert_atm->synthesis Refine Protocol post_wash->synthesis Refine Protocol

References

Technical Support Center: Controlling Crystal Size of KNiF3 Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and control of Potassium Nickel Fluoride (KNiF3) nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing KNiF3 nanoparticles?

A1: The most prevalent methods for synthesizing KNiF3 nanoparticles include solvothermal, hydrothermal, mechanochemical, and refluxing techniques. The choice of method significantly influences the resulting particle size, morphology, and crystallinity. Solvothermal and hydrothermal methods are widely used for their ability to produce crystalline nanoparticles at relatively low temperatures.[1]

Q2: How can I control the crystal size of KNiF3 nanoparticles during synthesis?

A2: The crystal size of KNiF3 nanoparticles can be controlled by carefully adjusting several key experimental parameters:

  • Reaction Temperature: Generally, higher temperatures promote crystal growth, leading to larger nanoparticles.

  • Precursor Concentration: The concentration of potassium and nickel precursors can influence nucleation and growth rates, thereby affecting the final particle size.

  • Reaction Time: Longer reaction times typically allow for more extensive crystal growth, resulting in larger nanoparticles.

  • Capping Agents: The use of capping agents or surfactants can limit particle growth and prevent aggregation, leading to smaller, more uniform nanoparticles.

  • Solvent System: The choice of solvent can affect precursor solubility and reaction kinetics, which in turn influences nanoparticle size and morphology.

Q3: What is a typical size range for KNiF3 nanoparticles synthesized via the solvothermal method?

A3: A solvothermal synthesis of KNiF3 in ethanol at 110°C has been reported to produce hollow spheres composed of nanoparticles with an average size of 10 nm.[2][3] Varying the solvothermal synthesis parameters, such as temperature and precursor concentration, will result in different particle sizes.

Q4: Can KNiF3 nanoparticles be synthesized without the use of a capping agent?

A4: Yes, it is possible to synthesize KNiF3 nanoparticles without the addition of a capping agent. For instance, a solvothermal method using KF and NiCl2 in ethanol at 110°C has been shown to yield KNiF3 nanoparticles without the use of surfactants.[2][3] However, in such cases, controlling aggregation can be a challenge.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of KNiF3 nanoparticles.

Problem Potential Cause Recommended Solution
Broad Particle Size Distribution 1. Inhomogeneous nucleation. 2. Uncontrolled crystal growth (Ostwald ripening). 3. Inefficient mixing of precursors.1. Ensure rapid and uniform mixing of precursor solutions. 2. Optimize the reaction temperature and time to control the growth phase. Lowering the temperature can sometimes favor more uniform nucleation. 3. Consider using a capping agent to passivate the nanoparticle surface and prevent further growth.
Particle Aggregation 1. High surface energy of nanoparticles. 2. Insufficient stabilization. 3. Inappropriate solvent or pH.1. Introduce a suitable capping agent (e.g., polymers, long-chain organic molecules) to provide steric or electrostatic stabilization. 2. Optimize the washing and drying process to minimize aggregation. Centrifugation and redispersion in a suitable solvent can help. 3. Adjust the pH of the reaction medium, as surface charge is often pH-dependent.
Formation of Impure Phases (e.g., K2NiF4) 1. Non-stoichiometric precursor ratio. 2. Inappropriate reaction temperature or time. 3. In the case of mechanochemical synthesis, prolonged milling times.1. Carefully control the molar ratio of potassium and nickel precursors. An excess of KF can sometimes lead to the formation of K2NiF4. 2. Optimize the reaction conditions. For mechanochemical synthesis, shorter milling times may favor the formation of the desired KNiF3 phase.[4] 3. Characterize the product at different stages of the synthesis to identify the onset of impurity formation.
Low Product Yield 1. Incomplete reaction. 2. Loss of product during washing and collection.1. Increase the reaction time or temperature to ensure the reaction goes to completion. 2. Optimize the centrifugation speed and duration to effectively collect the nanoparticles. Use a suitable solvent for washing that minimizes product loss.
Irregular Particle Morphology 1. Non-uniform reaction conditions. 2. Presence of impurities.1. Ensure consistent heating and stirring throughout the synthesis. 2. Use high-purity precursors and solvents to avoid the influence of contaminants on crystal growth.

Experimental Protocols

Solvothermal Synthesis of 10 nm KNiF3 Nanoparticles

This protocol is based on the work of Zhang et al. (2005) and is designed to produce KNiF3 nanoparticles with an average crystal size of 10 nm.[2][3]

Materials:

  • Potassium Fluoride (KF)

  • Nickel Chloride (NiCl2)

  • Anhydrous Ethanol (C2H5OH)

Procedure:

  • In a typical synthesis, dissolve KF and NiCl2 in anhydrous ethanol in a stoichiometric ratio.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 110°C.

  • Maintain the temperature for a specific duration (e.g., 12-24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by centrifugation.

  • Wash the product several times with anhydrous ethanol and deionized water to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at a low temperature (e.g., 60°C).

Quantitative Data Summary

The following table summarizes the reported effects of various synthesis parameters on the crystal size of KNiF3 nanoparticles. Note: Quantitative data for the systematic variation of all parameters for KNiF3 is limited in the current literature. This table will be updated as more data becomes available.

Synthesis Method Temperature (°C) Precursor Molar Ratio (KF:NiCl2) Reaction Time (h) Capping Agent Solvent Average Crystal Size (nm) Reference
Solvothermal110StoichiometricNot SpecifiedNoneEthanol~10[2][3]
Solvothermal185Not Specified16NoneEthanol/WaterNot Specified[5]
Solvothermal120-180Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Visualizations

Experimental Workflow for Solvothermal Synthesis of KNiF3 Nanoparticles

solvothermal_workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_processing Product Processing KF KF Mixing Dissolve & Mix KF->Mixing NiCl2 NiCl₂ NiCl2->Mixing Ethanol Ethanol Ethanol->Mixing Autoclave Autoclave (110-185°C) Mixing->Autoclave Cooling Cooling Autoclave->Cooling Centrifugation Centrifugation Cooling->Centrifugation Washing Washing Centrifugation->Washing Drying Drying Washing->Drying Final_Product KNiF₃ Nanoparticles Drying->Final_Product parameter_effects Parameters Synthesis Parameters Temp Temperature Parameters->Temp Time Reaction Time Parameters->Time Concentration Precursor Conc. Parameters->Concentration CappingAgent Capping Agent Parameters->CappingAgent CrystalSize Crystal Size Temp->CrystalSize Increases Time->CrystalSize Increases Concentration->CrystalSize Influences CappingAgent->CrystalSize Decreases

References

Technical Support Center: Phase-Pure Perovskite Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering the undesired K2NiF4 impurity phase during the synthesis of perovskite (ABO3) materials.

Frequently Asked Questions (FAQs)

Q1: What is the K2NiF4 phase and why is it a problem in my experiment?

The K2NiF4 phase, also known as a Ruddlesden-Popper phase, is a layered perovskite structure with a general stoichiometry of A2BO4.[1][2][3] In the synthesis of conventional ABO3 perovskites, the A2BO4 structure can form as a competing, secondary phase. Its presence is often detrimental as it can alter the desired electronic, magnetic, and catalytic properties of the final material.

Q2: What are the primary causes for the formation of the K2NiF4 phase?

The formation of the K2NiF4 phase is primarily driven by two factors:

  • A-site cation excess: A non-stoichiometric ratio of precursors, specifically an excess of the A-site cation, is a common cause for the nucleation and growth of the A2BO4 phase.[1][4]

  • Thermodynamic stability: Under certain synthesis conditions (e.g., temperature, pressure), the A2BO4 phase may be thermodynamically more stable or kinetically easier to form than the desired ABO3 perovskite phase.[5][6][7]

Q3: How can I detect the presence of the K2NiF4 phase in my sample?

The most common method for detecting crystalline impurity phases is X-ray Diffraction (XRD). The K2NiF4 phase has a distinct tetragonal crystal structure that will produce a different diffraction pattern compared to the typically cubic or orthorhombic ABO3 perovskite structure. You will observe additional peaks in your XRD pattern that do not correspond to your target perovskite phase.

Troubleshooting Guide: Undesired K2NiF4 Phase Detected

This section provides a step-by-step guide to troubleshoot and eliminate the K2NiF4 phase from your synthesis product.

Issue: My XRD pattern shows peaks corresponding to the K2NiF4 phase in addition to my desired perovskite phase.

Below is a logical workflow to diagnose and resolve this issue.

G cluster_0 Troubleshooting Workflow start K2NiF4 Phase Detected in XRD check_stoichiometry Step 1: Verify Precursor Stoichiometry start->check_stoichiometry correct_stoichiometry Action: Recalculate and re-weigh precursors. Consider using ICP-OES to verify cation ratios. check_stoichiometry->correct_stoichiometry Stoichiometry Incorrect? check_homogeneity Step 2: Assess Precursor Homogeneity check_stoichiometry->check_homogeneity Stoichiometry Correct final_check Re-synthesize and perform XRD correct_stoichiometry->final_check improve_mixing Action: Increase mixing/milling time. Consider wet-milling or sol-gel synthesis. check_homogeneity->improve_mixing Mixing Inadequate? check_annealing Step 3: Evaluate Annealing Conditions check_homogeneity->check_annealing Mixing Adequate improve_mixing->final_check adjust_annealing Action: Modify annealing temperature and/or duration. Perform a temperature optimization study. check_annealing->adjust_annealing Sub-optimal Conditions? check_annealing->final_check Conditions Optimal adjust_annealing->final_check

Caption: Troubleshooting workflow for eliminating the K2NiF4 phase.

Step 1: Verify Precursor Stoichiometry

The most frequent cause of K2NiF4 phase formation is an excess of the A-site cation.

  • Action: Carefully recalculate the molar ratios of your starting materials. Ensure that you are accounting for the hydration state of any precursors. Re-weigh all precursors with a high-precision balance. For high-value experiments, consider using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) to verify the elemental composition of your precursor mixture before thermal processing.

Step 2: Assess Precursor Homogeneity

In solid-state reactions, inadequate mixing of the precursor powders can lead to localized regions of non-stoichiometry, which can promote the formation of impurity phases.

  • Action: If you are using a mortar and pestle or ball milling, increase the mixing/milling time to ensure a homogenous mixture. For ball milling, ensure you are using the correct jar and media size for your powder volume. As an alternative, consider switching to a synthesis method that promotes atomic-level mixing, such as sol-gel, co-precipitation, or spray pyrolysis.[8]

Step 3: Evaluate Annealing Conditions

The temperature and duration of your annealing or calcination step are critical for forming the desired perovskite phase.

  • Action: The optimal annealing temperature is a balance. It needs to be high enough to overcome the activation energy for the formation of the perovskite phase, but not so high that it causes decomposition or the formation of more stable impurity phases.[9][10] If you suspect your temperature is not optimal, perform a series of annealing experiments at different temperatures and durations to find the ideal processing window for your specific material.

Data & Protocols

Table 1: Influence of Synthesis Parameters on Phase Formation

The following table summarizes the key experimental parameters and their impact on the formation of the K2NiF4 phase.

ParameterRecommended Action to Prevent K2NiF4 PhaseRationale
A:B Cation Ratio Maintain a precise 1:1 stoichiometric ratio. A slight A-site deficiency can sometimes be used to suppress A2BO4 formation.An excess of the A-site cation is the primary driver for the formation of the A2BO4 (K2NiF4) phase.[4]
Mixing/Milling Time Increase duration to ensure a homogenous precursor mixture.Inhomogeneity can create localized A-site rich regions, promoting K2NiF4 phase nucleation.
Annealing Temperature Optimize through a systematic study. Avoid excessively high temperatures.The perovskite phase may only be stable within a specific temperature window. Higher temperatures can favor the formation of impurity phases or cause decomposition.[9][10]
Synthesis Method Consider wet chemical routes (sol-gel, co-precipitation) over solid-state reactions.Wet chemical methods provide better mixing of precursors at the atomic level, reducing the likelihood of phase segregation.[8]
Experimental Protocol: Example of Solid-State Synthesis for LaNiO3 with Stoichiometric Control

This protocol provides a general framework for the solid-state synthesis of a perovskite oxide, with an emphasis on the steps crucial for avoiding the La2NiO4 (a K2NiF4-type) impurity phase.

  • Precursor Preparation:

    • Dry La2O3 at 900°C for 12 hours to remove any absorbed moisture and carbonates. Allow to cool in a desiccator.

    • Use high-purity NiO (99.9% or higher).

  • Stoichiometric Weighing:

    • Calculate the required masses of La2O3 and NiO to yield a 1:1 molar ratio of La:Ni.

    • Weigh the precursors using a 4-decimal place analytical balance in a low-humidity environment.

  • Mixing and Milling:

    • Combine the powders in an agate mortar.

    • Add a small amount of a grinding aid (e.g., acetone or ethanol) and mix manually for at least 30 minutes until the solvent evaporates and the powder is of a uniform color.

    • For improved homogeneity, ball mill the powder mixture in a planetary mill for 4-6 hours.

  • Calcination/Annealing:

    • Place the mixed powder in an alumina crucible.

    • Heat the sample in a furnace to the desired temperature (e.g., 800-1100°C, this will be material-dependent and may require optimization) at a controlled ramp rate (e.g., 5°C/min).

    • Hold at the peak temperature for 12-24 hours.

    • Cool the furnace slowly to room temperature.

  • Characterization:

    • Grind a small portion of the final product and perform XRD analysis to check for phase purity.

Phase Formation Pathway

The formation of the desired perovskite (ABO3) phase is in competition with the formation of the K2NiF4 (A2BO4) impurity. The outcome is highly dependent on the initial A:B cation ratio.

G cluster_1 Phase Competition Diagram cluster_path1 Stoichiometric (A:B = 1:1) cluster_path2 A-site Excess (A:B > 1:1) precursors A + B Precursors perovskite Desired Perovskite Phase (ABO3) precursors->perovskite k2nif4 K2NiF4 Impurity Phase (A2BO4) precursors->k2nif4

Caption: Phase formation is dependent on precursor stoichiometry.

References

Technical Support Center: Enhancing the Electrochemical Stability of KNiF₃ Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the electrochemical stability of KNiF₃ electrodes. The following sections offer detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), quantitative performance data, and standardized experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the electrochemical testing of KNiF₃ electrodes, providing potential causes and recommended solutions.

1. Issue: Rapid Capacity Fading Within the First 50-100 Cycles

  • Question: My KNiF₃ cathode shows a promising initial capacity, but it fades significantly after a few dozen cycles. What are the likely causes and how can I investigate this?

  • Answer: Rapid capacity fading is a common symptom of electrochemical instability. The primary suspects are structural degradation of the KNiF₃ perovskite, electrolyte decomposition, or issues at the electrode-electrolyte interface.

    • Potential Causes:

      • Structural Instability: The cubic perovskite structure of KNiF₃ can undergo irreversible phase transitions or lattice distortion during repeated potassium ion intercalation and de-intercalation. This is a known challenge for perovskite-based electrodes due to the large ionic radius of K⁺, which can induce significant strain.[1]

      • Electrolyte Decomposition: The high operating potentials required for some cathode materials can lead to the oxidative decomposition of the electrolyte on the surface of the KNiF₃ particles. This can form a resistive layer, impeding ion transport.

      • Formation of a Thick Cathode-Electrolyte Interphase (CEI): An unstable or continuously growing CEI layer can consume active material and increase cell impedance, leading to capacity loss.

    • Recommended Actions:

      • Post-mortem Analysis: After cycling, disassemble the cell in an argon-filled glovebox. Analyze the KNiF₃ electrode using X-ray Diffraction (XRD) to check for changes in the crystal structure or the appearance of new phases.

      • Surface Analysis: Use X-ray Photoelectron Spectroscopy (XPS) to examine the surface of the cycled electrode for evidence of electrolyte decomposition products or changes in the oxidation state of Ni.

      • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at various cycle intervals. A significant increase in charge transfer resistance often points to the growth of a resistive surface layer.

2. Issue: High and Increasing Polarization (Voltage Hysteresis)

  • Question: The voltage gap between the charge and discharge curves of my KNiF₃ electrode is large and widens with cycling. What does this indicate?

  • Answer: Increasing voltage hysteresis is a sign of growing kinetic limitations within the cell, which can be attributed to several factors.

    • Potential Causes:

      • Poor Ionic/Electronic Conductivity: KNiF₃, like many fluoride materials, has intrinsically low electronic conductivity.[2] While often mixed with conductive carbon, poor particle-to-particle contact or delamination from the current collector can exacerbate this issue.

      • Increased Interfacial Resistance: As mentioned in the previous point, the formation of a resistive CEI layer is a primary cause of increased impedance and, consequently, higher polarization.

      • Slow K⁺ Diffusion: The solid-state diffusion of large potassium ions within the KNiF₃ lattice can be slow, leading to high overpotentials, especially at higher current densities.

    • Recommended Actions:

      • Optimize Electrode Formulation: Ensure a homogeneous slurry with good dispersion of KNiF₃ and conductive additives. The slurry composition is critical for good electrode performance.

      • Rate Capability Test: Perform galvanostatic cycling at various C-rates. A dramatic drop in capacity as the C-rate increases is indicative of poor kinetics.

      • Galvanostatic Intermittent Titration Technique (GITT): This technique can be used to determine the K⁺ diffusion coefficient and identify changes in resistance at different states of charge.

3. Issue: Irregular or Shifting Peaks in Cyclic Voltammetry (CV)

  • Question: The redox peaks in my cyclic voltammogram are broad, not well-defined, or they shift to different potentials with each cycle. How should I interpret this?

  • Answer: Irregularities in CV scans often point to complex or irreversible electrochemical processes.

    • Potential Causes:

      • Irreversible Reactions: The shifting of peak potentials suggests that the redox reactions are not fully reversible. This could be due to structural changes in the KNiF₃ that are not recovered in the reverse scan.

      • Side Reactions: The appearance of new, small peaks or shoulders on the main peaks can indicate side reactions, such as electrolyte decomposition or reactions with electrode binders.

      • Multiple Phase Transitions: Broad or overlapping peaks can suggest that multiple, closely spaced phase transitions are occurring during potassium insertion/extraction.

    • Recommended Actions:

      • Vary the Scan Rate: Run CVs at different scan rates (e.g., from 0.1 mV/s to 1 mV/s). Analyzing how peak current and peak potential change with scan rate can help distinguish between diffusion-controlled intercalation processes and surface-controlled capacitive processes.[3]

      • Ex-situ XRD/XPS: Stop the CV scan at different potentials corresponding to the observed peaks and perform ex-situ analysis to identify the structural and chemical state of the KNiF₃ at those points.

      • Differential Capacity (dQ/dV) Analysis: Plotting the derivative of capacity with respect to voltage (dQ/dV) from a low-rate galvanostatic cycle can provide a clearer view of the voltages at which redox reactions and phase transitions occur.[3]

Troubleshooting Workflow Diagram

G Troubleshooting KNiF3 Electrode Issues start Problem Observed issue1 Rapid Capacity Fading start->issue1 issue2 High Polarization start->issue2 issue3 Irregular CV Peaks start->issue3 cause1a Structural Degradation issue1->cause1a cause1b Electrolyte Decomposition / CEI Growth issue1->cause1b issue2->cause1b cause2a Poor Conductivity issue2->cause2a cause2b Slow K+ Diffusion issue2->cause2b cause3a Irreversible Reactions issue3->cause3a cause3b Side Reactions issue3->cause3b action1a Post-mortem XRD cause1a->action1a action1b Post-mortem XPS cause1b->action1b action1c EIS vs. Cycle Number cause1b->action1c action2a Optimize Slurry/Electrode cause2a->action2a action2b Rate Capability Test cause2b->action2b action3a Vary CV Scan Rate cause3a->action3a action3b dQ/dV Analysis cause3a->action3b cause3b->action1b

Caption: A flowchart for diagnosing common KNiF₃ electrode performance issues.

Frequently Asked Questions (FAQs)

  • Q1: What is the theoretical capacity of KNiF₃ as a cathode material?

    • A1: The theoretical capacity depends on the number of electrons transferred per formula unit. Assuming a one-electron redox process involving the Ni²⁺/Ni³⁺ couple, the theoretical capacity is approximately 185 mAh/g.

  • Q2: What is a suitable electrolyte for testing KNiF₃ in a potassium-ion battery?

    • A2: A common electrolyte is 1 M potassium hexafluorophosphate (KPF₆) in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (e.g., 1:1 by volume). However, electrolyte stability at the desired operating voltage should always be verified.

  • Q3: How can the electronic conductivity of KNiF₃ electrodes be improved?

    • A3: Improving electronic conductivity is crucial. This can be achieved by synthesizing KNiF₃ nanoparticles to reduce diffusion lengths and by creating composites with highly conductive materials like reduced graphene oxide (rGO) or carbon nanotubes (CNTs).[2] Carbon coating of the KNiF₃ particles is another effective strategy.

  • Q4: Can KNiF₃ be used in aqueous electrolytes?

    • A4: Yes, KNiF₃ has been investigated as a pseudocapacitive material in aqueous electrolytes (e.g., KOH). In these systems, the charge storage mechanism may involve surface redox reactions rather than bulk intercalation. Doping KNiF₃ with elements like Mn and Co has been shown to enhance its capacitive performance in aqueous systems.[2]

  • Q5: What causes the formation of impurity phases like K₂NiF₄ during synthesis?

    • A5: The formation of impurity phases such as K₂NiF₄ can occur during synthesis, particularly in mechanochemical methods where milling time is a critical parameter. Longer milling times can sometimes promote the formation of these secondary phases.[4] It is essential to characterize the synthesized material thoroughly using XRD to ensure phase purity.

Quantitative Data Presentation

The electrochemical performance of KNiF₃ can vary significantly based on its synthesis method, morphology, and the electrochemical system it is tested in (e.g., supercapacitor vs. battery). Below are tables summarizing reported performance data.

Table 1: KNiF₃-based Electrodes in Supercapacitor Applications

Electrode MaterialElectrolyteSpecific Capacity (mAh/g)Rate CapabilityEnergy Density (Wh/kg)Reference
K-Ni-Co-Mn-F (Ni/Co/Mn = 12:2:1)Aqueous211 at 1 A/g82% capacity retention from 1 to 16 A/g50.2[2]
Mn-substituted KNiF₃AqueousN/AN/A51.1[5]

Table 2: Perovskite Fluorides in Potassium-Ion Battery Applications

Electrode MaterialElectrolyteReversible Capacity (mAh/g)Cycling StabilityRate Capability (at 10C)Reference
KFeF₃/rGO-PVA-500K-ion~100 at 200 mA/g94% retention after 1000 cycles at 200 mA/gN/A[2]
KFeF₃ (as reference)Na-ion110 at 0.1CN/A40 mAh/g[6]

Experimental Protocols

1. Protocol for Electrode Slurry Preparation and Casting

This protocol describes the preparation of a standard KNiF₃ cathode slurry.

  • Dry Materials: Dry the synthesized KNiF₃ powder, conductive carbon (e.g., Super P), and binder (e.g., polyvinylidene fluoride, PVDF) in a vacuum oven at 80-120°C for at least 12 hours to remove any moisture.

  • Mixing: In an agate mortar or a planetary mixer, dry-mix the active material (KNiF₃), conductive carbon, and PVDF in a weight ratio of 80:10:10.

  • Slurry Formation: Add N-Methyl-2-pyrrolidone (NMP) as the solvent and mix thoroughly until a homogeneous, viscous slurry is formed. The solvent amount should be adjusted to achieve a coatable consistency.

  • Casting: Use a doctor blade to cast the slurry onto an aluminum foil current collector. The thickness of the wet film can be controlled by the gap of the doctor blade.

  • Drying: Dry the coated electrode in a vacuum oven at 80°C for 12 hours to completely remove the NMP solvent.

  • Electrode Punching: Punch circular electrodes of a specific diameter (e.g., 12-15 mm) from the dried sheet. Weigh the electrodes to determine the active material loading.

2. Protocol for Coin Cell Assembly (CR2032)

All assembly must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

  • Components: Lay out the coin cell components: cathode case (positive), KNiF₃ electrode, separator (e.g., glass fiber), potassium metal anode, spacer disk, spring, and anode cap (negative).

  • Assembly Stack: a. Place the KNiF₃ electrode in the center of the cathode case. b. Add a few drops of electrolyte (e.g., 1 M KPF₆ in EC:DEC 1:1) to wet the electrode surface. c. Place the separator on top of the cathode. Add more electrolyte to ensure the separator is fully wetted. d. Carefully place the potassium metal disk on the separator. e. Add the spacer disk and then the spring. f. Place the anode cap on top of the stack.

  • Crimping: Transfer the assembled cell to a coin cell crimper and seal it. Ensure a proper seal is formed to prevent electrolyte leakage.

  • Resting: Let the assembled cell rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrode by the electrolyte.

3. Protocol for Electrochemical Stability Testing

  • Cyclic Voltammetry (CV):

    • Voltage Window: Determine the appropriate voltage window based on the redox potential of the Ni²⁺/Ni³⁺ couple versus K/K⁺. A typical range might be 2.0 V to 4.5 V.

    • Scan Rate: Perform initial scans at a low rate (e.g., 0.1 mV/s) for 3-5 cycles to activate the electrode and observe the primary redox peaks.

    • Rate Dependence: Conduct CV scans at various rates (e.g., 0.2, 0.5, 1.0 mV/s) to investigate reaction kinetics.

  • Galvanostatic Cycling with Potential Limitation (GCPL):

    • Current Density: Cycle the cell at a constant current density (e.g., C/10, where 1C = 185 mA/g) within the determined voltage window.

    • Formation Cycles: Perform the first few cycles at a low rate (e.g., C/20) to help stabilize the electrode-electrolyte interphase.

    • Long-Term Cycling: Cycle the cell for an extended number of cycles (e.g., 100-500) at a moderate rate (e.g., C/5 or C/2) to evaluate capacity retention and coulombic efficiency.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Frequency Range: Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Timing: Perform EIS measurements on the fresh cell and after a set number of galvanostatic cycles (e.g., after 1, 10, 50, and 100 cycles) to monitor changes in cell resistance. The interpretation of EIS for perovskite materials can be complex due to factors like ion migration.[4]

Visualizations

Experimental Workflow for Stability Assessment

G cluster_0 Electrode & Cell Preparation cluster_1 Electrochemical Testing cluster_2 Analysis & Characterization prep1 Synthesize & Characterize KNiF3 prep2 Prepare Slurry prep1->prep2 prep3 Cast & Dry Electrode prep2->prep3 prep4 Assemble Coin Cell prep3->prep4 test1 Initial CV Scans (Activation) prep4->test1 test2 Galvanostatic Cycling (e.g., 100 cycles) test1->test2 test3 Rate Capability Test test2->test3 ana1 Analyze Capacity, Efficiency, Polarization test2->ana1 test4 EIS (pre & post cycling) test3->test4 ana2 Model EIS Data test4->ana2 ana1->ana2 ana3 Post-mortem Analysis (XRD, XPS, SEM) ana1->ana3 ana2->ana3

Caption: Workflow for assessing the electrochemical stability of KNiF₃ electrodes.

Conceptual Degradation Pathways at the KNiF₃-Electrolyte Interface

G cluster_degradation Degradation Processes cluster_consequences Performance Impact KNiF3 KNiF3 Particle d1 Structural Change (Phase Transition) KNiF3->d1 K+ Cycling Stress d4 Ni Dissolution (Potential) KNiF3->d4 Acidic Species Electrolyte Electrolyte (K+, PF6-, Solvent) d2 Solvent Oxidation Electrolyte->d2 High Voltage c1 Capacity Fade d1->c1 d3 Resistive CEI Growth d2->d3 c2 Increased Resistance d3->c2 c3 Poor Kinetics d3->c3 d4->c1 c2->c3

References

troubleshooting poor yield in solvothermal synthesis of KNiF3

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Solvothermal Synthesis of KNiF₃

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues, particularly poor yield, encountered during the solvothermal synthesis of potassium nickel fluoride (KNiF₃).

Troubleshooting Guide & FAQs

Q1: My final yield of KNiF₃ is significantly lower than expected. What are the common causes?

A1: Low yield in the solvothermal synthesis of KNiF₃ can stem from several factors:

  • Incomplete Reaction: The reaction time or temperature may be insufficient for the complete conversion of precursors to the desired product.

  • Formation of By-products: The synthesis can sometimes lead to the formation of undesired crystalline phases, such as K₂NiF₄, or side products like potassium chloride (KCl), which reduces the yield of the target KNiF₃.[1][2]

  • Suboptimal Precursor Ratio: An incorrect molar ratio of potassium fluoride (KF) to the nickel source (e.g., NiCl₂·6H₂O) can limit the reaction and lead to unreacted starting materials in the final product.

  • Inefficient Washing: Inadequate washing of the final product can leave behind impurities and by-products, which not only affects purity but can also lead to inaccurate yield calculations.[1] The use of chlorides as reagents can necessitate a higher consumption of potassium fluoride and result in the formation of potassium chloride as a side product.[1]

  • Solvent Composition: The choice and ratio of solvents, such as ethanol and water, can influence the solubility of precursors and the reaction kinetics.[1][2]

Q2: How can I determine if my product is impure KNiF₃ or contains by-products?

A2: You can use standard material characterization techniques to assess the purity of your synthesized KNiF₃:

  • X-Ray Diffraction (XRD): This is the primary method to identify the crystalline phases present in your sample. By comparing your XRD pattern to reference patterns for KNiF₃, K₂NiF₄, KF, and NiCl₂, you can identify the main product and any crystalline impurities.[2][3]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the elemental composition and chemical states of the elements on the surface of your material.[1][3][4] It can confirm the presence of K, Ni, and F in the expected ratios and detect contaminants.[1]

Q3: What are the recommended reaction parameters for optimizing the yield?

A3: The optimal reaction conditions can vary, but here are some reported parameters that can serve as a starting point for optimization:

  • Temperature: Solvothermal synthesis of KNiF₃ has been reported at temperatures ranging from 110°C to 185°C.[1][2][5][6] Lower temperatures may require longer reaction times.

  • Time: Reaction times typically range from 12 to 48 hours.[7] A common duration reported for KNiF₃ synthesis is 16 hours.[1][2]

  • Solvent: A mixture of ethanol and a minimal amount of distilled water is often used.[1][2] Ethanol is a common solvent for this type of synthesis.[5][6]

  • Washing: A thorough washing procedure is crucial. This often involves washing the precipitate multiple times, first with pure ethanol and then with an ethanol/water mixture.[1][2]

Q4: I've confirmed the presence of K₂NiF₄ in my product. How can I minimize its formation?

A4: The formation of the K₂NiF₄ phase as a by-product has been observed.[2][3][4] To minimize its formation, you can try adjusting the stoichiometry of your reactants. A slight excess of the nickel precursor might favor the formation of KNiF₃ over K₂NiF₄. Additionally, optimizing the reaction time and temperature can help in selectively forming the desired perovskite phase.

Q5: Can the washing process itself lead to product loss and lower yield?

A5: Yes, while essential for purity, the washing and filtration steps can contribute to product loss. To mitigate this, ensure you are using an appropriate filter paper porosity and consider techniques like centrifugation to improve the separation of the product from the washing solvent, which can be more efficient than simple filtration.[8]

Experimental Protocols and Data

Summary of Experimental Parameters
ParameterValueSource(s)
Reactants KF and NiCl₂ or NiCl₂·6H₂O[1][5][6]
Solvent Ethanol, or Ethanol and distilled water[1][2][5][6]
Reaction Temperature 110°C to 185°C[1][2][5][6]
Reaction Time 16 hours[1][2]
Washing Procedure Washed with pure ethanol, then with an 80/20 (v/v) ethanol/water mixture[1][2]
Reported Yield 51.7% (Note: This was for a non-optimized process)[1]
Detailed Experimental Protocol (Example)

This protocol is a synthesis of methodologies reported in the literature.[1][2]

  • Preparation of Precursor Solutions:

    • Dissolve the required amount of potassium fluoride (KF) in a minimal volume of distilled water (e.g., 4-5 mL).

    • In a separate container, dissolve the stoichiometric amount of nickel chloride hexahydrate (NiCl₂·6H₂O) in ethanol (e.g., 40 mL).

  • Solvothermal Reaction:

    • Mix the two solutions in a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a laboratory oven.

    • Heat the autoclave to the desired reaction temperature (e.g., 185°C) and maintain it for the specified duration (e.g., 16 hours).

  • Product Recovery and Washing:

    • After the reaction is complete, allow the autoclave to cool down to room temperature.

    • Filter the resulting precipitate.

    • Wash the collected solid first with pure ethanol.

    • Subsequently, wash the product three times with an 80/20 (v/v) mixture of ethanol and water.

  • Drying:

    • Dry the final product in a vacuum oven at an appropriate temperature (e.g., 90°C) for 12 hours to remove any residual solvent.

Visualizations

Troubleshooting Workflow for Poor Yield

TroubleshootingWorkflow cluster_purity Purity Analysis cluster_solutions Potential Solutions start Poor KNiF3 Yield check_purity Check Purity (XRD, XPS) start->check_purity is_pure Is the product pure KNiF3? check_purity->is_pure impurities_present Impurities/By-products Detected (e.g., K2NiF4, KCl, unreacted precursors) is_pure->impurities_present No pure_low_yield Product is Pure but Yield is Low is_pure->pure_low_yield Yes optimize_washing Optimize Washing Protocol (e.g., more washes, different solvent ratio) impurities_present->optimize_washing adjust_ratio Adjust Precursor Molar Ratio impurities_present->adjust_ratio increase_temp_time Increase Reaction Time and/or Temperature impurities_present->increase_temp_time pure_low_yield->increase_temp_time optimize_recovery Optimize Product Recovery (e.g., use centrifugation, check filtration) pure_low_yield->optimize_recovery

Caption: Troubleshooting flowchart for diagnosing and addressing poor yield in KNiF₃ synthesis.

Experimental Workflow for KNiF₃ Solvothermal Synthesis

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_recovery Product Recovery arrow arrow prep_KF Dissolve KF in Water mix Mix Solutions in Teflon Reactor prep_KF->mix prep_NiCl2 Dissolve NiCl2·6H2O in Ethanol prep_NiCl2->mix seal Seal in Autoclave mix->seal heat Heat in Oven (e.g., 185°C, 16h) seal->heat cool Cool to Room Temperature heat->cool filter Filter Precipitate cool->filter wash Wash with Ethanol & Ethanol/Water filter->wash dry Dry Under Vacuum wash->dry final_product Pure KNiF3 Powder dry->final_product

Caption: Step-by-step workflow for the solvothermal synthesis of KNiF₃.

References

Technical Support Center: Minimizing Oxygen Contamination in Nickel Potassium Fluoride (KNiF₃)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nickel potassium fluoride (KNiF₃). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize oxygen contamination during your experiments, ensuring the synthesis of high-purity KNiF₃ with desired material properties.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and handling of KNiF₃.

Issue 1: Unexpected color or poor crystallinity in the final KNiF₃ product.

  • Question: My synthesized KNiF₃ powder is not the expected color (e.g., brownish or off-white instead of a uniform pale green) and the X-ray diffraction (XRD) pattern shows broad peaks or the presence of impurity phases. Could this be due to oxygen contamination?

  • Answer: Yes, discoloration and poor crystallinity are strong indicators of oxygen contamination. Oxygen can be incorporated into the perovskite lattice, forming oxyfluoride species or separate oxide phases (e.g., NiO), which disrupt the crystal structure and alter the material's optical properties. The presence of additional peaks in the XRD pattern corresponding to nickel oxide or other potassium nickel oxyfluorides would confirm this.

Issue 2: Inconsistent magnetic or electronic properties of synthesized KNiF₃.

  • Question: I'm observing significant variations in the magnetic susceptibility and electronic conductivity of my KNiF₃ samples from batch to batch, even though I'm following the same synthesis protocol. What could be the cause?

  • Answer: Oxygen defects in the KNiF₃ lattice can significantly alter its magnetic and electronic properties.[1] Oxygen impurities can disrupt the Ni-F-Ni superexchange pathways, which are crucial for the material's magnetic ordering. This can lead to a decrease in the Néel temperature and changes in the overall magnetic moment. Similarly, the presence of oxygen can introduce charge carriers or create localized states within the bandgap, affecting the electronic conductivity. Inconsistent levels of oxygen contamination between batches will lead to these observed variations in physical properties.

Issue 3: Difficulty in achieving a pure KNiF₃ phase during solid-state synthesis.

  • Question: During the solid-state synthesis of KNiF₃ from KF and NiF₂ precursors, I'm consistently finding unreacted precursors or impurity phases in my final product, despite using stoichiometric amounts and high reaction temperatures. What could be going wrong?

  • Answer: This issue can often be traced back to the purity of your precursors and the integrity of your inert atmosphere setup.

    • Precursor Purity: Commercially available KF and NiF₂ can contain adsorbed water or hydroxide impurities. At high temperatures, these can act as a source of oxygen, leading to the formation of stable oxides that are difficult to convert to the desired fluoride phase. It is crucial to use high-purity, anhydrous precursors or to purify them before use.

    • Inert Atmosphere: Even small leaks in your glovebox or tube furnace setup can introduce enough oxygen to cause side reactions. A common issue is the presence of microscopic leaks in seals, gloves, or gas lines.

Frequently Asked Questions (FAQs)

1. What are the primary sources of oxygen contamination when working with KNiF₃?

The most common sources of oxygen contamination include:

  • Atmospheric Leaks: Breaches in the integrity of your glovebox or Schlenk line, such as worn seals, punctured gloves, or loose fittings.

  • Impure Inert Gas: Using an inert gas (argon or nitrogen) with a high oxygen or moisture content.

  • Contaminated Precursors: Using potassium fluoride (KF) or nickel fluoride (NiF₂) precursors that have adsorbed moisture or contain oxide impurities. KF is particularly hygroscopic and can undergo hydrolysis to form potassium hydroxide and hydrofluoric acid.[2][3][4][5]

  • Improper Handling: Inadequate purging of the antechamber when introducing materials into a glovebox, or improper transfer techniques using a Schlenk line.

  • Outgassing: The release of adsorbed oxygen and water from glassware, spatulas, or other equipment used in the synthesis.

2. How can I purify my KF and NiF₂ precursors to remove oxygen-containing impurities?

For KF, which is highly hygroscopic, it is recommended to dry it under vacuum at a temperature above 150 °C for several hours before transferring it to an inert atmosphere. For NiF₂, which is less reactive with water at room temperature, drying under vacuum at a slightly elevated temperature (e.g., 100-120 °C) is typically sufficient. For the highest purity, precursors can be sublimed or recrystallized under controlled conditions.

3. What is an acceptable level of oxygen in the inert atmosphere for KNiF₃ synthesis?

While there is no universally agreed-upon threshold for KNiF₃, for high-quality single crystals or thin films of perovskite materials, it is generally recommended to maintain an inert atmosphere with oxygen and water levels below 1 ppm. For powder synthesis, levels below 10 ppm are often acceptable, but lower levels will consistently yield higher purity products.

4. How can I detect and quantify oxygen contamination in my KNiF₃ samples?

Several techniques can be used to detect and quantify oxygen contamination:

  • X-ray Photoelectron Spectroscopy (XPS): This is a surface-sensitive technique that can directly detect the presence of oxygen and provide information about its chemical state (e.g., in oxides or oxyfluorides).

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with a scanning electron microscope (SEM), EDS can provide elemental analysis and mapping, revealing the presence and distribution of oxygen in your sample.

  • Inert Gas Fusion: This is a bulk analysis technique where the sample is melted in a graphite crucible in an inert gas stream. The oxygen in the sample reacts to form CO and CO₂, which can be quantified using an infrared detector.

  • X-ray Diffraction (XRD): While not directly detecting oxygen, the presence of impurity phases like NiO in the XRD pattern is a clear indication of significant oxygen contamination. Changes in the lattice parameter of KNiF₃ can also suggest the incorporation of oxygen into the crystal structure.

Quantitative Data on Oxygen Contamination

The following tables summarize the potential effects of oxygen contamination on the properties of perovskite fluorides, based on data from KNiF₃ and similar materials.

Table 1: Effect of Oxygen Contamination on KNiF₃ Material Properties

PropertyEffect of Increased Oxygen Contamination
Crystal Structure Formation of NiO or KNiOₓF₃₋ₓ impurity phases. Increase in lattice parameter.[6]
Magnetic Properties Decrease in Néel temperature. Broadening of magnetic transitions. Reduction in magnetic susceptibility.[1]
Electronic Properties Increase in electronic conductivity due to the introduction of charge carriers.
Optical Properties Change in color from pale green to brownish/off-white. Broadening of absorption bands.

Experimental Protocols

Protocol 1: Solid-State Synthesis of KNiF₃ under Inert Atmosphere

This protocol describes the synthesis of polycrystalline KNiF₃ from KF and NiF₂ precursors using a solid-state reaction method.

1. Precursor Preparation (perform inside a glovebox): a. Dry high-purity KF (99.9% or higher) under vacuum at 150 °C for at least 4 hours. b. Dry high-purity NiF₂ (99.9% or higher) under vacuum at 120 °C for at least 4 hours. c. Allow the precursors to cool to room temperature under vacuum before transferring them into an argon-filled glovebox.

2. Mixing and Pelletizing (perform inside a glovebox): a. Weigh stoichiometric amounts of the dried KF and NiF₂. b. Thoroughly grind the precursors together in an agate mortar and pestle for at least 30 minutes to ensure homogeneous mixing. c. Press the mixed powder into a pellet using a hydraulic press (approximately 1-2 tons of pressure).

3. Reaction: a. Place the pellet in an alumina or platinum crucible. b. Transfer the crucible into a tube furnace that has been purged with high-purity argon. c. Heat the sample to 800 °C at a rate of 5 °C/min and hold for 12 hours. d. Cool the sample to room temperature at a rate of 5 °C/min.

4. Post-Synthesis Handling (perform inside a glovebox): a. Transfer the crucible back into the glovebox. b. Grind the pellet into a fine powder. c. Store the KNiF₃ powder in a sealed vial inside the glovebox.

Visualizations

Experimental Workflow for KNiF₃ Synthesis

experimental_workflow Experimental Workflow for KNiF₃ Synthesis cluster_glovebox Inside Glovebox (Ar atmosphere) cluster_furnace Tube Furnace (Ar flow) precursor_prep 1. Precursor Preparation (Drying of KF and NiF₂) mixing 2. Mixing & Grinding (Stoichiometric amounts) precursor_prep->mixing pelletizing 3. Pelletizing mixing->pelletizing reaction 4. Solid-State Reaction (800°C, 12h) pelletizing->reaction Transfer in sealed container post_handling 5. Post-Synthesis Handling (Grinding and Storage) reaction->post_handling Transfer back to glovebox

Caption: Workflow for the solid-state synthesis of KNiF₃.

Troubleshooting Decision Tree for Oxygen Contamination

troubleshooting_tree Troubleshooting Oxygen Contamination start Problem: Suspected Oxygen Contamination in KNiF₃ check_xrd Analyze XRD Data start->check_xrd impurity_phases Impurity phases (e.g., NiO) detected? check_xrd->impurity_phases check_atmosphere Check Inert Atmosphere System leak_test Perform Leak Test on Glovebox/Schlenk Line check_atmosphere->leak_test purify_gas Check Inert Gas Purity (Consider purifier) check_atmosphere->purify_gas review_handling Review Handling Procedures (e.g., antechamber purging) check_atmosphere->review_handling check_precursors Evaluate Precursors dry_precursors Dry Precursors Under Vacuum Before Use check_precursors->dry_precursors impurity_phases->check_atmosphere Yes impurity_phases->check_precursors No success Problem Resolved leak_test->success purify_gas->success dry_precursors->success review_handling->success

Caption: Decision tree for troubleshooting oxygen contamination.

References

Technical Support Center: Optimization of Ball Milling for KNiF₃ Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ball milling for the synthesis of the perovskite fluoride KNiF₃.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using ball milling for KNiF₃ synthesis?

A1: Ball milling, a mechanochemical method, offers a green and efficient alternative to traditional synthesis routes like solvothermal methods.[1][2][3][4] It is a solvent-free, one-step process that can be performed at room temperature, reducing hazardous waste and energy consumption.[1][2][3][4] The atom economy of this process can be as high as 100% as all atoms of the reactants can be converted into the final product.[3]

Q2: What are the typical starting materials for the mechanochemical synthesis of KNiF₃?

A2: The synthesis of KNiF₃ via ball milling typically starts with a stoichiometric mixture of potassium fluoride (KF) and nickel(II) fluoride (NiF₂).

Q3: What is a Process Control Agent (PCA) and should I use one for KNiF₃ synthesis?

A3: A Process Control Agent (PCA) is a substance added during milling to reduce the effects of cold welding and agglomeration, control the powder's temperature, and in some cases, tune the morphology and reactivity of the final product.[5] While often a liquid, the synthesis of KNiF₃ has been successfully performed via dry milling without a PCA.[1][2][3][4] The use of a PCA would need to be carefully considered, as it could introduce impurities or alter the reaction pathway.

Q4: How do the key ball milling parameters affect the synthesis of KNiF₃?

A4: The primary parameters—milling speed, milling time, and ball-to-powder ratio (BPR)—are critical in determining the final product's characteristics.[2][6]

  • Milling Speed (RPM): Higher speeds increase the kinetic energy of the impacts, which can accelerate the reaction rate.[6] However, excessively high speeds can lead to pinning of the powder to the jar walls and increased wear and contamination.[6]

  • Milling Time: This parameter is crucial for reaction completion. Insufficient time may result in an incomplete reaction with unreacted precursors, while excessive milling can lead to the formation of undesired secondary phases or structural defects.[1][7] For KNiF₃, longer milling times have been shown to favor the formation of the K₂NiF₄ phase.[1][2][3][4]

  • Ball-to-Powder Ratio (BPR): A higher BPR generally increases the milling energy and efficiency, leading to faster particle size reduction and reaction completion.[6][8] However, an optimal BPR exists for specific materials and mill configurations, and simply maximizing the ratio may not always yield the best results.[9]

Troubleshooting Guide

Problem 1: My final product contains unreacted KF and NiF₂.

  • Possible Cause: Incomplete reaction due to insufficient milling energy or time.

  • Solution:

    • Increase Milling Time: The reaction between the precursor salts requires a certain duration to go to completion. A study on KNiF₃ synthesis showed the clear presence of the desired crystalline phase after 3 to 6 hours of milling.[1] If your milling time is shorter, try extending it incrementally.

    • Increase Milling Speed: Higher rotational speeds impart more energy into the system, which can drive the reaction more effectively.[6] Ensure you do not exceed the operational limits of your equipment.

    • Increase Ball-to-Powder Ratio (BPR): A higher BPR increases the number of collisions and the overall energy of the milling process.[8] This can enhance the reaction rate.

Problem 2: XRD analysis shows the presence of K₂NiF₄ in my KNiF₃ product.

  • Possible Cause: Excessive milling time.

  • Solution:

    • Optimize Milling Time: Research indicates that for KNiF₃, the formation of the K₂NiF₄ phase becomes more prominent with longer milling durations.[1][2][3][4] The highest yield of KNiF₃ was observed at 3 hours of milling, with the K₂NiF₄ phase becoming more relevant at 6 and 12 hours.[1] It is recommended to perform a time-dependent study to find the optimal window for phase-pure KNiF₃ formation in your specific setup.

Problem 3: The particle size of the synthesized KNiF₃ powder is too large or inconsistent.

  • Possible Cause: Inefficient milling, agglomeration of particles, or non-optimized parameters.

  • Solution:

    • Adjust Milling Parameters: A higher milling speed and BPR, along with a sufficiently long milling time, will generally lead to a reduction in particle size.[6][10]

    • Use Smaller Milling Media: Smaller balls can improve mixing and lead to a more uniform particle size reduction, which is crucial for chemical synthesis.[6]

    • Consider a Process Control Agent (PCA): Although not always necessary for this specific synthesis, a small amount of a PCA like ethanol or hexane can be used in wet milling to prevent agglomeration and achieve a more uniform particle size distribution.[6] This would require a subsequent drying step.

Problem 4: I am concerned about contamination from the milling jar and media.

  • Possible Cause: High-energy impacts causing wear and tear on the milling components.[11][12]

  • Solution:

    • Material Selection: Use milling jars and balls made of highly durable and wear-resistant materials, such as tungsten carbide or zirconia.[11][13] The material of the milling media should be harder than the material being milled.

    • Avoid Excessive Speed: Very high milling speeds can accelerate wear.[6] Operate within the recommended speed range for your equipment and materials.

    • Post-Synthesis Cleaning: If minor contamination is suspected, acid washing or other purification steps may be necessary, depending on the nature of the contaminant and the requirements of the final application.

Data Presentation

Table 1: Summary of Ball Milling Parameters for KNiF₃ Synthesis

ParameterValue/RangeOutcome/ObservationSource
Milling Time 3 hoursHighest production of KNiF₃ observed.[1]
6 hoursKNiF₃ is the main product, but K₂NiF₄ phase starts to become more relevant.[1][2][3][4]
12 hoursIncreased formation of the K₂NiF₄ crystalline phase.[1][3]
Rotational Speed Constant (specific value not detailed)Effective for synthesis.[1][2][4]
Synthesis Type Solvent-free, dry millingSuccessful synthesis of KNiF₃.[1][2][3][4]

Table 2: General Influence of Ball Milling Parameters on Product Characteristics

ParameterEffect of IncreasePotential Issues with Excessive Increase
Milling Speed Faster particle size reduction, increased reaction rate.[6][10]Increased contamination, powder pinning to walls, material degradation.[6]
Milling Time Increased reaction completion, smaller crystallite size.[7][8]Formation of secondary phases, amorphization, particle agglomeration.[1][7][12]
Ball-to-Powder Ratio Increased milling efficiency, faster reaction.[8][9]May not be optimal beyond a certain point, can increase wear.[9]

Experimental Protocols

1. Mechanochemical Synthesis of KNiF₃

This protocol is based on methodologies described for the synthesis of KNiF₃ and related perovskites.[1][2][3][4]

  • Materials:

    • Potassium fluoride (KF), anhydrous

    • Nickel(II) fluoride (NiF₂), anhydrous

  • Equipment:

    • Planetary ball mill

    • Tungsten carbide or zirconia milling jar and balls

  • Procedure:

    • Ensure the milling jar and balls are thoroughly cleaned and dried to prevent contamination.

    • In an inert atmosphere (e.g., a glovebox) to prevent moisture absorption, weigh stoichiometric amounts of KF and NiF₂.

    • Load the powder mixture and the milling balls into the milling jar. A typical ball-to-powder weight ratio to start with is 10:1 or 15:1.[8][13]

    • Seal the jar securely.

    • Place the jar in the planetary ball mill.

    • Set the desired milling parameters. Based on literature, a rotational speed of 400-600 rpm can be a starting point.

    • Begin the milling process. It is advisable to run a time-course experiment, with samples taken at intervals such as 1, 3, 6, and 12 hours to determine the optimal milling time for your setup.[1]

    • After milling, open the jar in an inert atmosphere and carefully collect the powdered product.

2. Characterization of Synthesized KNiF₃

  • X-Ray Diffraction (XRD): This is the primary technique to verify the crystalline phase of the product.

    • Analyze the collected powder using a powder X-ray diffractometer.

    • Compare the resulting diffraction pattern with the standard pattern for cubic KNiF₃ (e.g., JCPDS: 21-1002) to confirm its formation.[1]

    • Identify any peaks corresponding to unreacted precursors or secondary phases like K₂NiF₄.

  • Scanning Electron Microscopy (SEM):

    • Use SEM to investigate the morphology and particle size of the synthesized KNiF₃ powder. This can reveal the degree of agglomeration and the general shape of the particles.[2][3]

Visualizations

G Troubleshooting Workflow for KNiF3 Synthesis start Start: XRD Analysis of Product check_phase Is KNiF3 the major phase? start->check_phase unreacted Issue: Unreacted Precursors (KF, NiF2) check_phase->unreacted No secondary_phase Issue: Secondary Phase Present (K2NiF4) check_phase->secondary_phase Partially (K2NiF4 present) phase_pure Product is Phase-Pure KNiF3 check_phase->phase_pure Yes action_increase_energy Action: 1. Increase Milling Time 2. Increase Milling Speed 3. Increase BPR unreacted->action_increase_energy action_reduce_time Action: Reduce Milling Time secondary_phase->action_reduce_time check_morphology Check SEM for Particle Size and Agglomeration phase_pure->check_morphology morphology_ok Morphology is Acceptable check_morphology->morphology_ok Yes morphology_issue Issue: Large or Agglomerated Particles check_morphology->morphology_issue No end End morphology_ok->end action_morphology Action: 1. Increase Speed/BPR 2. Use smaller milling media 3. Consider wet milling (PCA) morphology_issue->action_morphology action_increase_energy->start Re-synthesize action_reduce_time->start Re-synthesize action_morphology->start Re-synthesize

Caption: Troubleshooting workflow for KNiF₃ synthesis.

G Ball Milling Parameters vs. Product Characteristics cluster_params Input Parameters cluster_effects Physical Effects cluster_outcomes Product Characteristics speed Milling Speed energy Impact Energy & Frequency speed->energy Increases time Milling Time time->energy Increases Duration purity Phase Purity (KNiF3 vs K2NiF4) time->purity Affects (Optimal Window) bpr Ball-to-Powder Ratio bpr->energy Increases pca PCA (Wet/Dry) agglom Agglomeration pca->agglom Reduces temp Temperature energy->temp Increases energy->purity Drives Reaction size Particle Size energy->size Reduces cryst Crystallinity / Defects energy->cryst Reduces/Increases Defects temp->purity Can Influence agglom->size Affects Distribution

Caption: Relationship between milling parameters and product characteristics.

References

KNiF₃ Catalysis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the catalytic activity of KNiF₃ perovskite. This resource is designed for researchers, scientists, and professionals in drug development and other catalytic fields. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, characterization, and testing of KNiF₃ catalysts.

Table 1: Troubleshooting Common Issues in KNiF₃ Catalysis

IssuePotential Cause(s)Recommended Solutions
Synthesis & Characterization
Low product yield during synthesis.Incomplete reaction, improper temperature control, precursor impurities.Ensure high-purity precursors. Optimize reaction time and temperature based on the chosen synthesis method (e.g., solvothermal, mechanochemical).[1][2][3]
Formation of secondary phases (e.g., K₂NiF₄).Non-stoichiometric precursor ratios, prolonged reaction times in mechanochemical synthesis.[3]Use precise stoichiometric amounts of precursors. Optimize milling time; shorter durations may favor the pure perovskite phase.[3]
Broad or noisy peaks in XRD analysis.Poor crystallinity, small crystallite size, instrument misalignment.Increase calcination temperature or time to improve crystallinity. Verify instrument calibration. Note that nanocrystalline materials will inherently have broader peaks.[4]
Inconsistent particle size or morphology in SEM images.Inhomogeneous reaction conditions, agglomeration of particles.Ensure uniform heating and stirring during synthesis. Sonication can be used to disperse particles before analysis.
Catalytic Performance
Low catalytic activity.Poor dispersion of the catalyst, presence of impurities, catalyst deactivation.Ensure the catalyst is well-dispersed on the support or in the reaction medium. Check for and eliminate potential poisons in the reactants or solvent.[5][6]
Catalyst deactivation over time.Sintering of particles at high temperatures, coking (carbon deposition), poisoning by impurities.[5][6]Operate at the lowest effective temperature. Consider using a support material to improve thermal stability. Pre-treat reactants to remove potential poisons.
Poor selectivity for the desired product.Non-optimal reaction conditions (temperature, pressure), presence of non-selective active sites.Systematically vary reaction parameters to find the optimal conditions. Surface modification or doping can be used to block non-selective sites.
Irreproducible catalytic results.Variations in catalyst synthesis, inconsistent pre-treatment of the catalyst, changes in reactant purity.Standardize the synthesis and pre-treatment protocols. Use reactants from the same batch or of the same high purity for all experiments.

Frequently Asked Questions (FAQs)

Synthesis and Material Properties

  • Q1: What are the common methods for synthesizing KNiF₃? A1: KNiF₃ can be synthesized through various methods, including solid-state reaction, hydrothermal/solvothermal processes, mechanochemical synthesis, and refluxing.[1][3][7][8] The choice of method can influence the particle size, morphology, and surface properties of the resulting catalyst.[1]

  • Q2: How can I enhance the catalytic activity of my KNiF₃? A2: A common strategy is doping the perovskite structure. For instance, doping with cobalt has been shown to significantly enhance the electrocatalytic activity of KNiF₃ for the Oxygen Evolution Reaction (OER).[9] This is attributed to the modification of the electronic structure and the creation of more active sites.

  • Q3: What is the expected crystal structure of KNiF₃? A3: KNiF₃ typically crystallizes in a cubic perovskite structure with the Pm-3m space group.[10] This can be confirmed using X-ray Diffraction (XRD).

Characterization

  • Q4: Which characterization techniques are essential for KNiF₃ catalysts? A4: Key techniques include X-ray Diffraction (XRD) to confirm the crystal structure and phase purity, Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to analyze morphology and particle size, and X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and oxidation states of the surface atoms.[1][11]

  • Q5: My XRD pattern for KNiF₃ shows an additional peak. What could this be? A5: In some synthesis methods, particularly mechanochemical synthesis with longer milling times, a secondary phase of K₂NiF₄ can form.[3] It is also possible that unreacted precursors or impurities are present.

  • Q6: How can I interpret the XPS data for my doped KNiF₃? A6: XPS can confirm the presence of the dopant and its oxidation state. For example, in Co-doped KNiF₃, you would analyze the Co 2p region of the spectrum to identify the oxidation state of cobalt, which is crucial for its catalytic activity.[9] Be mindful of proper calibration and potential for X-ray induced sample damage.[12]

Catalytic Applications and Troubleshooting

  • Q7: For which reactions has KNiF₃ shown catalytic potential? A7: KNiF₃ has demonstrated notable potential as an electrocatalyst, particularly for the Oxygen Evolution Reaction (OER).[9] Its properties also suggest potential for other redox reactions, though these are less explored.

  • Q8: My KNiF₃ catalyst shows high initial activity but deactivates quickly. What are the likely causes? A8: Rapid deactivation can be due to several factors, including poisoning of active sites by impurities in the reactants, thermal degradation (sintering) if the reaction is run at high temperatures, or fouling, where the catalyst surface is blocked by reaction byproducts or coke.[5][6]

  • Q9: Can a deactivated KNiF₃ catalyst be regenerated? A9: Regeneration is often possible, depending on the cause of deactivation. For deactivation by coking, controlled oxidation can burn off the carbon deposits. For poisoning, a chemical wash might remove the adsorbed poison. Thermal degradation is generally irreversible.[5]

Enhancing Catalytic Activity: A Case Study of Co-doped KNiF₃ for OER

Doping KNiF₃ with cobalt is an effective method to enhance its electrocatalytic performance for the Oxygen Evolution Reaction (OER). The introduction of cobalt modifies the electronic structure and creates more favorable active sites.

Table 2: Performance Comparison of KNiF₃ and Co-doped KNiF₃ for OER [9]

CatalystOverpotential @ 10 mA/cm² (mV vs. RHE)Tafel Slope (mV/dec)
KNiF₃460112
KNi₀.₈Co₀.₂F₃31049

Experimental Protocols

Solvothermal Synthesis of KNi₀.₈Co₀.₂F₃

This protocol is adapted from the synthesis of Co-doped KNiF₃ for OER applications.[9]

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of NiCl₂·6H₂O and CoCl₂·6H₂O (for a total of 1 mmol, with a Ni:Co molar ratio of 4:1) in 15 mL of ethylene glycol.

    • In a separate beaker, dissolve 3 mmol of KF in 15 mL of ethylene glycol.

  • Reaction:

    • Add the KF solution dropwise to the nickel and cobalt chloride solution under vigorous stirring.

    • Transfer the resulting mixture to a 50 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it at 200°C for 12 hours.

  • Product Recovery:

    • Allow the autoclave to cool to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and solvent.

    • Dry the final product in a vacuum oven at 60°C overnight.

Catalyst Characterization
  • X-ray Diffraction (XRD):

    • Prepare a powder sample of the synthesized catalyst.

    • Mount the sample on a zero-background holder.

    • Collect the diffraction pattern, typically over a 2θ range of 20-80°, using Cu Kα radiation.

    • Compare the resulting pattern with standard diffraction patterns (e.g., from the JCPDS database) to confirm the perovskite phase and identify any impurities.

  • Scanning Electron Microscopy (SEM):

    • Disperse a small amount of the catalyst powder onto a carbon tape mounted on an SEM stub.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.

    • Image the sample at various magnifications to observe the particle morphology and size distribution.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Mount the powder sample on a sample holder using double-sided tape.

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform high-resolution scans for the elements of interest (e.g., Ni 2p, Co 2p, F 1s, K 2p) to determine their oxidation states and chemical environment.

Electrochemical Testing for Oxygen Evolution Reaction (OER)
  • Electrode Preparation:

    • Prepare a catalyst ink by dispersing 5 mg of the catalyst powder in a solution containing 950 µL of isopropanol and 50 µL of Nafion solution (5 wt%).

    • Sonicate the mixture for at least 30 minutes to form a homogeneous dispersion.

    • Drop-cast a specific volume (e.g., 10 µL) of the ink onto a glassy carbon electrode and allow it to dry at room temperature.

  • Electrochemical Measurements:

    • Use a three-electrode setup with the prepared catalyst as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

    • Perform the measurements in a 1 M KOH electrolyte solution.

    • Record linear sweep voltammetry (LSV) curves at a scan rate of 5 mV/s to evaluate the OER activity.

    • Measure electrochemical impedance spectroscopy (EIS) to analyze the charge transfer resistance.

    • Conduct chronopotentiometry or chronoamperometry to assess the long-term stability of the catalyst.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_testing Electrochemical Testing precursors Precursors (NiCl₂, CoCl₂, KF) mixing Mixing in Ethylene Glycol precursors->mixing solvothermal Solvothermal Reaction (200°C, 12h) mixing->solvothermal recovery Washing & Drying solvothermal->recovery product KNi₀.₈Co₀.₂F₃ Powder recovery->product xrd XRD product->xrd sem SEM product->sem xps XPS product->xps ink Catalyst Ink Preparation product->ink electrode Electrode Fabrication ink->electrode lsv LSV for Activity electrode->lsv stability Stability Test electrode->stability performance Catalytic Performance Data lsv->performance

Caption: Experimental workflow for synthesis, characterization, and testing of Co-doped KNiF₃.

enhancement_strategy cluster_mechanism Underlying Mechanisms start Goal: Enhance Catalytic Activity of KNiF₃ strategy Strategy: B-site Doping start->strategy dopant Select Dopant (e.g., Cobalt) strategy->dopant synthesis Synthesize Doped Perovskite (KNi₁₋ₓCoₓF₃) dopant->synthesis mechanism Mechanism of Enhancement synthesis->mechanism leads to outcome Improved Catalytic Performance (e.g., lower OER overpotential) mechanism->outcome results in m1 Modification of Electronic Structure m2 Creation of More Active Sites m3 Enhanced Conductivity

Caption: Logical relationship for enhancing KNiF₃ catalytic activity via doping.

References

strategies to improve the purity of mechanochemically synthesized KNiF3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the purity of mechanochemically synthesized KNiF3.

Frequently Asked Questions (FAQs)

Q1: What is the primary impurity phase observed during the mechanochemical synthesis of KNiF3?

A1: The main crystalline impurity phase encountered is K2NiF4.[1][2][3][4] Its formation is primarily influenced by the milling time.

Q2: What is the optimal milling time to maximize the yield of KNiF3 while minimizing impurities?

A2: The highest production of the desired KNiF3 phase is typically observed after 3 hours of milling.[1][3] Longer milling durations, such as 6 and 12 hours, lead to a more significant formation of the K2NiF4 impurity.[1][3][4]

Q3: What are the recommended precursors and their preparation steps?

A3: An equimolar mixture of potassium fluoride (KF) and nickel fluoride (NiF2) is commonly used.[1] It is critical to dry the precursors to eliminate any hydration water, which can be achieved by vacuum drying at 120°C for 24 hours.[1]

Q4: What are the key milling parameters that influence the reaction?

A4: The primary parameters include milling time, rotational speed, media filling ratio, and powder filling ratio.[1] These factors collectively determine the kinetic energy supplied to the reaction.[1]

Q5: How can I confirm the purity of my synthesized KNiF3?

A5: X-ray Diffraction (XRD) is the primary technique used to identify the crystalline phases present in the final product, allowing for the detection of KNiF3 and any K2NiF4 impurity.[1][2] X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) can provide further information on the chemical composition and morphology of the product.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant presence of K2NiF4 impurity in XRD pattern. Milling time is too long.Reduce the milling time. The optimal duration for maximizing KNiF3 is around 3 hours.[1][3]
Unreacted precursors (KF, NiF2) detected in the product. Insufficient milling energy or time.Increase the milling time incrementally towards 3 hours. Ensure other milling parameters like rotational speed and ball-to-powder ratio are optimized to provide sufficient kinetic energy.
Inconsistent or poor reaction yield. Presence of moisture in precursors.Ensure precursors are thoroughly dried before use, for example, by vacuum drying at 120°C for 24 hours.[1]
Non-optimal filling ratios.Adjust the media and powder filling ratios. Optimal literature values are typically 0.3-0.5 for the media filling ratio and 0.5-1.0 for the powder filling ratio.[1]
Overheating of the milling jar. Continuous milling without breaks.Implement a milling procedure with rest intervals to prevent excessive temperature increases. A suggested cycle is 15 minutes of milling followed by a 1-minute rest.[1]

Experimental Protocols

Detailed Methodology for Mechanochemical Synthesis of KNiF3

This protocol is based on a successful reported synthesis of KNiF3.

1. Precursor Preparation:

  • Weigh equimolar amounts of potassium fluoride (KF) and nickel fluoride (NiF2).

  • Dry the precursors under vacuum at 120°C for 24 hours to remove any residual water.[1]

2. Milling Setup:

  • Milling Jars and Media: Use 50 mL zirconia jars with 39 zirconia grinding balls (8 mm diameter).[1]

  • Loading: Place the dried, equimolar precursor mixture into the milling jar.

  • Milling Parameters:

    • Rotational Speed: 350 rpm[1]

    • Milling Time: 3 hours (for optimal KNiF3 purity)[1][3]

    • Milling Cycle: 15 minutes of clockwise rotation, followed by a 1-minute rest, then 15 minutes of anti-clockwise rotation. Repeat this cycle for the total duration.[1]

3. Product Recovery:

  • After milling, carefully open the jars in a controlled environment (e.g., a glovebox, if sensitive to atmosphere) and collect the powdered product.

4. Characterization:

  • Analyze the phase purity of the synthesized powder using X-ray Diffraction (XRD). The standard diffraction pattern for KNiF3 is JCPDS: 21-1002.[1][3]

Quantitative Data

Milling Time (hours) Observed Phases Relative Purity of KNiF3
3KNiF3 (major), K2NiF4 (almost negligible)Highest
6KNiF3, K2NiF4 (more relevant peaks)Decreased
12KNiF3, K2NiF4 (significant peaks)Lowest

This table is a summary of findings from the literature, indicating the trend of impurity formation with increasing milling time.[1][3][4]

Visualizations

experimental_workflow cluster_prep 1. Precursor Preparation cluster_milling 2. Mechanochemical Synthesis cluster_analysis 3. Product Analysis precursors Equimolar KF & NiF2 drying Vacuum Dry @ 120°C for 24h precursors->drying milling Planetary Ball Mill drying->milling parameters 350 rpm 3 hours Zirconia Jars & Media product Synthesized KNiF3 Powder parameters->product xrd XRD Analysis product->xrd purity Phase Purity Assessment xrd->purity logical_relationship cluster_params Milling Parameters cluster_energy Process cluster_product Product Purity milling_time Milling Time kinetic_energy Kinetic Energy Input milling_time->kinetic_energy knif3 KNiF3 Purity milling_time->knif3 ~3 hours k2nif4 K2NiF4 Impurity milling_time->k2nif4 > 3 hours rot_speed Rotational Speed rot_speed->kinetic_energy fill_ratio Filling Ratios fill_ratio->kinetic_energy kinetic_energy->knif3 Optimal kinetic_energy->k2nif4 Excessive

References

Validation & Comparative

A Comparative Guide to the Characterization of KNiF₃: XRD vs. XPS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of material properties is paramount. This guide provides a detailed comparison of two key analytical techniques, X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS), in the characterization of the perovskite material Potassium Nickel Fluoride (KNiF₃). Experimental data, detailed protocols, and a comparison with alternative techniques are presented to aid in the selection of appropriate analytical methods.

Introduction to KNiF₃ and its Characterization

KNiF₃ is a perovskite-structured material that has garnered interest for its magnetic and optical properties. Accurate characterization of its crystal structure, elemental composition, and chemical states is crucial for its application in various fields. XRD and XPS are powerful techniques that provide complementary information about the material's bulk and surface properties, respectively.

X-ray Diffraction (XRD) Analysis of KNiF₃

XRD is a non-destructive technique primarily used to determine the crystallographic structure of a material. It provides information on phase purity, lattice parameters, and crystallite size.

Experimental Protocol for Powder XRD

A typical experimental setup for the powder XRD analysis of KNiF₃ is as follows:

  • Sample Preparation: A small amount of the KNiF₃ powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted on a sample holder, ensuring a flat and uniform surface.

  • Instrument Parameters: The analysis is performed using a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

  • Data Collection: The diffractogram is typically recorded in the 2θ range of 20° to 80° with a step size of 0.02° and a scan speed of 1°/min.

  • Data Analysis: The obtained diffraction pattern is compared with standard diffraction patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. The JCPDS card number for cubic KNiF₃ is 21-1002.[1] Phase identification, lattice parameter calculation, and crystallite size estimation (using the Scherrer equation) are performed using appropriate software.

XRD Data for KNiF₃

The analysis of the XRD pattern of a synthesized KNiF₃ sample confirms its cubic perovskite structure. The diffraction peaks can be indexed to the Pm-3m space group.

2θ (Observed)d-spacing (Å)(hkl)Lattice Parameter 'a' (Å)
28.543.125(110)4.419
40.782.211(200)4.422
50.541.804(211)4.420
59.141.561(220)4.415
67.041.395(310)4.410

Note: The lattice parameter 'a' is calculated for each peak and an average value is determined. The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

X-ray Photoelectron Spectroscopy (XPS) Analysis of KNiF₃

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Experimental Protocol for XPS

A representative experimental procedure for the XPS analysis of KNiF₃ is outlined below:

  • Sample Preparation: A small amount of the KNiF₃ powder is mounted on a sample holder using double-sided adhesive tape.

  • Instrument Parameters: The analysis is performed in an ultra-high vacuum (UHV) system equipped with a monochromatic Al Kα X-ray source (hν = 1486.6 eV).

  • Data Collection: A survey scan is first acquired to identify the elements present on the surface. High-resolution spectra are then recorded for the K 2p, Ni 2p, F 1s, C 1s, and O 1s core levels. The adventitious carbon C 1s peak at 284.6 eV is used for binding energy calibration.[1]

  • Data Analysis: The high-resolution spectra are fitted with Gaussian-Lorentzian functions after Shirley background subtraction to determine the binding energies and atomic concentrations of the constituent elements.

XPS Data for KNiF₃

XPS analysis provides valuable information about the surface chemistry of KNiF₃.

ElementCore LevelBinding Energy (eV)Atomic Concentration (%)
K2p₃/₂292.722.5
Ni2p₃/₂855.820.1
F1s684.557.4

Note: The presence of a small amount of oxygen and carbon is often detected due to surface contamination.

Comparison of Characterization Techniques

While XRD and XPS are powerful tools for characterizing KNiF₃, other techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
XRD Crystal structure, phase purity, lattice parameters, crystallite size.Non-destructive, provides bulk information.Not sensitive to amorphous phases or surface chemistry.
XPS Elemental composition, chemical states, surface chemistry.Highly surface-sensitive (top 1-10 nm).Requires high vacuum, potential for X-ray induced sample damage.
Neutron Diffraction Precise determination of light element positions (e.g., Fluorine), magnetic structure.High penetration depth, sensitive to magnetic ordering.Requires a neutron source (e.g., nuclear reactor).
Raman Spectroscopy Vibrational modes, local structure, and symmetry.Non-destructive, high spatial resolution.Can be affected by fluorescence, weak signal for some materials.
UV-Vis Spectroscopy Electronic transitions, optical band gap.Simple and rapid analysis.Provides limited structural information.

Workflow and Logical Relationships

The characterization of KNiF₃ often follows a logical workflow, starting from synthesis and moving towards detailed structural and chemical analysis.

KNiF3_Characterization_Workflow cluster_synthesis Synthesis cluster_primary_char Primary Characterization cluster_secondary_char Secondary Characterization cluster_analysis Data Analysis & Interpretation Synthesis KNiF₃ Synthesis XRD XRD Analysis (Phase & Structure) Synthesis->XRD XPS XPS Analysis (Surface Chemistry) XRD->XPS OtherTech Alternative Techniques (Raman, UV-Vis, etc.) XRD->OtherTech DataAnalysis Comprehensive Material Understanding XPS->DataAnalysis OtherTech->DataAnalysis

KNiF₃ Characterization Workflow

Conclusion

The selection of characterization techniques for KNiF₃ should be guided by the specific research question. XRD is indispensable for confirming the crystalline phase and determining the bulk structural properties. XPS provides crucial insights into the surface composition and chemical states, which are vital for understanding the material's interaction with its environment and its performance in various applications. For a comprehensive understanding, a multi-technique approach, incorporating methods like neutron diffraction, Raman spectroscopy, and UV-Vis spectroscopy, is often necessary. This guide provides the foundational data and protocols to assist researchers in their characterization endeavors.

References

A Comparative Guide to the Magnetic Properties of KNiF₃: Experimental Data vs. Theoretical Models

Author: BenchChem Technical Support Team. Date: November 2025

Potassium nickel fluoride (KNiF₃) is a perovskite-structured material that serves as a quintessential model for studying three-dimensional Heisenberg antiferromagnetism. Its simple cubic crystal structure and well-defined magnetic interactions have made it a benchmark for both experimental investigation and theoretical validation. This guide provides a detailed comparison of the magnetic properties of KNiF₃ as determined through empirical measurements and computational modeling, offering researchers a consolidated view of the current state of understanding.

Data Presentation: A Side-by-Side Comparison

The magnetic characteristics of KNiF₃ are primarily defined by its magnetic ordering temperature (the Néel temperature, Tₙ), its magnetic structure below Tₙ, and the effective magnetic moment. The following table summarizes the values obtained from experimental work and various theoretical approaches.

Magnetic PropertyExperimental ValueTheoretical Value
Néel Temperature (Tₙ) 245.22 K[1]Theoretical prediction of Tₙ is highly dependent on the computational method. Standard Density Functional Theory (DFT) with the Generalized Gradient Approximation (GGA) tends to overestimate exchange coupling, leading to higher Tₙ predictions.[2] Conversely, methods like GGA+U can underestimate it.[2] More advanced methods like the Random Phase Approximation (RPA) have shown excellent agreement with experimental values for similar antiferromagnets.[3]
Magnetic Structure G-type Antiferromagnetic (AFM).[1] In this structure, each Ni²⁺ ion's magnetic moment is aligned antiparallel to its six nearest neighbors. The spins are oriented along the fourfold crystal axes.[1]Standard DFT calculations can struggle to predict the correct ground state. For instance, some calculations incorrectly predict a ferromagnetic (FM) ground state.[4] More sophisticated approaches, such as DFT+U, which account for strong electronic correlations, correctly identify KNiF₃ as an insulator and can predict the antiferromagnetic state.[5][6] The Heisenberg model is often used to describe the interactions leading to the G-type AFM order.[1]
Magnetic Moment The ordered magnetic moment for the Ni²⁺ ion is close to the theoretical spin-only value of 2 µB.DFT calculations within the Materials Project predict a total magnetization of 2.00 µB per formula unit for a ferromagnetic state.[4] DFT+U calculations can provide more accurate local magnetic moments, though they can also be overestimated depending on the parameters used.[6]

Experimental Protocols

The experimental data presented above are primarily derived from two key techniques: Neutron Diffraction and Magnetic Susceptibility Measurements.

1. Neutron Diffraction for Magnetic Structure Determination

Neutron diffraction is the definitive method for determining the arrangement of magnetic moments in a crystalline solid.[7][8]

  • Principle: Neutrons possess a magnetic dipole moment, allowing them to interact with the magnetic moments of atoms in a material. When a beam of neutrons is directed at a crystalline sample, it scatters from the atomic nuclei (nuclear scattering) and from the unpaired electrons that create the magnetic moments (magnetic scattering).[9]

  • Methodology:

    • A powdered or single-crystal sample of KNiF₃ is placed in a neutron beam.

    • Diffraction patterns are collected at temperatures both above and below the Néel temperature (Tₙ).

    • Above Tₙ, in the paramagnetic phase, the magnetic moments are disordered, and only nuclear scattering contributes to the sharp Bragg peaks.

    • Below Tₙ, the magnetic moments order into a repeating pattern. This new periodicity, often larger than the crystal unit cell, gives rise to new "magnetic" Bragg peaks in the diffraction pattern.[8]

    • By analyzing the positions and intensities of these magnetic peaks, the magnetic structure can be solved. For KNiF₃, the appearance of these peaks confirms its G-type antiferromagnetic ordering.[1]

2. Magnetic Susceptibility Measurement

Magnetic susceptibility (χ) measures how strongly a material becomes magnetized in an applied magnetic field.[10][11] Its temperature dependence provides crucial information about the magnetic transition.

  • Principle: Magnetic susceptibility is defined as the ratio of the induced magnetization (M) to the applied magnetic field strength (H), i.e., χ = M/H.[12] For an antiferromagnet, χ exhibits a characteristic peak at the Néel temperature.

  • Methodology (using a SQUID Magnetometer):

    • A small, precisely weighed sample of KNiF₃ is placed in the magnetometer.

    • A weak, constant DC magnetic field is applied.

    • The sample's magnetization is measured as the temperature is slowly varied from above Tₙ (e.g., 300 K) to below Tₙ (e.g., 5 K).

    • The magnetic susceptibility (χ) is calculated at each temperature point.

    • The resulting plot of χ versus temperature shows a clear cusp or peak, the maximum of which is identified as the Néel temperature, Tₙ.[1] This technique is highly sensitive and provides a precise determination of the transition temperature.[12]

Visualization of the Comparison Workflow

The logical flow for validating theoretical models against experimental data for the magnetic properties of KNiF₃ can be visualized as follows.

G cluster_exp Experimental Investigation cluster_theory Theoretical Modeling cluster_results Determination of Properties cluster_compare Validation Process exp_start KNiF₃ Sample neutron Neutron Diffraction exp_start->neutron squid Magnetic Susceptibility exp_start->squid exp_props Experimental Properties: - Tₙ - Magnetic Structure - Magnetic Moment neutron->exp_props squid->exp_props theory_start KNiF₃ Crystal Structure dft DFT / DFT+U Calculations theory_start->dft heisenberg Heisenberg Model / Monte Carlo theory_start->heisenberg theory_props Theoretical Properties: - Tₙ - Magnetic Ground State - Magnetic Moment dft->theory_props heisenberg->theory_props comparison Comparison of Experimental vs. Theoretical exp_props->comparison theory_props->comparison validation Validation of Theoretical Models comparison->validation

Workflow for comparing KNiF₃ magnetic properties.

References

KNiF₃ vs. Other Perovskite Fluorides: A Comparative Guide for Battery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in energy storage and material science, the exploration of novel electrode materials is paramount for advancing battery technology. Among the candidates, perovskite fluorides, with their unique crystal structures, are gaining attention. This guide provides a detailed comparison of Potassium Nickel Fluoride (KNiF₃) against other perovskite fluorides, focusing on their potential for battery applications. The information is supported by available experimental data, detailed methodologies, and logical frameworks for understanding their function.

Introduction to Perovskite Fluorides in Batteries

Perovskite materials, characterized by the general formula ABX₃, are renowned for their diverse applications in fields like solar cells and catalysis. In the context of batteries, their framework structure can theoretically facilitate ion intercalation and de-intercalation, a fundamental process in rechargeable batteries. Transition metal perovskite fluorides are particularly interesting due to the high electronegativity of fluorine, which can lead to high energy densities. While research into fluoride perovskites for batteries is still emerging compared to their oxide counterparts, materials like KNiF₃ and NaFeF₃ are being investigated as potential cathode materials or as functional coatings.

Comparative Analysis of Electrochemical Performance

Direct comparative studies on the battery performance of KNiF₃ as a cathode material are limited in the currently available literature. However, we can draw comparisons with the more extensively studied Sodium Iron Fluoride (NaFeF₃) to understand the potential of this class of materials.

Table 1: Electrochemical Performance of NaFeF₃ as a Cathode Material

ParameterSodium-ion BatteryLithium-ion BatteryReference
Initial Specific Capacity 153 mAh g⁻¹ (at 0.2 A g⁻¹)183 mAh g⁻¹ (at 0.2 A g⁻¹)
197 mAh g⁻¹ (at 0.076 mA cm⁻²)-[1]
169 mAh g⁻¹-[2]
Cycling Stability 50% capacity retention after 200 cycles (at 0.2 A g⁻¹)52% capacity retention after 200 cycles (at 0.2 A g⁻¹)
Voltage Plateau ~3.0 V vs. Na⁺/Na2.8-3.1 V vs. Li⁺/Li

KNiF₃ Performance Insights:

While quantitative data for KNiF₃ as a standalone cathode is scarce, its application as a functional material in lithium-ion batteries has shown promise. In one study, a KNiF₃ protective layer was utilized as an artificial solid electrolyte interphase (SEI) for lithium metal anodes. This application demonstrated remarkable stability, with symmetric cells cycling for over 3000 hours. When coupled with a commercial LiFePO₄ (LFP) cathode, the KNiF₃-protected anode contributed to promoted cycling stability and rate capability.[3] This suggests that KNiF₃ possesses good ionic conductivity and stability, which are desirable properties for battery components.

Another study focused on Mn and Co co-doped KNiF₃ for supercapacitor applications reported a high specific capacity of 211 mAh g⁻¹ with 82% capacity retention at a high rate of 16 A g⁻¹.[4] Although this is for a supercapacitor, the high specific capacity demonstrates the electrochemical activity of the KNiF₃ structure.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of perovskite fluorides and the assembly of coin cells for electrochemical testing, based on common practices in the literature.

Solvothermal Synthesis of KNiF₃

This method involves the reaction of precursors in a solvent at elevated temperatures and pressures.

  • Precursor Preparation: Dissolve potassium fluoride (KF) in a minimal amount of distilled water. In a separate container, dissolve nickel chloride (NiCl₂) in ethanol.[5]

  • Mixing: Mix the two solutions in a Teflon-lined stainless-steel autoclave.[5]

  • Reaction: Heat the autoclave to 185°C and maintain this temperature for 16 hours.[5]

  • Product Recovery: After cooling, filter the precipitate and wash it with ethanol and an ethanol/water mixture.[5]

  • Drying: Dry the final product under vacuum at 90°C for 12 hours.[5]

Mechanochemical Synthesis of KNiF₃

This is a solvent-free method that uses mechanical energy to initiate the chemical reaction.

  • Precursor Mixing: Place equimolar amounts of KF and NiF₂ powders into a zirconia grinding jar with zirconia grinding balls.[6]

  • Milling: Mill the powders in a planetary ball mill for a specified time (e.g., 6 hours) to achieve the desired phase.[6]

  • Product Characterization: The resulting powder can be directly used after characterization by techniques like X-ray diffraction (XRD) to confirm the perovskite structure.[6]

Coin Cell Assembly for Electrochemical Testing

The following is a general procedure for assembling a 2032-type coin cell in an argon-filled glovebox.

  • Cathode Slurry Preparation:

    • Mix the active material (e.g., KNiF₃ or NaFeF₃), a conductive agent (like acetylene black or Super P carbon), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of typically 80:10:10.

    • Add a solvent (e.g., N-Methyl-2-pyrrolidone - NMP) and stir the mixture overnight to form a homogeneous slurry.

  • Electrode Casting:

    • Cast the slurry onto a current collector foil (e.g., aluminum for cathodes) using a doctor blade.

    • Dry the coated foil in a vacuum oven to remove the solvent.

  • Cell Assembly:

    • Punch out circular electrodes from the dried foil.

    • In an argon-filled glovebox, stack the components in the following order inside the coin cell case: cathode, separator soaked in electrolyte, lithium metal anode, spacer, and spring.

    • Crimp the coin cell to ensure it is hermetically sealed.

  • Electrochemical Measurements:

    • Perform galvanostatic charge-discharge cycling at various C-rates to evaluate specific capacity, rate capability, and cycling stability.

    • Use cyclic voltammetry (CV) to study the redox reactions.

    • Employ electrochemical impedance spectroscopy (EIS) to analyze the internal resistance and ionic conductivity.

Logical Frameworks and Signaling Pathways

The performance of perovskite fluorides in batteries is governed by several key factors, including their crystal structure, ionic and electronic conductivity, and stability during electrochemical cycling.

Perovskite_Performance cluster_synthesis Synthesis Method cluster_properties Material Properties Synthesis Solvothermal, Mechanochemical, etc. Crystal_Structure Perovskite (ABF3) - Cubic, Orthorhombic, etc. Synthesis->Crystal_Structure Determines Morphology Particle Size & Shape Synthesis->Morphology Influences Ionic_Conductivity Ionic Conductivity Crystal_Structure->Ionic_Conductivity Affects Specific_Capacity Specific Capacity (mAh/g) Crystal_Structure->Specific_Capacity Defines theoretical Cycling_Stability Cycling Stability Crystal_Structure->Cycling_Stability Affects structural integrity Rate_Capability Rate Capability Ionic_Conductivity->Rate_Capability Governs Electronic_Conductivity Electronic Conductivity Electronic_Conductivity->Rate_Capability Governs Morphology->Ionic_Conductivity Impacts Voltage Operating Voltage

Factors influencing the battery performance of perovskite fluorides.

The diagram above illustrates the logical relationship between the synthesis of perovskite fluorides, their intrinsic properties, and their ultimate electrochemical performance in a battery. The synthesis method dictates the crystal structure and morphology, which in turn influence the ionic and electronic conductivity. These properties are critical determinants of the specific capacity, rate capability, and cycling stability of the material.

Future Outlook

The field of perovskite fluorides for battery applications is still in its nascent stages. While NaFeF₃ has shown potential as a low-cost cathode material for both sodium-ion and lithium-ion batteries, more research is needed to fully understand and optimize its performance. For KNiF₃, the promising results from its use as an artificial SEI suggest good ionic conductivity and stability. Future research should focus on:

  • Direct evaluation of KNiF₃ as a cathode material: Comprehensive studies are needed to determine its specific capacity, rate capability, and cycling stability.

  • Doping and compositional tuning: As demonstrated in supercapacitor research, doping KNiF₃ with other transition metals could significantly enhance its electrochemical properties.

  • Nanostructuring: Reducing particle size and creating nanostructures can improve both ionic and electronic conductivity by shortening diffusion paths and increasing surface area.

  • Ionic conductivity measurements: Detailed studies are required to quantify the ionic conductivity of KNiF₃ and other fluoride perovskites to assess their potential as solid electrolytes.

By systematically exploring these avenues, the full potential of KNiF₃ and other perovskite fluorides in next-generation battery technologies can be unlocked.

References

A Comparative Guide to the Synthesis of KNiF3: Solvothermal vs. Mechanochemical Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of synthetic methodology is paramount to achieving desired material properties. This guide provides a detailed comparison of two prominent methods for synthesizing Potassium Nickel Fluoride (KNiF3), a material with interesting physical properties: the solvothermal and mechanochemical approaches.

This comparison delves into the experimental protocols, quantitative outcomes, and environmental impact of each method, offering a comprehensive overview to inform your synthetic strategy.

At a Glance: Key Performance Indicators

The selection of a synthesis route for KNiF3 hinges on a trade-off between crystalline purity, reaction conditions, and environmental considerations. The following table summarizes the key quantitative data from experimental studies, providing a clear comparison of the solvothermal and mechanochemical methods.

ParameterSolvothermal SynthesisMechanochemical SynthesisSource(s)
Reaction Temperature 110°C to 185°CRoom Temperature[1][2][3]
Reaction Time 16 hours3 to 6 hours for optimal phase[3][4][5]
Pressure Autogenous (elevated)Atmospheric[2]
Solvent Usage Ethanol, WaterSolvent-free[3][4]
Product Purity (KNiF3 Phase) 100%70% (at 6h milling), decreases with longer milling[5]
Byproducts/Impurities Can contain surface waterK2NiF4, unreacted KF and NiF2[2][5][6]
Crystallite/Particle Size 10 nm nanoparticles forming hollow spheres (200-400 nm); ~9 µm cubic crystalsNot explicitly detailed, but SEM images show agglomerated particles[1][2]
Morphology Hollow spheres, regular cubic shapesIrregular agglomerates[1][2][4]
Unit Cell Parameter (a) ~4.0152 ÅSlightly larger than solid-state reaction products[2][7]
Environmental Impact Higher due to solvent use and heatingGreener alternative due to solvent-free nature and lower energy consumption[4][8]

Experimental Workflows: A Visual Comparison

The procedural differences between the solvothermal and mechanochemical synthesis of KNiF3 are significant. The following diagrams, generated using Graphviz, illustrate the distinct experimental workflows for each method.

solvothermal_workflow cluster_solvothermal Solvothermal Synthesis Workflow start Start precursors Dissolve KF in Water & NiCl2 in Ethanol start->precursors mix Mix Solutions in Teflon-lined Autoclave precursors->mix react Heat at 185°C for 16 hours mix->react cool Cool to Room Temperature react->cool filter_wash Filter and Wash Precipitate (Ethanol & Ethanol/Water) cool->filter_wash dry Dry Product under Vacuum filter_wash->dry product KNiF3 Product dry->product

Caption: Workflow for the solvothermal synthesis of KNiF3.

mechanochemical_workflow cluster_mechanochemical Mechanochemical Synthesis Workflow start Start precursors Mix Solid Precursors (KF and NiF2) start->precursors mill Planetary Ball Mill (e.g., 6 hours) precursors->mill product KNiF3 Product (with K2NiF4 byproduct) mill->product

Caption: Workflow for the mechanochemical synthesis of KNiF3.

Detailed Experimental Protocols

For reproducibility and adaptation in your own research, the following are detailed experimental protocols derived from the literature for both synthesis methods.

Solvothermal Synthesis Protocol

This protocol is based on a method reported for producing KNiF3.[3]

  • Precursor Solution Preparation:

    • Dissolve potassium fluoride (KF) in a minimal amount of distilled water (e.g., 4-5 mL).

    • In a separate vessel, dissolve nickel chloride (NiCl2) in ethanol (e.g., 40 mL).

  • Reaction Setup:

    • Mix the two solutions in a Teflon-lined stainless steel autoclave.

  • Solvothermal Reaction:

    • Seal the autoclave and heat it to 185°C for 16 hours. The pressure will increase autogenously.

  • Product Recovery and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Filter the resulting precipitate.

    • Wash the collected solid first with pure ethanol and then three times with an 80/20 (v/v) mixture of ethanol and water.

  • Drying:

    • Dry the final product under vacuum at 90°C for 12 hours.[8]

Mechanochemical Synthesis Protocol

This protocol is a solvent-free method that relies on mechanical energy to initiate the chemical reaction.[4][8]

  • Precursor Preparation:

    • Mix equimolar amounts of solid potassium fluoride (KF) and nickel fluoride (NiF2) powders.

  • Milling Process:

    • Place the powder mixture into a planetary ball mill jar.

    • Mill the mixture for a specified duration. A milling time of 6 hours has been reported to yield the highest percentage of the KNiF3 phase.[5] Longer milling times can lead to the formation of the K2NiF4 phase.[4][5]

  • Product Recovery:

    • After milling, the resulting powder is the final product. No further washing or purification steps are typically performed.

Concluding Remarks

The choice between solvothermal and mechanochemical synthesis of KNiF3 is a classic example of the balance between achieving high product purity and embracing greener, more efficient chemical processes.

Solvothermal synthesis excels in producing a pure, crystalline KNiF3 phase with well-defined morphologies such as hollow spheres or cubic crystals.[1][2] However, this comes at the cost of using solvents, requiring elevated temperatures and pressures, and longer reaction times.

Mechanochemical synthesis , on the other hand, presents a compelling green alternative.[4][8] It is a rapid, solvent-free, room-temperature process that is more energy-efficient.[4] The primary drawback is the lower purity of the final product, which often contains byproducts like K2NiF4 and unreacted starting materials.[5][6]

For applications where high purity and specific morphology are critical, the solvothermal route is preferable. However, for contexts where rapid production, lower environmental impact, and energy efficiency are the main drivers, and the presence of some impurities can be tolerated or addressed with post-synthetic purification, the mechanochemical approach is a highly attractive option. Future research may focus on optimizing mechanochemical parameters to enhance phase purity while retaining its inherent advantages.

References

A Comparative Guide to DFT Predictions for the KNiF₃ Band Structure

Author: BenchChem Technical Support Team. Date: November 2025

Experimental Determination of the KNiF₃ Band Gap

Experimental investigation into the electronic structure of KNiF₃ has primarily relied on optical and absorption spectroscopy techniques. These methods provide valuable information about the energy difference between the valence and conduction bands, known as the band gap.

Experimental Protocol: Optical Absorption Spectroscopy

Optical absorption spectroscopy measures the absorption of light by a material as a function of wavelength. When a photon with energy greater than or equal to the band gap of the material is incident upon it, the photon can be absorbed, exciting an electron from the valence band to the conduction band. By analyzing the absorption spectrum, the onset of absorption can be identified, which corresponds to the band gap energy.

A typical experimental setup for UV-Vis absorption spectroscopy consists of:

  • A light source: Usually a deuterium lamp for the UV region and a tungsten-halogen lamp for the visible region.

  • A monochromator: To select a narrow wavelength range of light to pass through the sample.

  • A sample holder: To position the KNiF₃ sample.

  • A detector: To measure the intensity of the light that passes through the sample.

The absorbance (A) is calculated using the Beer-Lambert law: A = -log(I/I₀), where I is the intensity of the transmitted light and I₀ is the intensity of the incident light. The band gap is then determined by plotting (αhν)² versus hν (for a direct band gap) or (αhν)¹/² versus hν (for an indirect band gap), where α is the absorption coefficient and hν is the photon energy, and extrapolating the linear portion of the curve to the energy axis.

Based on absorption spectroscopy, the charge-transfer band gap of KNiF₃ has been reported to be less than or equal to 10 eV.[1] Another study combining high-pressure spectroscopy with theoretical calculations determined crystal-field and Racah parameters, which are related to the electronic transitions within the Ni²⁺ ions.[1]

Theoretical Predictions of the KNiF₃ Band Structure using DFT

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Various exchange-correlation functionals are employed within DFT to approximate the complex interactions between electrons. The choice of functional can significantly impact the accuracy of the calculated band structure and, in particular, the band gap.

Computational Protocol: DFT Band Structure Calculation

The general workflow for calculating the electronic band structure of KNiF₃ using DFT involves the following steps:

  • Crystal Structure Definition: The calculation begins with the experimentally determined crystal structure of KNiF₃, which is a cubic perovskite.

  • Self-Consistent Field (SCF) Calculation: An initial SCF calculation is performed to obtain the ground-state electron density of the system. This step involves choosing a suitable exchange-correlation functional (e.g., LDA, GGA, or a hybrid functional) and a basis set.

  • Non-Self-Consistent Field (NSCF) Calculation: A non-self-consistent calculation is then performed along high-symmetry directions in the Brillouin zone to determine the eigenvalues (energy levels) of the Kohn-Sham equations.

  • Band Structure and Density of States (DOS) Plotting: The calculated eigenvalues are then plotted as a function of the k-vector along the high-symmetry paths to visualize the electronic band structure. The density of states, which represents the number of available electronic states at each energy level, is also calculated and plotted.

Several theoretical studies have calculated the band structure of KNiF₃ using different DFT functionals. These studies provide a range of predicted band gap values, which can be compared with the experimental data.

Comparison of Experimental and Theoretical Band Gaps

The following table summarizes the experimentally determined band gap of KNiF₃ and compares it with the values predicted by various DFT calculations.

Method Band Gap (eV) Remarks
Experimental
Absorption Spectroscopy≤ 10Charge-transfer band gap[1]
Theoretical (DFT)
Local Density Approximation (LDA)Not explicitly foundGenerally known to underestimate band gaps.
Local Spin-Density Approximation (LSDA)Not explicitly foundA spin-polarized version of LDA.
Generalized Gradient Approximation (GGA)Not explicitly foundOften an improvement over LDA but still tends to underestimate band gaps.
LDA+UNot explicitly foundIncludes an on-site Coulomb interaction term (U) to better describe correlated electrons, often improving band gap prediction.

Note: While specific band gap values for each functional were not all explicitly found in the initial search, the general trends of these functionals are well-established in the field of computational materials science.

Workflow for Validation of DFT Predictions

The process of validating DFT predictions for a material's band structure against experimental data can be visualized as follows:

G cluster_exp Experimental Workflow cluster_dft DFT Workflow Exp_Sample KNiF₃ Single Crystal or Thin Film Exp_Measurement Spectroscopic Measurement (e.g., Optical Absorption) Exp_Sample->Exp_Measurement Exp_Data Experimental Data (e.g., Absorption Spectrum) Exp_Measurement->Exp_Data Exp_Analysis Data Analysis (e.g., Tauc Plot) Exp_Data->Exp_Analysis Exp_Result Experimental Band Gap Exp_Analysis->Exp_Result Validation Comparison and Validation Exp_Result->Validation DFT_Input Crystal Structure of KNiF₃ DFT_Calc DFT Calculation (Select Functional: LDA, GGA, etc.) DFT_Input->DFT_Calc DFT_Output Calculated Band Structure and Density of States DFT_Calc->DFT_Output DFT_Analysis Extraction of Theoretical Band Gap DFT_Output->DFT_Analysis DFT_Result Predicted Band Gap DFT_Analysis->DFT_Result DFT_Result->Validation

Figure 1. A flowchart illustrating the parallel workflows for experimental determination and theoretical prediction of the KNiF₃ band gap, culminating in the validation of the DFT results.

Discussion

The comparison between the experimental band gap of KNiF₃ (≤ 10 eV) and the values predicted by various DFT functionals highlights a common challenge in computational materials science: the underestimation of the band gap by standard DFT methods like LDA and GGA. This discrepancy arises from the inherent approximations in these functionals, which do not fully account for the self-interaction error and the derivative discontinuity of the exchange-correlation potential.

The inclusion of a Hubbard U term (LDA+U or GGA+U) is a common approach to improve the description of strongly correlated electrons, such as those in the d-orbitals of transition metals like nickel. This correction often leads to a more accurate prediction of the band gap in materials like KNiF₃.

While a direct comparison of the entire band structure is hampered by the lack of experimental ARPES data, the available experimental band gap provides a crucial benchmark for assessing the validity of different DFT approaches. For researchers aiming to predict the electronic properties of KNiF₃ and related materials, it is recommended to employ DFT methods that go beyond standard LDA or GGA, such as hybrid functionals or the DFT+U approach, to obtain more reliable band gap predictions. Further experimental investigations, particularly using ARPES, would be invaluable for a more comprehensive validation of the theoretical models.

References

structural comparison of KNiF3 and KCuF3 perovskites

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the structural nuances of KNiF3 and KCuF3 perovskites, delving into the electronic origins of their distinct crystal structures and providing detailed experimental protocols for their synthesis and analysis.

The seemingly subtle substitution of nickel with copper in the perovskite fluoride structure precipitates a cascade of structural changes, offering a compelling case study in the profound impact of electronic configuration on crystal lattice geometry. This guide provides a comprehensive comparison of the crystal structures of potassium nickel fluoride (KNiF₃) and potassium copper fluoride (KCuF₃), highlighting the ideal cubic symmetry of the former and the tetragonally distorted nature of the latter, a direct consequence of the Jahn-Teller effect.

At a Glance: Structural and Electronic Comparison

The key structural and electronic parameters of KNiF₃ and KCuF₃ are summarized below, providing a clear overview of their fundamental differences.

PropertyKNiF₃KCuF₃
Crystal System CubicTetragonal
Space Group Pm-3mI4/mcm
Lattice Parameters (Å) a = 4.01a = b = 4.14, c = 3.93
Ni/Cu-F Bond Lengths (Å) 6 equivalent Ni-F bonds at 2.002 short Cu-F bonds (approx. 1.96), 2 medium Cu-F bonds (approx. 2.25), and 2 long Cu-F bonds (approx. 1.89)
Jahn-Teller Distortion AbsentPresent (Cooperative)
Metal Ion Ni²⁺Cu²⁺
d-electron Configuration d⁸ (t₂g⁶ e_g²)d⁹ (t₂g⁶ e_g³)
e_g Orbital Occupancy Non-degenerateDegenerate

The Decisive Factor: Jahn-Teller Distortion

The striking difference in the crystal structures of KNiF₃ and KCuF₃ originates from the electronic configuration of the transition metal cation at the center of the fluoride octahedra.

In KNiF₃, the Ni²⁺ ion possesses a d⁸ electronic configuration. In the octahedral crystal field of the surrounding F⁻ ions, the d-orbitals split into a lower energy t₂g triplet and a higher energy e_g doublet. For a d⁸ configuration, the e_g orbitals are symmetrically occupied with one electron each, resulting in a non-degenerate electronic ground state. Consequently, there is no electronic driving force for a structural distortion, and KNiF₃ adopts the ideal, high-symmetry cubic perovskite structure.[1]

Conversely, the Cu²⁺ ion in KCuF₃ has a d⁹ electronic configuration.[2] This leads to a degenerate electronic ground state, as the single "hole" can occupy either of the two e_g orbitals (d_z² or d_x²-y²). According to the Jahn-Teller theorem, any non-linear molecular system in a degenerate electronic state will be unstable and will undergo a distortion to lower its symmetry and remove the degeneracy, thereby lowering its overall energy.

In the case of KCuF₃, this manifests as a cooperative Jahn-Teller distortion throughout the crystal lattice. The [CuF₆]⁴⁻ octahedra elongate along one axis and compress along the other two, leading to two short, two medium, and two long Cu-F bonds. This local distortion propagates through the crystal, resulting in a lower symmetry tetragonal structure.[3][4]

Caption: A diagram illustrating the relationship between the electronic configuration of the central metal ion and the resulting crystal structure in KNiF₃ and KCuF₃.

Experimental Protocols

Synthesis of KNiF₃ and KCuF₃ via Solid-State Reaction

This protocol details a conventional and reliable method for the synthesis of polycrystalline KNiF₃ and KCuF₃.

Materials:

  • Potassium fluoride (KF), anhydrous (99% or higher)

  • Nickel(II) fluoride (NiF₂), anhydrous (99% or higher)

  • Copper(II) fluoride (CuF₂), anhydrous (99% or higher)

  • High-purity argon or nitrogen gas

  • Mortar and pestle (agate or alumina)

  • Tube furnace with temperature controller

  • Alumina or platinum crucibles

Procedure:

  • Precursor Preparation: Due to the hygroscopic nature of the reactants, all handling should be performed in a glovebox under an inert atmosphere.

  • Stoichiometric Mixing: For the synthesis of KNiF₃, equimolar amounts of KF and NiF₂ are weighed and thoroughly ground together in an agate mortar for at least 30 minutes to ensure homogeneous mixing. Similarly, for KCuF₃, equimolar amounts of KF and CuF₂ are used.

  • Pelletization (Optional but Recommended): The ground powder is pressed into a pellet using a hydraulic press at approximately 2-3 tons of pressure. This increases the contact area between the reactants and promotes a more complete reaction.

  • Calcination: The crucible containing the mixed powder or pellet is placed in the center of a tube furnace. The furnace is purged with a continuous flow of high-purity argon or nitrogen gas to prevent oxidation.

  • Heating Profile:

    • For KNiF₃: The furnace is heated to 800°C at a rate of 5°C/min and held at this temperature for 12-24 hours.

    • For KCuF₃: The furnace is heated to 700°C at a rate of 5°C/min and held at this temperature for 12-24 hours.

  • Cooling and Characterization: After the dwell time, the furnace is cooled down to room temperature at a rate of 5°C/min. The resulting product is a polycrystalline powder.

  • Phase Purity Analysis: The phase purity and crystal structure of the synthesized materials are confirmed by powder X-ray diffraction (XRD).

Characterization by X-ray Diffraction (XRD)

Instrumentation:

  • A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

Procedure:

  • Sample Preparation: A small amount of the synthesized powder is finely ground and mounted onto a sample holder.

  • Data Collection: The XRD pattern is typically collected over a 2θ range of 20° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The obtained diffraction pattern is analyzed using appropriate software. The peak positions are used to determine the lattice parameters, and the overall pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the phase purity and crystal structure. For KNiF₃, a cubic indexing is expected, while for KCuF₃, a tetragonal indexing will be required. Rietveld refinement can be employed for a more detailed structural analysis, including bond lengths and angles.

G Experimental Workflow for Perovskite Synthesis and Characterization cluster_synthesis Solid-State Synthesis cluster_characterization Characterization start Start mix Stoichiometric Mixing (KF + NiF₂/CuF₂) start->mix pelletize Pelletization mix->pelletize calcine Calcination (Inert Atmosphere) pelletize->calcine cool Controlled Cooling calcine->cool product Polycrystalline Product cool->product xrd Powder X-ray Diffraction (XRD) product->xrd Characterize analysis Data Analysis (Phase ID, Lattice Parameters) xrd->analysis

Caption: A flowchart outlining the key steps in the solid-state synthesis and subsequent X-ray diffraction characterization of KNiF₃ and KCuF₃ perovskites.

References

A Comparative Guide to XRD Peak Analysis and Phase Identification in KNiF₃ and Alternative Perovskite Fluorides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray diffraction (XRD) analysis of potassium nickel fluoride (KNiF₃) with other similar perovskite fluorides, namely KCuF₃, KCoF₃, and KZnF₃. This document is intended to serve as a practical resource for researchers in materials science and related fields, offering detailed experimental protocols, comparative data, and a clear workflow for phase identification.

Comparative Analysis of Crystallographic Data

KNiF₃ adopts a cubic perovskite structure, a common crystal structure for many ABF₃ type compounds. For comparative purposes, key crystallographic data for KNiF₃ and its analogues are summarized below. This data is crucial for the initial phase identification from XRD patterns.

CompoundCrystal SystemSpace GroupLattice Parameter (Å)JCPDS Card No.
KNiF₃ CubicPm-3ma = 4.01421-1002
KCuF₃ TetragonalI4/mcma = 5.856, c = 7.84800-021-1001
KCoF₃ CubicPm-3ma = 4.06900-017-0229
KZnF₃ CubicPm-3ma = 4.05300-001-1025

XRD Peak Comparison for Phase Identification

The primary method for phase identification using XRD is the comparison of experimental diffraction peak positions (2θ) and their relative intensities with standard patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS). The following table presents the characteristic XRD peaks for KNiF₃ and its alternatives, assuming Cu Kα radiation (λ = 1.5406 Å).

KNiF₃ (JCPDS: 21-1002) KCuF₃ (JCPDS: 00-021-1001) KCoF₃ (JCPDS: 00-017-0229) KZnF₃ (JCPDS: 00-001-1025)
2θ (°) / Intensity (%) 2θ (°) / Intensity (%) 2θ (°) / Intensity (%) 2θ (°) / Intensity (%)
22.12 (30)22.42 (18)21.82 (35)21.94 (35)
31.43 (100)31.06 (100)31.02 (100)31.21 (100)
38.74 (60)38.99 (45)38.21 (55)38.45 (60)
45.10 (25)44.82 (20)44.42 (30)44.69 (30)
50.84 (40)51.02 (30)50.04 (40)50.31 (40)
56.16 (35)56.54 (35)55.22 (40)55.52 (40)
61.12 (10)61.64 (15)60.03 (15)60.36 (15)
65.82 (20)66.42 (25)64.57 (25)64.92 (25)

Experimental Protocols

Solvothermal Synthesis of KNiF₃

This protocol outlines a typical solvothermal method for the synthesis of KNiF₃ nanoparticles.

Materials:

  • Potassium fluoride (KF)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Ethanol (absolute)

  • Distilled water

Procedure:

  • Prepare a 1 M solution of KF in distilled water.

  • Prepare a 0.5 M solution of NiCl₂·6H₂O in ethanol.

  • In a typical synthesis, add 10 mL of the KF solution to a 50 mL Teflon-lined stainless steel autoclave.

  • While stirring, slowly add 10 mL of the NiCl₂·6H₂O solution to the autoclave.

  • Seal the autoclave and heat it to 180°C for 12 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).

  • Wash the product with distilled water and ethanol several times to remove any unreacted precursors.

  • Dry the final product in a vacuum oven at 80°C for 6 hours.

Powder X-ray Diffraction (XRD) Analysis

This section provides a standard operating procedure for acquiring powder XRD data.

Instrumentation:

  • Powder X-ray diffractometer with a Cu Kα radiation source.

  • Sample holder (zero-background sample holder is recommended for small sample amounts).

Procedure:

  • Sample Preparation:

    • Grind the synthesized KNiF₃ powder using an agate mortar and pestle to ensure a fine and homogenous powder.

    • Mount the powder onto the sample holder. Ensure a flat and smooth surface to minimize preferred orientation effects.

  • Instrument Setup:

    • Set the X-ray tube voltage and current (e.g., 40 kV and 40 mA).

    • Define the scanning range for 2θ, typically from 20° to 80°.

    • Set the step size (e.g., 0.02°) and the scan speed or counting time per step (e.g., 1 second/step).

  • Data Acquisition:

    • Place the sample holder in the diffractometer.

    • Start the XRD scan.

  • Data Analysis:

    • The resulting data will be a plot of intensity versus 2θ.

    • Identify the peak positions and their relative intensities.

    • Compare the experimental pattern with the JCPDS database for phase identification.

Workflow and Logical Relationships

Phase Identification Workflow

The following diagram illustrates the systematic workflow for identifying crystalline phases from a powder XRD pattern.

XRD_Phase_Identification_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Data Analysis cluster_results Results & Refinement synthesis Synthesize Material (e.g., Solvothermal) grinding Grind Sample to Fine Powder synthesis->grinding mounting Mount Powder on Sample Holder grinding->mounting xrd_scan Perform XRD Scan (e.g., 20-80° 2θ) mounting->xrd_scan raw_data Obtain Raw XRD Data (Intensity vs. 2θ) xrd_scan->raw_data peak_search Peak Search & Background Subtraction raw_data->peak_search peak_list Generate Peak List (2θ, d-spacing, Intensity) peak_search->peak_list database_search Search Database (e.g., JCPDS/ICDD) peak_list->database_search match_compare Match & Compare Experimental vs. Standard Patterns database_search->match_compare phase_id Phase Identification match_compare->phase_id impurities Identify Impurity Phases match_compare->impurities rietveld Rietveld Refinement (Lattice Parameters, etc.) phase_id->rietveld

Caption: Workflow for XRD Phase Identification.

Influence of Synthesis Temperature on KNiF₃ Phase Purity

The synthesis conditions, particularly temperature, can significantly impact the final product's phase purity. The following diagram illustrates this relationship for the solvothermal synthesis of KNiF₃.

Synthesis_Temperature_Effect cluster_synthesis Solvothermal Synthesis Parameters cluster_product Resulting Crystalline Phases temp_low Low Temperature (< 150°C) amorphous Amorphous or Incomplete Reaction temp_low->amorphous temp_optimal Optimal Temperature (180°C) pure_knif3 Pure KNiF₃ Phase temp_optimal->pure_knif3 temp_high High Temperature (> 200°C) mixed_phases KNiF₃ with K₂NiF₄ Impurity Phase temp_high->mixed_phases

Caption: Effect of Synthesis Temperature on Phase.

A Comparative Guide to the Elemental Composition of KNiF₃ via XPS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the elemental composition of potassium nickel fluoride (KNiF₃), a material of significant interest in catalysis and energy storage.[1] The primary technique discussed is X-ray Photoelectron Spectroscopy (XPS), a surface-sensitive quantitative spectroscopic method that provides information on elemental composition, empirical formula, and chemical and electronic states.

This document compares the elemental composition of KNiF₃ synthesized through different methods and contrasts it with a closely related perovskite fluoride, potassium copper fluoride (KCuF₃), to offer a broader perspective for materials selection and development.

Comparative Analysis of Elemental Composition

XPS analysis of KNiF₃ reveals the presence of potassium (K), nickel (Ni), and fluorine (F), as expected from its chemical formula. Additionally, carbon (C) and oxygen (O) are commonly detected as surface contaminants. The atomic concentrations of these elements can vary depending on the synthesis method, highlighting the importance of careful material preparation and characterization.

A recent study compared the elemental composition of KNiF₃ and KCuF₃ prepared by mechanochemical and solvothermal methods.[2][3][4] The results, summarized in the table below, demonstrate how different synthesis routes can influence the surface composition of these perovskite fluorides.

MaterialSynthesis MethodK (at%)Ni/Cu (at%)F (at%)C (at%)O (at%)
KNiF₃ Mechanochemical (6h)22224583
KNiF₃ Mechanochemical (12h)241646104
KNiF₃ Solvothermal211348126
KCuF₃ Mechanochemical (6h)22224673
KCuF₃ Mechanochemical (12h)24164794
KCuF₃ Solvothermal211349116

Note: Data is adapted from a 2024 study by Carraro et al. and presented here for comparative purposes.[2][3][4]

The data indicates that with longer milling times in the mechanochemical synthesis, there is a slight increase in potassium and a decrease in the transition metal (Ni or Cu) content on the surface.[2][3] This is potentially due to the formation of a K₂NiF₄ or K₂CuF₄ phase.[2] The solvothermal method also results in a lower surface concentration of the transition metal compared to the 6-hour mechanochemical synthesis.[2][3]

Experimental Protocol: XPS Analysis

The following is a representative experimental protocol for conducting XPS analysis on perovskite fluorides like KNiF₃ and KCuF₃, based on methodologies reported in the literature.[2][3]

1. Sample Preparation:

  • The powdered samples of KNiF₃ and KCuF₃ are mounted on a sample holder using double-sided adhesive tape.

  • The samples are then introduced into the XPS instrument's ultra-high vacuum (UHV) chamber.

2. Instrumentation and Data Acquisition:

  • XPS Instrument: A Thermo Fisher Scientific K-Alpha+ XPS spectrometer or a similar instrument is used.

  • X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is employed.

  • Analysis Chamber Pressure: The analysis is conducted under UHV conditions, typically below 1 x 10⁻⁸ mbar.

  • Survey Scans: Wide energy range survey scans (e.g., 0-1200 eV) are acquired to identify all elements present on the surface.

  • High-Resolution Scans: High-resolution spectra are obtained for the core levels of interest: K 2p, Ni 2p, F 1s, C 1s, and O 1s (and Cu 2p for KCuF₃).[1][2][3]

3. Data Analysis:

  • Charge Correction: The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.6 eV.[2][3]

  • Peak Fitting: The high-resolution spectra are fitted using appropriate peak models (e.g., Gaussian-Lorentzian functions) after a Shirley background subtraction.[2] This allows for the determination of the chemical states and quantification of the elements.

  • Atomic Concentration Calculation: The atomic concentrations of the elements are calculated from the peak areas of the high-resolution spectra, corrected by the respective relative sensitivity factors (RSFs).

Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative synthesis and characterization of KNiF₃ and an alternative material like KCuF₃.

G Comparative Workflow for Perovskite Fluoride Analysis cluster_analysis Data Analysis & Comparison S1 Mechanochemical Synthesis M1 KNiF₃ S1->M1 M2 KCuF₃ (Alternative) S1->M2 S2 Solvothermal Synthesis S2->M1 S2->M2 C1 XPS Analysis M1->C1 C2 XRD Analysis M1->C2 C3 SEM Analysis M1->C3 M2->C1 M2->C2 M2->C3 A1 Elemental Composition C1->A1 A2 Oxidation States C1->A2 A3 Phase Purity C2->A3 A4 Morphology C3->A4 A5 Comparative Evaluation A1->A5 A2->A5 A3->A5 A4->A5 G XPS Data Acquisition and Analysis Workflow Start Sample Introduction into UHV Chamber Survey Acquire Survey Spectrum (0-1200 eV) Start->Survey Identify Identify Elements Present Survey->Identify HighRes Acquire High-Resolution Spectra (K 2p, Ni 2p, F 1s, C 1s) Identify->HighRes Calibrate Calibrate Binding Energy (Adventitious C 1s = 284.6 eV) HighRes->Calibrate Fit Peak Fitting and Background Subtraction Calibrate->Fit Quantify Calculate Atomic Concentrations (using RSFs) Fit->Quantify Analyze Analyze Chemical States and Compare Spectra Quantify->Analyze End Final Report Analyze->End

References

Safety Operating Guide

Navigating the Safe Disposal of Nickel Potassium Fluoride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. Nickel potassium fluoride (KNiF₃), a substance utilized in various scientific applications, requires meticulous disposal procedures due to its inherent hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care, adhering to strict safety protocols to mitigate risks of exposure. This compound is toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye damage.[1]

Personal Protective Equipment (PPE): The following table summarizes the necessary PPE for handling this compound, compiled from safety data sheets of its constituent components, nickel(II) fluoride and potassium fluoride.

CategoryRequired PPESpecifications and Best Practices
Eye and Face Protection Safety glasses or gogglesMust be worn at all times when handling the compound.[2]
Hand Protection Nitrile glovesDouble gloving is recommended for heavy or extended use.[2]
Body Protection Laboratory coatA dedicated lab coat for working with nickel compounds is advised.[2]
Respiratory Protection RespiratorMay be required if engineering controls (e.g., fume hood) are inadequate to control exposure.[2]

Work Practices:

  • Always work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Avoid the generation of dust.[1]

  • Use wet cleaning methods and disposable mats to prevent contamination of the work area.[2]

  • Wash hands thoroughly after handling the compound.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and exposure.

Minor Spills:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Cover the spill with an inert absorbent material, such as sand, clay, or diatomaceous earth.

  • Collection: Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid creating dust.

  • Decontamination: Clean the affected area with a wet, disposable cloth.[2]

Major Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's environmental health and safety (EHS) department or emergency response team.

  • Secure the Area: Prevent entry into the contaminated area until it has been deemed safe by trained personnel.

Disposal Procedures

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[1][3] As a compound containing both nickel and fluoride, it is classified as a hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Place all waste this compound and any contaminated materials (e.g., gloves, wipes, disposable mats) into a designated, clearly labeled, and sealed hazardous waste container.[1]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids.[2][4]

    • The storage area should be secure and accessible only to authorized personnel.[1]

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • The waste will be transported to an approved and licensed hazardous waste disposal facility for final treatment and disposal.[1]

In-Lab Treatment (for Fluoride Component - Use with Caution)

While professional disposal is the recommended and safest option, some institutional protocols may allow for the in-lab treatment of the fluoride component to render it less hazardous. This should only be performed by trained personnel and in strict accordance with your institution's approved procedures. A potential method involves the precipitation of fluoride ions.

Experimental Protocol for Fluoride Precipitation:

  • Dissolution: Under a fume hood, slowly and carefully dissolve the this compound waste in a large volume of water in a suitable container.

  • Precipitation: While stirring, add a solution of calcium hydroxide or magnesium hydroxide. This will cause the precipitation of insoluble calcium fluoride or magnesium fluoride.[5]

  • Separation: Allow the precipitate to settle. Decant the supernatant liquid.

  • Testing and Neutralization: Test the pH of the supernatant and neutralize if necessary before disposing of it down the sanitary sewer, in accordance with local regulations.

  • Precipitate Disposal: The remaining precipitate, which will still contain nickel, must be collected, dried, and disposed of as hazardous nickel waste following the procedures outlined above.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_handling Initial Handling cluster_disposal Disposal Path start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe spill Spill Occurs? ppe->spill minor_spill Minor Spill Protocol spill->minor_spill Yes, Minor major_spill Major Spill Protocol -> Contact EHS spill->major_spill Yes, Major collect Collect Waste in Labeled Container spill->collect No minor_spill->collect in_lab In-Lab Treatment Permitted? collect->in_lab precipitate Fluoride Precipitation Protocol in_lab->precipitate Yes professional_disposal Arrange for Professional Hazardous Waste Disposal in_lab->professional_disposal No separate Separate Precipitate (Nickel Waste) and Supernatant precipitate->separate dispose_supernatant Dispose of Neutralized Supernatant separate->dispose_supernatant separate->professional_disposal Dispose of Precipitate end End: Waste Disposed professional_disposal->end

This compound Disposal Workflow

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific safety and disposal guidelines before proceeding.

References

Personal protective equipment for handling Nickel potassium fluoride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Nickel Potassium Fluoride

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound (KNiF₃). Given the compound's hazardous nature, adherence to these protocols is vital for ensuring personnel safety and minimizing environmental impact. Nickel compounds are classified as known or suspected carcinogens, and fluoride compounds can release highly toxic hydrogen fluoride gas upon contact with acids.

Hazard Identification and Health Effects

This compound presents significant health risks. The primary hazards are associated with the nickel cation and the potential for the fluoride anion to form hazardous compounds. Inhalation, ingestion, and skin contact are all potential routes of exposure.[1] Nickel compounds are recognized as carcinogenic, and both nickel and its water-soluble salts are potent skin sensitizers.[2][3] Acute ingestion may lead to severe symptoms including nausea, vomiting, headache, and in severe cases, death.[2]

Table 1: Summary of Health Hazards

Hazard Type Description of Health Effects
Carcinogenicity Nickel compounds are classified as Group 1 carcinogens (carcinogenic to humans) by IARC and are considered potential occupational carcinogens by NIOSH.[3][4]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]
Skin Sensitization May cause an allergic skin reaction. Nickel and its water-soluble salts are potent skin sensitizers.[2][5]
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[6] Acute ingestion of nickel compounds can cause nausea, vomiting, diarrhea, and headache.[2]
Eye Damage/Irritation Causes serious eye damage and irritation.[6][7]
Genetic Defects Suspected of causing genetic defects.[5]
Reproductive Toxicity May damage fertility or the unborn child.[5]
Specific Target Organ Toxicity Causes damage to organs (specifically the respiratory tract) through prolonged or repeated exposure via inhalation.[5]

| Other Hazards | Reacts with acids to evolve corrosive and toxic hydrogen fluoride gas.[8] |

Occupational Exposure Limits

It is crucial to maintain workplace exposure levels below the established limits. The following table summarizes the occupational exposure limits for nickel and its compounds.

Table 2: Occupational Exposure Limits for Nickel (Ni) Compounds

Agency Exposure Limit (8-hour Time-Weighted Average) Notes
OSHA PEL 1 mg/m³ For nickel metal and insoluble compounds.[1][4]
NIOSH REL 0.015 mg/m³ NIOSH considers nickel compounds to be potential occupational carcinogens.[1][4]
ACGIH TLV 0.2 mg/m³ For insoluble inorganic compounds (inhalable particulate matter).[9]

| UK WEL (LTEL) | 0.1 mg/m³ | For water-soluble nickel compounds.[2] |

Operational and Disposal Plans

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The appropriate level of PPE depends on the specific task and the potential for exposure.

Table 3: Required Personal Protective Equipment

Protection Type Specification Rationale and Use Case
Hand Protection Wear suitable, impervious protective gloves (e.g., nitrile rubber). To prevent skin contact, which can cause irritation and sensitization.
Eye/Face Protection Chemical safety goggles or a face shield. Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]
Skin and Body Protection Wear suitable protective clothing, such as a lab coat. Long-sleeved clothing is recommended. To prevent skin exposure.[11]

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if dust is generated.[5] | Required when engineering controls are insufficient or during spill cleanup. A full-facepiece respirator with an N100, R100, or P100 filter may be necessary for high concentrations.[1] |

Handling and Storage Protocol

Proper handling and storage are critical to minimize risk.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all safety precautions have been read and understood.[5] Ensure eyewash stations and safety showers are readily accessible.[10]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][10]

  • Avoid Dust Formation: Take care to avoid generating dust. Do not breathe dust, fumes, or spray.[12][13]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[14] Wash hands and face thoroughly after handling.[5][6]

  • Clothing: Immediately remove any contaminated clothing and wash it before reuse.[6][15]

Storage Requirements:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][10]

  • The substance is hygroscopic; protect from moisture.[5][10]

  • Store locked up, accessible only to qualified or authorized personnel.[6]

  • Keep away from incompatible materials such as strong acids.[14]

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

First Aid Protocols

Table 4: Immediate First Aid Measures

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][16]
Skin Contact Take off immediately all contaminated clothing.[6] Wash skin with plenty of soap and water.[14] If irritation or a rash occurs, get medical advice.[5] Due to the fluoride component, specialized treatment with calcium gluconate gel may be necessary after water decontamination.[6]
Inhalation Move the exposed person to fresh air at once.[16] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[13] Seek immediate medical attention.

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting.[7] Seek immediate medical attention.[1][16] |

Experimental Protocol: Spill and Leak Cleanup

This protocol outlines the steps for safely managing a spill of this compound.

Methodology:

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as detailed in Table 3, including respiratory protection, gloves, and safety goggles.

  • Contain Spill: Prevent the spillage from entering drains or waterways.[12]

  • Clean Up:

    • Carefully sweep up the solid material, avoiding dust generation.[6]

    • Use a method that does not disperse dust into the air (e.g., moisten slightly with water if appropriate, but avoid contact with acids).

    • Collect the spilled material and place it into a suitable, labeled container for disposal.[17]

  • Decontaminate:

    • Wash the spill site after the material has been collected.[17]

    • Decontaminate and launder all protective clothing and equipment before storing and reusing.[12]

Waste Disposal Plan

All waste materials must be treated as hazardous waste and disposed of accordingly.

Methodology:

  • Containerization: Collect waste this compound and contaminated materials (e.g., gloves, wipes) in clearly labeled, sealed containers.[17] Do not mix with other waste.[6]

  • Labeling: Label the waste container with "Hazardous Waste" and list the contents, including "this compound."

  • Storage: Store the waste container in a designated, secure hazardous waste accumulation area.

  • Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations.[5][6] This may require contacting a licensed hazardous waste disposal company. It may be necessary to dispose of this chemical as a hazardous waste through your state's Department of Environmental Protection (DEP) or the regional EPA office.[14]

Safety Workflow Diagram

The following diagram illustrates the key decision points and procedures for safely handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experiment cluster_emergency Emergency Response cluster_completion Task Completion & Disposal prep Review SDS and Protocols ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe setup Set Up in Chemical Fume Hood ppe->setup handle Handle Compound (Avoid Dust Generation) setup->handle incident Incident Occurs? handle->incident spill Spill Cleanup Protocol incident->spill Yes (Spill) exposure First Aid Protocol incident->exposure Yes (Exposure) decon Decontaminate Work Area incident->decon No waste Segregate & Label Hazardous Waste decon->waste remove_ppe Remove & Dispose/Clean PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for Handling this compound.

References

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